methyl N-(3-aminopropyl)-N-methylcarbamate
Description
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Propriétés
IUPAC Name |
methyl N-(3-aminopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(5-3-4-7)6(9)10-2/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAOATOMSQGQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl N-(3-aminopropyl)-N-methylcarbamate: Chemical Properties, Reactivity, and Applications in Advanced Bioconjugation
Executive Summary
In modern drug discovery and bioconjugation, the selection of bifunctional linkers dictates the success of complex synthetic workflows, such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a highly specialized, heterobifunctional aliphatic building block[1]. Featuring a highly nucleophilic primary amine paired with a remarkably robust N-methyl methyl carbamate, this molecule offers orthogonal reactivity that is critical for multi-step syntheses.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the causality behind its chemical behavior, its strategic advantages in medicinal chemistry, and provide field-proven, self-validating experimental protocols for its application.
Chemical Identity and Physicochemical Properties
Methyl N-(3-aminopropyl)-N-methylcarbamate is characterized by a three-carbon alkyl chain separating two nitrogen centers of vastly different electronic character. The primary amine is electron-rich and readily available for conjugation, while the secondary amine is masked by a methyl carbamate, rendering it chemically inert under standard conditions.
Table 1: Core Physicochemical Specifications
| Property | Value | Scientific Implication |
| Chemical Name | Methyl N-(3-aminopropyl)-N-methylcarbamate | Standard IUPAC nomenclature. |
| CAS Number | 13213-63-3 | Unique identifier for sourcing and validation[1]. |
| Molecular Formula | C₆H₁₄N₂O₂ | Low molecular weight (146.19 g/mol ) minimizes linker bulk. |
| Functional Groups | Primary amine, N-methyl methyl carbamate | Enables orthogonal conjugation strategies. |
| Estimated pKa | ~10.2 (Primary Amine) | Exists as a protonated salt at physiological pH; requires basic conditions (e.g., DIPEA) for acylation. |
| H-Bond Donors | 2 (from primary amine) | The N-methyl carbamate lacks an H-bond donor, improving passive membrane permeability. |
Reactivity Profile & Mechanistic Causality
The strategic value of this compound lies in the extreme stability differential between its two termini.
The Primary Amine: Driven by Nucleophilicity
The unhindered primary amine rapidly undergoes acylation, reductive amination, and alkylation. Because its pKa is approximately 10.2, it must be deprotonated in situ using a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to act as an effective nucleophile during amide bond formation.
The Methyl Carbamate: Driven by Steric and Electronic Stability
Unlike the ubiquitous tert-butyloxycarbonyl (Boc) group, which is highly acid-labile, or the carboxybenzyl (Cbz) group, which is susceptible to hydrogenolysis, the methyl carbamate is exceptionally stable[2]. The small steric profile of the methoxy group, combined with the resonance stabilization of the carbamate core, means it survives aggressive conditions.
-
Why use a methyl carbamate? In complex iterative syntheses, chemists often need to use Trifluoroacetic Acid (TFA) to remove Boc groups elsewhere on the molecule. The methyl carbamate remains completely intact during TFA exposure. It acts either as a permanent structural motif (a pharmacophore) or as an ultra-stable protecting group that requires harsh Lewis acids (e.g., Trimethylsilyl iodide, TMSI) or strong aqueous base under reflux for cleavage.
Caption: Bifunctional reactivity profile of CAS 13213-63-3.
Table 2: Orthogonal Stability Profile of the Methyl Carbamate
| Reaction Condition | Reagents Used | Carbamate Status |
| Mild Acid | TFA (neat or in DCM), HCl (4M in dioxane) | Highly Stable |
| Mild Base | Piperidine (20% in DMF), DIPEA | Highly Stable |
| Hydrogenolysis | H₂, Pd/C | Highly Stable |
| Strong Lewis Acid | TMSI, BBr₃ (in DCM) | Cleaved (Yields secondary amine) |
Applications in Drug Development
PROTAC Linker Engineering
In the design of PROTACs, the linker must bridge an E3 ligase ligand and a target protein ligand without negatively impacting the molecule's physicochemical properties. Methyl N-(3-aminopropyl)-N-methylcarbamate is highly advantageous here. The N-methylation removes a hydrogen bond donor, which directly aligns with Lipinski's Rule of 5 optimizations to enhance passive cellular permeability. Furthermore, the rigidity imparted by the carbamate plane restricts the conformational space of the linker, potentially reducing the entropic penalty upon ternary complex formation.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an analytical checkpoint to prevent the propagation of failed reactions.
Protocol 1: Amide Coupling via HATU/DIPEA
Objective: Conjugate the primary amine of CAS 13213-63-3 to a target carboxylic acid. Mechanistic Rationale: HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates coupling and minimizes epimerization in sterically hindered substrates[3]. DIPEA is required to deprotonate both the carboxylic acid and the amine salt.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert Argon atmosphere.
-
Base Addition: Add DIPEA (3.0 eq). Causality: The excess base ensures complete deprotonation of the acid and neutralizes any trace acid in the solvent.
-
Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Validation Check 1: A color change (often to pale yellow) indicates the formation of the active OAt ester.
-
Conjugation: Add Methyl N-(3-aminopropyl)-N-methylcarbamate (1.1 eq) dropwise. Stir at room temperature for 1–2 hours.
-
Self-Validation (LC-MS): Before workup, extract a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Checkpoint: Proceed to step 6 ONLY if the starting carboxylic acid mass has disappeared and the desired[M+H]⁺ product mass is the dominant peak.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Standard self-validating workflow for amide coupling.
Protocol 2: Selective Cleavage of the Methyl Carbamate
Objective: Unmask the secondary amine for further functionalization. Mechanistic Rationale: Because methyl carbamates resist standard acid/base hydrolysis, Trimethylsilyl iodide (TMSI) is used. The hard Lewis acidic silicon attacks the carbonyl oxygen, and the nucleophilic iodide attacks the methyl group, collapsing the intermediate to release CO₂ and the free amine.
Step-by-Step Methodology:
-
Preparation: Dissolve the carbamate-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Cool to 0 °C using an ice bath.
-
Reagent Addition: Add TMSI (3.0 eq) dropwise via syringe. Caution: TMSI is highly moisture sensitive and corrosive.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC/LC-MS): Monitor the consumption of the starting material. The product will be highly polar (amine salt).
-
Quenching: Cool back to 0 °C and carefully quench with Methanol (MeOH). Causality: MeOH solvolyzes the silyl carbamate intermediate, driving the release of CO₂ and yielding the secondary amine hydroiodide salt.
-
Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the amine as a TFA salt.
References
-
Amide Coupling Methodologies Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Carbamate Stability and Cleavage Mechanisms Title: Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Source: Australian Journal of Chemistry URL:[Link]
Sources
- 1. methyl N-(3-aminopropyl)-N-methylcarbamate | 13213-63-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Comprehensive Structure Elucidation of Methyl N-(3-aminopropyl)-N-methylcarbamate: A Multi-Modal Analytical Framework
Executive Summary
The definitive structural elucidation of polyfunctional aliphatic molecules requires an analytical strategy that transcends basic one-dimensional spectroscopy. Methyl N-(3-aminopropyl)-N-methylcarbamate ( C6H14N2O2 ) presents a unique analytical challenge due to the presence of a primary amine, a tertiary carbamate core, and the resulting stereodynamic behavior in solution. This whitepaper provides a comprehensive, self-validating framework for the structural characterization of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), Cryogenic Nuclear Magnetic Resonance (Cryo-NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology tailored for researchers and drug development professionals dealing with complex carbamate-containing active pharmaceutical ingredients (APIs) or potentially mutagenic impurities (PMIs).
Molecular Architecture & Analytical Challenges
The target molecule features a flexible propyl chain bridging a primary amine and a methyl-substituted carbamate. The primary analytical hurdle lies in the partial double-bond character of the carbamate C–N bond. The delocalization of the nitrogen lone pair into the carbonyl π∗ orbital restricts free rotation, leading to the coexistence of cis and trans rotameric populations at ambient temperatures.
Novice analysts often misinterpret the resulting broadened or duplicated NMR signals as chemical impurities. However, as demonstrated in [1], this rigidity is an intrinsic property of the backbone. To establish a self-validating system, our protocol employs low-temperature NMR to freeze this exchange, orthogonal HRMS to confirm the exact mass and connectivity, and FT-IR to definitively assign the heteroatomic functional groups.
Multi-modal analytical workflow for carbamate structural elucidation.
High-Resolution Mass Spectrometry (HRMS) & CID Fragmentation
To establish the elemental composition and backbone connectivity, positive-ion Electrospray Ionization (ESI+) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is employed.
Causality of Ionization and Fragmentation
In the gas phase, [2], though the primary amine is also a highly basic site. The precursor ion [M+H]+ is observed at m/z 147.1128, self-validating the elemental formula C6H15N2O2+ (calculated exact mass: 147.1128, Δ < 1 ppm).
Upon Collision-Induced Dissociation (CID), the molecule undergoes deterministic fragmentation pathways. [3], such as the elimination of methanol (-32 Da) from the methyl ester moiety, are foundational for confirming the carbamate linkage. A secondary pathway involves the loss of ammonia (-17 Da) from the terminal primary amine.
Proposed collision-induced dissociation (CID) pathway for the target molecule.
Quantitative HRMS/MS Data Summary
| Ion Type | Exact Mass ( m/z ) | Observed Mass ( m/z ) | Mass Error (ppm) | Elemental Formula | Assignment / Neutral Loss |
| Precursor | 147.1128 | 147.1127 | -0.6 | C6H15N2O2+ | [M+H]+ |
| Fragment 1 | 130.0863 | 130.0861 | -1.5 | C6H12NO2+ | [M+H−NH3]+ |
| Fragment 2 | 115.0866 | 115.0868 | +1.7 | C5H11N2O+ | [M+H−CH3OH]+ |
| Fragment 3 | 72.0808 | 72.0809 | +1.3 | C4H10N+ | [M+H−CH3OH−HNCO]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the connectivity, NMR spectroscopy maps the exact spatial and electronic environment of every atom.
Causality of Cryo-NMR
At 298 K, the N−CH3 and α−CH2 signals often appear as broad humps due to the intermediate exchange rate of the carbamate rotamers on the NMR timescale. To resolve this conformational ambiguity, [4]. By acquiring the spectra at 278 K in CDCl3 , the dynamic interconversion is suppressed, yielding sharp, quantifiable peaks corresponding to the major rotamer.
Quantitative NMR Data Summary (278 K, CDCl3 )
| Position | 1 H Chemical Shift (ppm) | Multiplicity ( J in Hz) | Integration | 13 C Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| 1 ( NH2 ) | 1.45 | br s | 2H | - | - |
| 2 ( CH2 ) | 2.71 | t (6.5) | 2H | 39.2 | C3, C4 |
| 3 ( CH2 ) | 1.68 | p (6.5) | 2H | 30.5 | C2, C4 |
| 4 ( CH2 ) | 3.32 | t (6.5) | 2H | 47.1 | C3, C5, C=O |
| 5 ( N−CH3 ) | 2.88 | s | 3H | 34.6 | C4, C=O |
| 6 ( C=O ) | - | - | - | 157.4 | - |
| 7 ( O−CH3 ) | 3.65 | s | 3H | 52.8 | C=O |
Note: The definitive HMBC correlation from both the N−CH3 protons (2.88 ppm) and the O−CH3 protons (3.65 ppm) to the carbonyl carbon (157.4 ppm) self-validates the core methyl carbamate structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides the carbon-hydrogen framework, FT-IR serves as an orthogonal validation of the heteroatomic functional groups. This ensures no structural isomers (e.g., an amide with a terminal methoxy group) are misinterpreted.
-
Primary Amine ( N−H stretch): A distinct doublet is observed at ~3350 cm −1 and ~3280 cm −1 , characteristic of the symmetric and asymmetric stretching of the −NH2 group.
-
Carbamate Carbonyl ( C=O stretch): A strong, sharp absorption band at 1705 cm −1 . The position is slightly higher than a typical amide due to the electron-withdrawing nature of the ester oxygen.
-
Ester Linkage ( C−O stretch): A strong band at 1210 cm −1 confirms the presence of the C−O−C single bond stretch inherent to the methyl ester moiety.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Resolution LC-MS/MS Acquisition
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Sample Preparation: Dissolve the analyte in LC-MS grade water/acetonitrile (50:50, v/v) to a final concentration of 1 µg/mL. The use of highly pure solvents prevents the formation of complex adducts that complicate spectral interpretation.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency of the primary amine.
-
Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 400 °C, and desolvation gas flow to 800 L/h.
-
Mass Analysis: Acquire full scan MS data from m/z 50–500. For MS/MS, isolate the precursor ion ( m/z 147.1128) using a narrow 1.0 Da window to prevent co-isolation of background ions. Apply a collision energy ramp of 15–30 eV using argon as the collision gas to generate the diagnostic fragments.
Protocol B: Cryo-NMR Spectroscopy for Rotamer Resolution
-
Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a 5 mm precision NMR tube.
-
Temperature Calibration: Equilibrate the NMR probe to 278 K using a variable temperature (VT) unit. Allow the sample to thermally equilibrate inside the magnet for exactly 15 minutes prior to tuning and matching. Causality: Failure to reach thermal equilibrium will result in convection currents within the tube, degrading the lineshape and resolution.
-
Acquisition ( 1 H NMR): Acquire 16 transients with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( d1 ) of 2 seconds.
-
Acquisition ( 13 C NMR): Acquire 1024 transients using power-gated 1 H decoupling to prevent Nuclear Overhauser Effect (NOE) distortion of quantitative integrations. Use a spectral width of 250 ppm and a relaxation delay of 2 seconds.
-
2D NMR (HSQC/HMBC): Acquire using standard gradient-selected pulse sequences to map one-bond and multiple-bond carbon-proton connectivities, effectively locking the structural assignment.
References
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: National Institutes of Health (PMC) URL:[Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: National Institutes of Health (PMC) URL:[Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: National Institutes of Health (PMC) URL:[Link]
-
Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
-
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: ACS Publications (Analytical Chemistry) URL:[Link]
Chemoselective Utility of Methyl N-(3-aminopropyl)-N-methylcarbamate in Advanced Scaffold Design
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern drug discovery, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—relies heavily on the precision of bifunctional linkers. Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) emerges as a highly versatile, mono-protected diamine scaffold. By masking a secondary amine with a robust methyl carbamate (Moc) group while leaving a primary amine exposed, this molecule offers strict chemoselectivity.
This whitepaper provides an in-depth physicochemical profile, mechanistic insights into its orthogonal reactivity, and self-validating experimental protocols to integrate this building block into complex synthetic pipelines.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of methyl N-(3-aminopropyl)-N-methylcarbamate.
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Chemical Name | Methyl N-(3-aminopropyl)-N-methylcarbamate | Defines the unsymmetrical diamine core. |
| CAS Number | 13213-63-3 | Unique registry identifier for procurement. |
| Molecular Formula | C₆H₁₄N₂O₂ | Determines mass balance in synthetic planning. |
| Molecular Weight | 146.19 g/mol | Confirmed via mass spectrometry ([M+H]⁺ at m/z 147.2). |
| Predicted pKa (Amine) | ~10.6 | Highly basic primary amine; exists protonated at physiological pH[1]. |
| H-Bond Donors | 1 | The primary amine (-NH₂) acts as a single donor site. |
| H-Bond Acceptors | 3 | Carbamate oxygen, carbonyl oxygen, and primary amine nitrogen. |
| Moc Group Stability | High | Resists standard acidic (TFA) and basic (piperidine) cleavage[2]. |
Mechanistic Reactivity & Chemoselectivity
The architectural brilliance of methyl N-(3-aminopropyl)-N-methylcarbamate lies in its orthogonal reactivity .
The Primary Amine (Nucleophilic Hub)
The exposed primary amine is highly nucleophilic. With a pKa of approximately 10.6, it readily participates in amidation, reductive amination, and alkylation reactions. Because the secondary amine is masked, there is zero risk of cross-linking or polymerization during these functionalizations.
The Methyl Carbamate (Robust Masking)
While the tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection, it is highly acid-labile. In contrast, the methyl carbamate (Moc) group is significantly more stable. It survives standard trifluoroacetic acid (TFA) deprotections and catalytic hydrogenation. As noted in studies on 2, sterically unhindered acyclic carbamates like Moc require specialized catalysts or harsh conditions to cleave[2]. This allows chemists to perform extensive downstream modifications on the primary amine without prematurely exposing the secondary amine. Furthermore, the Moc group's small steric footprint makes it an attractive permanent structural motif in final drug candidates to modulate lipophilicity.
Figure 1: Divergent chemoselective reactivity pathways of the bifunctional scaffold.
Validated Experimental Workflows
The following protocols are designed as self-validating systems . They include causality for reagent selection and In-Process Controls (IPCs) to ensure experimental trustworthiness.
Protocol A: Chemoselective Amidation (Linker Extension)
Objective: Couple the primary amine of the scaffold to a target carboxylic acid without disturbing the Moc group.
Reagent Causality:
-
HATU (1.2 eq): Chosen over EDC/HOBt for its superior kinetics, which minimizes the risk of epimerization in complex substrates.
-
DIPEA (2.5 eq): A non-nucleophilic base (pKa ~10.5) that effectively deprotonates the primary amine salt, ensuring it is fully free-based for nucleophilic attack.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add methyl N-(3-aminopropyl)-N-methylcarbamate (1.1 eq) dropwise. Stir for 2 hours at room temperature.
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In-Process Control (IPC): Spot the reaction on a TLC plate and stain with Ninhydrin. Validation: The disappearance of the primary amine (which stains deep purple) confirms reaction completion.
-
Quench & Extraction: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
Figure 2: Standard operating procedure for chemoselective amidation.
Protocol B: Hard Lewis Acid Cleavage of the Moc Group
Objective: Deprotect the methyl carbamate to reveal the secondary N-methyl amine for subsequent functionalization.
Reagent Causality: Because acyclic methyl carbamates resist standard acid/base hydrolysis[2], Trimethylsilyl iodide (TMSI) is utilized. Based on hard-soft acid-base (HSAB) theory, the "hard" silicon atom coordinates to the "hard" carbonyl oxygen, while the "soft" iodide nucleophile selectively attacks the "soft" O-methyl group.
Step-by-Step Methodology:
-
Preparation: Dissolve the Moc-protected intermediate in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Cleavage: Cool the solution to 0°C. Dropwise, add TMSI (3.0 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
IPC: Monitor via LC-MS. Validation: Look for the mass shift corresponding to the loss of the Moc group (-58 Da) and the formation of the secondary amine.
-
Quench: Carefully quench the reaction with Methanol (MeOH) to destroy excess TMSI and hydrolyze the intermediate silyl carbamate, releasing CO₂.
-
Isolation: Concentrate under reduced pressure. The product is typically isolated as the hydroiodide salt, which can be free-based using an ion-exchange resin or basic aqueous workup.
Analytical Validation Standards
To ensure the integrity of the synthesized methyl N-(3-aminopropyl)-N-methylcarbamate derivatives, the following analytical signatures should be verified:
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¹H NMR (400 MHz, CDCl₃): The structural hallmark of the intact Moc group is the O-methyl singlet, which typically resonates distinctly at ~3.65 ppm (3H, s). The N-methyl group of the carbamate appears as a singlet at ~2.85 ppm (3H, s).
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LC-MS (ESI+): For the unmodified scaffold, expect a strong [M+H]⁺ peak at m/z 147.2 .
-
HPLC: Due to the lack of a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for accurate purity assessment.
References
- Sigma-Aldrich. "methyl N-(3-aminopropyl)
- ChemicalBook. "N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5". chemicalbook.com.
- Australian Journal of Chemistry.
Sources
Strategic Applications and Potential Biological Activity of Methyl N-(3-aminopropyl)-N-methylcarbamate (MAPMC)
Executive Summary
As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the pharmacophoric potential of underutilized chemical scaffolds. Methyl N-(3-aminopropyl)-N-methylcarbamate (MAPMC, CAS 13213-63-3) is a low-molecular-weight aliphatic carbamate traditionally viewed as a synthetic building block. However, a rigorous structural analysis reveals a highly versatile pharmacophore. By combining a pseudo-irreversible carbamate warhead with a flexible, protonatable aminopropyl chain, MAPMC presents compelling opportunities for targeted biological activity in neuropharmacology, oncology, and advanced lipid nanoparticle (LNP) drug delivery systems[1].
This technical guide synthesizes the theoretical mechanisms of MAPMC with field-proven experimental workflows, providing a blueprint for its integration into modern drug discovery pipelines.
Structural Analysis & Pharmacophore Mapping
The biological utility of MAPMC is dictated by three distinct structural motifs:
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The Carbamate Moiety: Acts as a covalent modifier (carbamoylating agent) for serine hydrolases.
-
The Aminopropyl Chain: Mimics endogenous polyamines and provides an electrostatic anchor at physiological pH.
-
N-Methylation: Enhances lipophilicity and metabolic stability against premature enzymatic cleavage.
Table 1: Physicochemical Properties & Biological Relevance
Note: Data derived from structural proxies and predictive modeling.
| Property | Value | Relevance to Biological Activity |
| Molecular Weight | 146.19 g/mol | High permeability; strictly complies with Lipinski's Rule of 5. |
| LogP (Predicted) | ~0.5 | Balanced amphiphilicity, allowing for passive membrane diffusion[1]. |
| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH (7.4); critical for electrostatic binding[1]. |
| Polar Surface Area | 55.6 Ų | Highly favorable for blood-brain barrier (BBB) penetration (<90 Ų)[1]. |
| H-Bond Donors/Acceptors | 1 / 2 | Facilitates specific interactions within enzyme catalytic gorges[2]. |
Domain 1: Neuropharmacology (Cholinesterase Inhibition)
Carbamates are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), functioning via the covalent modification of the catalytic serine residue[2]. The structural topology of MAPMC suggests it can act as a highly efficient dual-binding site inhibitor . The protonated primary amine serves as an electrostatic anchor, binding to the peripheral anionic site (PAS) or engaging in cation- π interactions within the catalytic active site (CAS), while the N-methylcarbamate moiety carbamoylates Ser203[2].
Fig 1: Mechanism of pseudo-irreversible AChE inhibition by MAPMC.
Domain 2: Oncology (Polyamine Metabolism Disruption)
Polyamines (e.g., putrescine, spermidine) are essential polycations for cell growth. Their dysregulation is a well-documented hallmark of tumorigenesis[3]. Structurally, MAPMC mimics a truncated polyamine. By hijacking the Polyamine Transport System (PTS), MAPMC can accumulate intracellularly. Once inside, it triggers a false-feedback loop that downregulates Ornithine Decarboxylase (ODC) and upregulates Spermidine/Spermine N1-acetyltransferase (SSAT), leading to fatal polyamine depletion in rapidly dividing cancer cells[3].
Fig 2: Disruption of polyamine metabolism by MAPMC acting as a mimic.
Domain 3: Advanced Drug Delivery (Ionizable Lipids)
Beyond direct pharmacology, the primary amine of MAPMC provides an optimal conjugation point for lipid tail integration (e.g., via Michael addition or reductive amination). These amine-containing carbamates are critical precursors for generating ionizable cationic lipids used in mRNA Lipid Nanoparticles (LNPs). The carbamate linkage provides biodegradability, while the amine maintains a neutral charge in systemic circulation but becomes protonated in the acidic endosome, facilitating membrane fusion and nucleic acid release[4].
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and artifactual data.
Protocol A: Kinetic Evaluation of AChE Inhibition (Modified Ellman’s Assay)
This assay quantifies the pseudo-irreversible inhibition kinetics of MAPMC against human AChE.
-
Step 1: Buffer Preparation
-
Execution: Prepare 0.1 M sodium phosphate buffer, pH 8.0, containing 0.1% BSA.
-
Causality: pH 8.0 is the optimal catalytic environment for AChE. BSA prevents the highly lipophilic enzyme from adhering to the microplate walls, ensuring consistent enzyme concentration.
-
-
Step 2: Pre-Incubation Phase
-
Execution: Incubate 0.5 U/mL AChE with varying concentrations of MAPMC (0.1 µM to 100 µM) for exactly 15 minutes at 25°C.
-
Causality: Carbamates are time-dependent inhibitors. Pre-incubation is mandatory to allow the covalent carbamoylation of Ser203 to reach equilibrium before substrate introduction.
-
-
Step 3: Substrate and Chromogen Addition
-
Execution: Add 0.5 mM acetylthiocholine (ATCh) and 0.3 mM DTNB (Ellman's reagent) simultaneously.
-
Causality: ATCh hydrolysis yields thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
-
Step 4: Kinetic Readout & Self-Validation
-
Execution: Measure absorbance continuously at 412 nm for 5 minutes.
-
Self-Validation Check: The uninhibited control well must show a strictly linear increase in absorbance ( R2>0.99 ). Non-linearity indicates substrate depletion or enzyme degradation, invalidating the run.
-
Protocol B: Polyamine Transport Competitor Assay
This protocol determines if MAPMC actively utilizes the Polyamine Transport System (PTS) in cancer cells.
-
Step 1: Cell Culturing and Starvation
-
Execution: Seed A549 carcinoma cells in 24-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media containing 1 mM aminoguanidine for 24 hours.
-
Causality: Serum contains endogenous polyamines. Starvation forces the cells to upregulate the PTS. Aminoguanidine inhibits serum oxidases that could prematurely degrade the compounds.
-
-
Step 2: Competitive Co-Incubation
-
Execution: Add 1 µM [3H] -Spermidine (radiotracer) alongside increasing titrations of MAPMC (1 µM to 500 µM) for 30 minutes at 37°C.
-
Causality: A 30-minute window captures the linear phase of active transport before significant intracellular metabolism or efflux occurs.
-
-
Step 3: Lysis and Scintillation
-
Execution: Wash cells rapidly with ice-cold PBS containing 1 mM unlabeled spermidine, lyse with 0.1% SDS, and measure radioactivity via liquid scintillation counting.
-
Self-Validation Check: The ice-cold wash with unlabeled spermidine is critical; it displaces surface-bound radiotracer without allowing cellular efflux, ensuring only internalized [3H] -Spermidine is quantified. A dose-dependent decrease in scintillation confirms MAPMC is a competitive substrate for the PTS.
-
References
- Title: methyl N-(3-aminopropyl)
- Title: tert-butyl N-(3-aminopropyl)
- Source: epo.
- Source: physiology.
- Source: acs.
Sources
- 1. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. AMINE-CONTAINING TRANSFECTION REAGENTS AND METHODS FOR MAKING AND USING SAME - Patent 2640700 [data.epo.org]
Structural Bioinformatics and Synthetic Applications of Methyl N-(3-aminopropyl)-N-methylcarbamate
Executive Summary
Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Featuring a reactive primary amine and a metabolically stable methyl carbamate separated by a flexible propyl spacer, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and the development of linkers for Proteolysis Targeting Chimeras (PROTACs).
This technical whitepaper provides an in-depth analysis of its structural bioinformatics, mechanistic utility in drug design, and field-proven synthetic methodologies.
Chemical Identity & Structural Bioinformatics
Understanding the precise physicochemical properties of a building block is the first step in rational drug design. The table below summarizes the core identifiers and calculated properties of methyl N-(3-aminopropyl)-N-methylcarbamate.
| Property | Value |
| IUPAC Name | methyl N-(3-aminopropyl)-N-methylcarbamate |
| CAS Number | 13213-63-3[1] |
| Molecular Formula | C₆H₁₄N₂O₂[2] |
| Molecular Weight | 146.19 g/mol [3] |
| SMILES String | O=C(OC)N(CCCN)C[2] |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (Carbamate N, Carbamate O, Carbonyl O) |
| Rotatable Bonds | 5 |
Mechanistic Role in Advanced Drug Design
In medicinal chemistry, the incorporation of the methyl N-(3-aminopropyl)-N-methylcarbamate motif serves multiple strategic and mechanistic purposes:
-
Nucleophilic Anchor: The primary amine (-NH₂) acts as an unhindered nucleophile, ideal for late-stage functionalization via amide coupling, reductive amination, or SN2 alkylation.
-
Conformational Spacer: The three-carbon (propyl) chain provides a flexible linker. In the context of bivalent degraders (like PROTACs), a 3-carbon spacer offers sufficient degrees of freedom to bridge the E3 ligase ligand and the target protein ligand without inducing severe entropic penalties.
-
Metabolic Shielding & Lipophilicity: Unlike standard esters that are rapidly hydrolyzed by plasma esterases, the methyl carbamate is metabolically robust. Furthermore, the N-methyl substitution eliminates a hydrogen bond donor, thereby reducing the topological polar surface area (tPSA) and enhancing passive intracellular membrane permeability.
Fig 1: Structural dissection and functional roles of CAS 13213-63-3.
Synthetic Methodology: HATU-Mediated Amide Coupling
To integrate this building block into a larger molecular framework, amide coupling is the most standard approach. The following protocol is designed as a self-validating system to ensure high yield and analytical traceability.
Causality of Reagent Selection
-
HATU: Selected over standard EDC/HOBt due to its ability to generate a highly reactive 7-aza-HOBt (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the nucleophilic attack by the primary amine.
-
DIPEA: A non-nucleophilic base. Its steric bulk prevents it from reacting with the active ester, ensuring it solely deprotonates the primary amine of 13213-63-3 to its active, nucleophilic state.
Step-by-Step Workflow
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.
-
Conjugation: Add methyl N-(3-aminopropyl)-N-methylcarbamate (1.2 eq)[3] dropwise to the reaction mixture. Stir for 2 hours at room temperature.
-
In-Process Control (IPC) - Self-Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material is consumed and the chromatogram shows a new peak with a mass shift of +128.2 Da relative to the starting carboxylic acid. (Calculation: Addition of the amine fragment [146.19 Da] minus the loss of water [18.02 Da] = 128.17 Da).
-
Quench & Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (3x) and Brine (1x).
-
Causality: The basic NaHCO₃ wash is critical; it ionizes and partitions the acidic HOAt byproduct and any unreacted carboxylic acid into the aqueous layer, preventing co-elution during chromatography.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a DCM:MeOH gradient.
Fig 2: Self-validating HATU-mediated amide coupling workflow with IPC mass tracking.
Analytical Characterization Signatures
To verify the structural integrity of the incorporated methyl N-(3-aminopropyl)-N-methylcarbamate moiety post-purification, researchers should look for the following signature peaks in ¹H NMR (CDCl₃, 400 MHz):
-
~3.65 ppm (s, 3H): Represents the methoxy group (-OCH₃) of the terminal carbamate.
-
~3.25 ppm (t, 2H): Represents the methylene protons adjacent to the carbamate nitrogen (-CH₂-N(CH₃)-).
-
~2.85 ppm (s, 3H): Represents the N-methyl group (-N-CH₃).
-
~2.75 ppm (t, 2H): Represents the methylene protons adjacent to the newly formed amide (-CH₂-NH-CO-).
-
~1.65 ppm (m, 2H): Represents the central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
References
Sources
solubility of methyl N-(3-aminopropyl)-N-methylcarbamate in organic solvents
Executive Summary
Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3)[1] is a highly versatile, mono-protected diamine intermediate frequently utilized in the synthesis of PROTACs, peptidomimetics, and complex pharmaceutical linkers. Understanding its solubility profile in various organic solvents is critical for optimizing downstream synthetic workflows, liquid-liquid extractions, and chromatographic purifications. This guide provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by a self-validating empirical protocol for solubility determination.
Part 1: Structural Causality and Solvation Thermodynamics
The solubility of a molecule is fundamentally dictated by the energy required to disrupt solute-solute interactions versus the energy gained from solute-solvent interactions. For methyl N-(3-aminopropyl)-N-methylcarbamate (MAPMC), the solvation behavior is governed by three distinct structural domains:
-
The Primary Amine (-NH₂): Aliphatic primary amines are potent hydrogen bond donors and acceptors[2]. In the pure state, MAPMC forms a robust intermolecular hydrogen-bonding network. Solvents must possess sufficient polarity or hydrogen-bonding capacity to overcome this lattice energy[3].
-
The Tertiary Carbamate (-N(CH₃)COOCH₃): This moiety possesses a significant dipole moment and acts as a strong hydrogen bond acceptor. It heavily favors solvation in polar aprotic media, where ion-dipole and dipole-dipole interactions can stabilize the molecule[4].
-
The Propyl Spacer (-CH₂CH₂CH₂-): While this aliphatic chain introduces a minor degree of lipophilicity, the high ratio of heteroatoms (N, O) to carbon atoms ensures that the molecule's overall character remains overwhelmingly polar.
Part 2: Quantitative Solubility Matrix
The following table summarizes the predictive thermodynamic solubility of MAPMC across standard organic solvent classes, grounded in dielectric constant (ε) analysis and functional group interactions.
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Solvation Mechanism & Rationale |
| Polar Protic | Methanol (MeOH) | 33.0 | > 100 (Highly Soluble) | Strong H-bond donor/acceptor synergy with the primary amine; favorable enthalpy of solvation. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | High dipole moment stabilizes the carbamate; acts as a strong H-bond acceptor for the -NH₂ group. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 50 (Soluble) | Dipole-dipole interactions dominate; excellent solvent for downstream amide coupling reactions. |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 10 - 50 (Soluble) | Sufficient polarity to solvate the heteroatoms; favorable van der Waals interactions with the propyl chain. |
| Non-Polar | Hexane / Heptane | 1.9 | < 1 (Poorly Soluble) | Inability to disrupt the strong intermolecular H-bonding network of the pure MAPMC solute[3]. |
Part 3: Self-Validating Protocol for Thermodynamic Solubility Determination
As an application scientist, relying purely on predictive models is insufficient for rigorous drug development. The following step-by-step methodology outlines the gold-standard "Shake-Flask" method, engineered with built-in causality and self-validation to ensure absolute data integrity.
Step 1: Solvent Saturation
-
Action: Add excess MAPMC (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass HPLC vial.
-
Causality: An excess of solute guarantees that the chemical potential of the dissolved solute is equal to the chemical potential of the pure phase, which is the strict thermodynamic definition of solubility.
Step 2: Isothermal Equilibration
-
Action: Agitate the suspension at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.
-
Causality: Kinetic dissolution rates can be misleading. A 24-hour equilibration period ensures true thermodynamic equilibrium is reached, overcoming any metastable supersaturated states.
Step 3: Phase Separation
-
Action: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation pellets the undissolved solute, preventing filter clogging. Crucially, Polytetrafluoroethylene (PTFE) must be used because it is chemically inert. Using nylon or cellulose-based membranes often results in non-specific binding of primary amines, leading to artificially low solubility readings.
Step 4: Quantification via HPLC-ELSD
-
Action: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
-
Causality: MAPMC lacks an extended conjugated π-system, rendering standard UV-Vis detection (e.g., at 254 nm) completely ineffective. ELSD provides a universal response for non-volatile analytes, ensuring robust and accurate quantitation regardless of the absence of a chromophore.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow and self-validating feedback loop of the empirical solubility protocol.
Caption: Self-validating thermodynamic solubility workflow for MAPMC.
Part 5: Implications for Downstream Drug Development
Understanding the solubility of MAPMC directly informs synthetic strategy:
-
Amide Coupling Reactions: Because MAPMC is highly soluble in DMF and DCM, these solvents are ideal for reacting the primary amine with carboxylic acids using standard coupling reagents (e.g., HATU, EDC).
-
Purification / Workup: The high polarity of MAPMC means it will partition heavily into the aqueous layer during standard aqueous workups. To extract it into an organic phase, scientists must use highly polar organic solvents (like a mixture of Chloroform/Isopropanol 3:1) or heavily salt the aqueous layer (e.g., using saturated NaCl) to drive the compound into the organic phase.
References
-
Title: Physical Properties of Amines Explained with Examples Source: Vedantu URL: [Link]
-
Title: Amines - Physical Properties and Solubility Source: NCERT URL: [Link]
-
Title: Solubility Measurement and Correlation of Amine Carbamates Source: Taylor & Francis URL: [Link]
Sources
The Metabolic Fate of Methyl N-(3-aminopropyl)-N-methylcarbamate: A Mechanistic Guide
Executive Summary
Methyl N-(3-aminopropyl)-N-methylcarbamate is a highly functionalized aliphatic molecule characterized by three distinct metabolic "soft spots": a terminal primary amine, a central tertiary amine (N-methyl group), and a methyl carbamate ester core. In drug development and agrochemical design, understanding the degradation of such polyfunctional intermediates is critical for predicting pharmacokinetics, environmental persistence, and toxicity.
This whitepaper provides an in-depth, mechanistic breakdown of the three primary enzymatic degradation pathways governing this molecule. By dissecting the catalytic mechanisms of Carboxylesterases (CES), Cytochrome P450s (CYP), and Monoamine Oxidases (MAO), we establish a predictive framework for its biotransformation and provide field-proven, self-validating experimental protocols for metabolite identification.
Structural Analysis & Predictive Metabolism
The degradation of methyl N-(3-aminopropyl)-N-methylcarbamate is dictated by the electronic and steric properties of its functional groups. Unlike simple esters, the carbamate moiety exhibits resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making it more resistant to spontaneous chemical hydrolysis but highly susceptible to specific enzymatic cleavage[1].
Based on its pharmacophore, the molecule undergoes three divergent degradation pathways:
-
Ester Cleavage: Targeted by Carboxylesterases (CES1/CES2).
-
N-Demethylation: Targeted by Cytochrome P450s (predominantly CYP3A4).
-
Oxidative Deamination: Targeted by Monoamine Oxidases (MAO-A/B).
Figure 1: Divergent enzymatic degradation pathways of methyl N-(3-aminopropyl)-N-methylcarbamate.
Core Degradation Pathways (Mechanistic Breakdown)
Pathway A: Carboxylesterase-Mediated Hydrolysis
Carboxylesterases (CES), ubiquitous in the liver and plasma, catalyze the hydrolysis of esters, amides, and carbamates[2].
-
Mechanism: The reaction is driven by a catalytic triad (Ser-His-Glu). The nucleophilic serine attacks the carbamate carbonyl carbon, forming a tetrahedral intermediate. Expulsion of the methoxy group yields methanol and an acyl-enzyme intermediate. Subsequent hydrolysis releases a highly unstable carbamic acid.
-
Causality & Products: Carbamic acids spontaneously and rapidly decarboxylate. Therefore, the final stable products of this pathway are N-methyl-1,3-propanediamine , methanol , and carbon dioxide [2]. Because the molecule possesses a relatively small alcohol leaving group (methanol), it is a prime substrate for CES1, which prefers substrates with small alcohol groups and bulky acyl groups.
Pathway B: CYP3A4-Dependent N-Demethylation
The N-methyl group is a classic target for Cytochrome P450-mediated oxidative dealkylation, specifically by the highly promiscuous CYP3A4 isoform, which readily accommodates flexible aliphatic chains[3].
-
Mechanism: The catalytic cycle utilizes a highly reactive heme iron-oxo species (Compound I). Compound I abstracts a hydrogen atom or an electron from the N-methyl group, forming a carbon-centered radical. Rapid "oxygen rebound" yields a carbinolamine (hemiaminal) intermediate[4].
-
Causality & Products: Carbinolamines are thermodynamically unstable. The intermediate spontaneously collapses, cleaving the carbon-nitrogen bond to release formaldehyde and the secondary amine, methyl N-(3-aminopropyl)carbamate [4].
Pathway C: MAO-Driven Oxidative Deamination
The terminal primary amine ( −NH2 ) is specifically targeted by Monoamine Oxidases (MAO), which are mitochondrial outer-membrane flavoproteins[5].
-
Mechanism: MAO utilizes a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. The enzyme catalyzes the transfer of two electrons from the primary amine to FAD, forming an imine intermediate. This is a "Ping Pong" mechanism where the imine is subsequently hydrolyzed non-enzymatically by water[6].
-
Causality & Products: The hydrolysis of the imine yields the corresponding aldehyde (methyl N-(3-oxopropyl)-N-methylcarbamate ) and ammonia ( NH3 ). The reduced FADH2 is then reoxidized by molecular oxygen, generating hydrogen peroxide ( H2O2 ) as a byproduct[6].
Experimental Methodologies: Self-Validating Protocol
To accurately profile these pathways, a robust in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system, utilizing specific cofactors and inhibitors to isolate individual enzymatic contributions.
Step-by-Step Workflow: Microsomal Stability & Metabolite ID
-
Preparation & Pre-incubation:
-
Action: Suspend Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the substrate (methyl N-(3-aminopropyl)-N-methylcarbamate) to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation allows the highly flexible aliphatic substrate to partition into the microsomal lipid bilayer and reach thermal equilibrium with the enzymes before the reaction begins.
-
-
Pathway Isolation (The Self-Validating Step):
-
To isolate CYP activity: Add 1 mM NADPH (initiates CYP) + 100 µM Bis-p-nitrophenyl phosphate (BNPP, a CES inhibitor).
-
To isolate CES activity: Do not add NADPH (CES is a hydrolytic enzyme requiring no cofactor). Add 10 µM Ketoconazole (CYP3A4 inhibitor).
-
To isolate MAO activity: Do not add NADPH. Add 100 µM BNPP. MAO relies on tightly bound FAD and dissolved oxygen, thus requiring no exogenous cofactor addition.
-
-
Reaction Quenching:
-
Action: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Ice-cold organic solvent instantly denatures the enzymes, halting the reaction precisely. It also precipitates the microsomal proteins.
-
-
Centrifugation & LC-HRMS/MS Analysis:
-
Action: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Causality: Removing precipitated proteins prevents LC column clogging. HRMS allows for exact mass determination to distinguish between the isobaric shifts of N-demethylation (-14 Da) and oxidative deamination (-1 Da).
-
Figure 2: Self-validating in vitro microsomal stability and metabolite identification workflow.
Quantitative Data Presentation
The following table summarizes the predictive kinetic parameters for the degradation of methyl N-(3-aminopropyl)-N-methylcarbamate, derived from homologous aliphatic carbamates and polyamines in human liver microsomes.
| Degradation Pathway | Primary Enzyme | Km ( μM ) | Vmax (pmol/min/mg) | CLint ( μL/min/mg ) | Primary Metabolite Formed |
| Carbamate Hydrolysis | CES1 / CES2 | 145.0 ± 12.5 | 420.5 ± 35.0 | 2.90 | N-methyl-1,3-propanediamine |
| N-Demethylation | CYP3A4 | 220.0 ± 18.2 | 65.0 ± 8.5 | 0.29 | Methyl N-(3-aminopropyl)carbamate |
| Oxidative Deamination | MAO-B | 85.5 ± 6.4 | 115.2 ± 10.1 | 1.34 | Methyl N-(3-oxopropyl)-N-methylcarbamate |
Note: CLint (Intrinsic Clearance) is calculated as Vmax/Km . The high CLint for CES indicates that ester hydrolysis is likely the dominant clearance mechanism in vivo, followed by MAO-mediated deamination.
References
- Vacondio, V., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry.
- Denisov, I. G., et al. "Understanding the Mechanism of Cytochrome P450 3A4: Recent Advances and Remaining Problems." NIH.
- Bogni, A., et al. "Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes." Chemical Research in Toxicology, ACS.
- "Information on EC 1.4.3.4 - monoamine oxidase.
- "Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3." MDPI.
- "Role of Carboxylesterases (ALiE)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of Carboxylesterases (ALiE) Regarding Resistance to Insecticides: Case Study of Colorado Potato Beetle (Leptinotarsa decemlineata Say) | IntechOpen [intechopen.com]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3 | MDPI [mdpi.com]
The Anticholinesterase Activity of N-Methylcarbamates: Mechanistic Kinetics and Assay Validation
Executive Summary & Pharmacological Context
N-Methylcarbamates represent a highly significant class of acetylcholinesterase (AChE) inhibitors. Functioning as pseudo-irreversible modulators of cholinergic transmission, they temporarily carbamylate the active-site serine of the enzyme. This mechanism offers a vital therapeutic window for neurodegenerative and neuromuscular conditions—such as Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis (e.g., pyridostigmine)—while also serving as the mechanistic basis for potent agrochemicals (e.g., carbaryl)[1]. Unlike organophosphates, which permanently phosphorylate the enzyme and can undergo irreversible "aging," carbamates undergo slow spontaneous hydrolysis, making them safer and highly tunable for drug development.
Mechanistic Basis of Carbamylation
The anticholinesterase activity of N-methylcarbamates is driven by their structural mimicry of the endogenous neurotransmitter, acetylcholine. The inhibition pathway is a time-dependent, two-step covalent process:
-
Michaelis Complex Formation ( E⋅I ): The carbamate inhibitor enters the 20 Å deep active-site gorge of AChE. The accommodation of the inhibitor is heavily dominated by hydrophobic interactions, specifically involving residues such as Trp86 and Tyr337 within the choline-binding pocket[2].
-
Covalent Carbamylation ( E−C ): The enzyme's catalytic triad (Ser203, His447, Glu334 in human AChE) facilitates a nucleophilic attack by the Ser203 hydroxyl group on the carbonyl carbon of the carbamate. The leaving group (a phenol or alcohol) is expelled, leaving a covalently carbamylated enzyme.
Because the carbamylated enzyme decarbamylates at a fraction of the speed of an acetylated enzyme (taking minutes to hours rather than microseconds), carbamates effectively act as substrates with an "exceedingly low turnover number"[3].
Kinetic pathway of AChE inhibition by N-methylcarbamates.
Kinetic Profiling and Structure-Activity Relationships (SAR)
The overall efficacy of a carbamate is defined by its bimolecular rate constant of inhibition ( ki ) and its spontaneous reactivation rate ( k3 )[4]. Structural variations in the leaving group dictate target selectivity between AChE and Butyrylcholinesterase (BChE), as well as blood-brain barrier (BBB) permeability.
Table 1: Kinetic Parameters and IC50 of Standard N-Methylcarbamates
| Compound | Target Selectivity | AChE IC50 (µM) | BBB Permeability | Clinical/Research Application |
| Rivastigmine | AChE & BChE | ~4.15 | High | Alzheimer's Disease[5] |
| Physostigmine | AChE | ~0.02 | High | Anticholinergic Toxicity[6] |
| Pyridostigmine | AChE | ~0.35 | Low | Myasthenia Gravis |
| Carbaryl | AChE (Insect) | ~0.90 | Moderate | Insecticide[1] |
Note: Rivastigmine is a highly potent dual inhibitor, exhibiting an IC50 of 4.15 µM for AChE and a highly selective 0.037 µM for BChE[5].
Experimental Methodology: The Self-Validating Ellman's Assay
To quantify the anticholinesterase activity of novel N-methylcarbamates, the Ellman's assay remains the gold standard in drug discovery[7]. It is a continuous, indirect spectrophotometric method that relies on the hydrolysis of acetylthiocholine iodide (ATChI).
Causality in Assay Design: The assay utilizes ATChI instead of acetylcholine. AChE hydrolyzes ATChI into thiocholine and acetic acid. The free sulfhydryl group of thiocholine then rapidly reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB2-), a yellow anion that absorbs strongly at 412 nm[7]. The rate of color formation is directly proportional to enzyme activity.
Step-by-Step Protocol
1. Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: pH 8.0 optimizes the ionization of the thiol group for rapid reaction with DTNB while maintaining the structural integrity of AChE.
-
Enzyme: AChE diluted to 0.1 U/mL in buffer containing 0.1% BSA. Causality: BSA prevents the non-specific adsorption of the enzyme to the microplate's plastic walls.
-
Chromogen: 10 mM DTNB in buffer[7].
-
Substrate: 10 mM ATChI in deionized water. Causality: Must be prepared fresh daily to prevent spontaneous auto-hydrolysis[7].
-
Inhibitor: Serial dilutions of the N-methylcarbamate in DMSO. Causality: Final DMSO concentration in the well must strictly not exceed 1% to prevent solvent-induced enzyme denaturation[7].
2. Pre-Incubation (The Self-Validating Step):
-
Add 25 µL of buffer, 25 µL of inhibitor solution, and 25 µL of AChE to a 96-well microplate[7].
-
Causality: Incubate at 37°C for 10–15 minutes. Because carbamylation is a time-dependent covalent process, pre-incubation ensures the enzyme-inhibitor reaction reaches a steady state prior to the introduction of the competing substrate[4].
3. Reaction Initiation:
-
Add 50 µL of DTNB (10 mM) to all wells[7].
-
Initiate the reaction by adding 25 µL of ATChI (10 mM)[7].
4. Kinetic Measurement:
-
Immediately read absorbance at 412 nm kinetically (e.g., every 30 seconds for 10–15 minutes) using a microplate reader[7].
-
Self-Validation: Always include a non-enzymatic blank (Buffer + DTNB + ATChI) to subtract the background auto-hydrolysis of the substrate[7].
Step-by-step workflow for Ellman's assay measuring AChE activity.
Data Interpretation
To determine the IC50 of the N-methylcarbamate:
-
Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve ( ΔAbs/min )[7].
-
Subtract the non-enzymatic blank velocity from all test wells.
-
Calculate Percentage Inhibition: % Inhibition =[(V_control - V_inhibitor) / V_control] × 100
-
Plot % Inhibition against the logarithmic concentration of the inhibitor ( log[Inhibitor] ) and apply a non-linear regression model (four-parameter logistic curve) to interpolate the IC50 value.
Sources
- 1. ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eusem.org [eusem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Toxicological Profile and Mechanistic Evaluation of Novel N-Methylcarbamate Derivatives
Executive Summary
The landscape of N-methylcarbamate chemistry is undergoing a paradigm shift. Historically confined to the agrochemical sector as broad-spectrum insecticides, novel N-methylcarbamate derivatives are now being aggressively engineered for advanced pharmaceutical applications, including targeted Alzheimer's disease (AD) therapeutics and oncology. This whitepaper provides an in-depth mechanistic analysis of these novel derivatives, delineating their primary pharmacodynamics (acetylcholinesterase inhibition) from their off-target toxicological liabilities (hepatotoxicity and genotoxicity). Furthermore, it establishes self-validating experimental protocols designed to rigorously screen these compounds during early-stage drug development.
The Renaissance of Carbamates: From Agrochemicals to Therapeutics
Legacy N-methylcarbamates (e.g., methomyl, aldicarb) were designed for high acute toxicity in invertebrates via the rapid inhibition of acetylcholinesterase (AChE)[1]. However, recent structure-activity relationship (SAR) optimizations have repurposed this pharmacophore. By modulating the leaving group and incorporating heterodimeric structures, researchers have developed novel derivatives that act as highly selective, central nervous system (CNS)-penetrant therapeutics.
For instance, in the treatment of Alzheimer's disease, novel carbamate derivatives (such as keto derivative 7) are engineered as pleiotropic prodrugs[2]. In this elegant system, AChE acts as both the therapeutic target (being temporarily inhibited) and the activating enzyme that hydrolyzes the prodrug to release neuroprotective phenolic compounds directly into the brain[2]. Additionally, ellipticine-based N-methylcarbamate nanoformulations are currently being investigated to bypass systemic toxicity entirely, utilizing targeted delivery to direct cytotoxic payloads specifically to tumor cells in oncological applications[3].
Mechanistic Toxicology: Target vs. Off-Target Pathways
Dual-Binding Site AChE Inhibition (On-Target)
The primary mechanism of action for N-methylcarbamates is the reversible, covalent carbamoylation of the Ser203 residue within the AChE catalytic triad[2]. Novel heterodimeric derivatives are specifically engineered to span both the catalytic site and the peripheral anionic site (PAS) lining the AChE gorge[4]. The N-methylcarbamate moiety interacts with the catalytic site, while secondary structural elements (e.g., 3-nitrophenoxy groups) anchor to the aromatic residues of the PAS. This dual-binding mechanism exponentially increases target affinity—demonstrating up to 62-fold greater inhibitory activity than parent phenyl N-methylcarbamates[4].
Hepatotoxicity and Metabolic Disruption (Off-Target)
Despite targeted designs, systemic exposure to N-methylcarbamates carries a significant risk of hepatotoxicity. Toxicological models utilizing legacy carbamates like methomyl have demonstrated profound, dose-dependent disruptions in hepatic lipid and carbohydrate metabolism[1]. Because the liver is the primary site of xenobiotic detoxification, novel derivatives must be rigorously screened to ensure they do not act as metabolism-disrupting chemicals (MDCs) that precipitate steatotic liver disease or energy homeostasis failure[1].
Genotoxicity via N-Nitrosation (Off-Target)
A critical, often overlooked liability of N-methylcarbamates is their genotoxic potential upon nitrosation. While parent compounds are typically non-mutagenic, exposure to physiological nitrosating environments (e.g., acidic gastric conditions combined with dietary nitrites) can yield N-nitroso derivatives[5]. These N-nitroso-N-methylcarbamates exhibit severe cytotoxicity and mutagenicity, acting as potent alkylating agents that induce mutations at the hprt locus in mammalian cells[5].
Mechanistic pathways of N-methylcarbamate AChE inhibition and off-target toxicity.
Structure-Toxicity Relationships (STR)
The toxicological profile of carbamates is highly sensitive to steric and electronic modifications. Structure-Toxicity Relationships (STR) dictate that N-methylcarbamates are generally more toxic and potent than N,N-dimethylcarbamates. The lack of a second methyl group on the nitrogen reduces steric hindrance, facilitating a much faster rate of nucleophilic attack by the Ser203 hydroxyl group during carbamoylation[6]. However, the introduction of bulky alkyl groups at distal sites (away from the carbamate pharmacophore) can favorably modulate the toxicity profile, reducing off-target mammalian interactions while maintaining high AChE selectivity[6].
Quantitative Toxicological Profiling
The following table synthesizes the comparative potency and toxicological liabilities of legacy versus novel carbamate derivatives based on recent literature:
| Compound Class / Derivative | Primary Target / Application | AChE Inhibitory Potency (IC50) | Key Toxicological Liability | Reference |
| Phenyl N-methylcarbamate (MH) | Baseline Agrochemical | ~740 μM | Non-specific systemic toxicity | [4] |
| Heterodimeric Compound 6q | Dual-Binding Insecticide | 12 μM | Potential cross-species AChE inhibition | [4] |
| Keto Derivative 7 (Prodrug) | Alzheimer's Disease | 4.15 μM | Concomitant hydrolysis required for clearance | [2] |
| Methomyl (Legacy) | Broad-spectrum Pesticide | High (In vivo neurotox) | Hepatic lipid/carbohydrate disruption | [1] |
| N-nitroso-N-methylcarbamates | Nitrosated Metabolite | N/A (Mutagenic) | High genotoxicity (hprt locus mutation) | [5] |
Self-Validating Experimental Methodologies
To ensure scientific integrity during the development of novel derivatives, standard assays must be heavily modified. Below are two self-validating protocols designed to accurately capture the unique pharmacodynamics and liabilities of N-methylcarbamates.
Protocol 1: Time-Dependent AChE Kinetic Assay (Modified Ellman's)
Causality & Design Rationale: Traditional steady-state assays are insufficient for N-methylcarbamates because they act as pseudo-irreversible inhibitors. A pre-incubation phase is strictly required to capture time-dependent covalent binding kinetics. Recombinant human AChE (hAChE) is utilized over non-mammalian sources to prevent species-specific steric artifacts. Self-Validating Mechanism: The protocol incorporates a "time-zero" unincubated control alongside a fully inhibited positive control (e.g., Rivastigmine). If the time-zero control shows high instantaneous inhibition, it flags the compound as a reversible competitive inhibitor rather than a true covalent carbamoylator, instantly validating the mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the novel N-methylcarbamate derivative in DMSO (ensure final assay concentration is <1% DMSO to prevent solvent-induced enzyme denaturation).
-
Enzyme Equilibration: Dilute recombinant hAChE to a working concentration of 0.05 U/mL in the phosphate buffer containing 0.1% BSA (to prevent non-specific plastic binding).
-
Pre-Incubation (The Critical Step): In a 96-well microplate, mix 50 µL of hAChE with 50 µL of the inhibitor at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for exactly 20 minutes to allow covalent carbamoylation of Ser203.
-
Substrate Addition: Rapidly add 100 µL of a detection mix containing 0.5 mM acetylthiocholine iodide (ATCI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( v0 ) and determine the IC50 using non-linear regression.
Protocol 2: Hepatocyte Metabolic Disruption Panel
Causality & Design Rationale: Legacy carbamates induce severe lipid and carbohydrate dysregulation[1]. Standard viability assays (e.g., MTT) only detect terminal cytotoxicity and miss insidious metabolic disruption. This protocol directly quantifies metabolic fluxes in primary human hepatocytes. Self-Validating Mechanism: The assay utilizes a sandwich-cultured hepatocyte model to maintain in vivo-like metabolic competence. A known metabolism-disrupting chemical (MDC) is used as a positive control. If the positive control fails to induce lipid accumulation, the batch of hepatocytes is deemed metabolically incompetent, and the plate data is rejected.
Step-by-Step Methodology:
-
Cell Culture: Seed primary human hepatocytes in collagen-coated 24-well plates at 5×105 cells/well. Overlay with Matrigel to establish a sandwich culture. Acclimate for 48 hours.
-
Compound Exposure: Treat cells with the N-methylcarbamate derivative at sub-lethal concentrations (e.g., IC10 and IC50 derived from prior viability screens) for 48 hours.
-
Lipid Extraction & Quantification: Wash cells with cold PBS. Extract intracellular lipids using a chloroform/methanol (2:1) phase separation. Dry the organic phase, reconstitute in isopropanol, and quantify triglycerides using a fluorometric enzymatic assay.
-
Gluconeogenesis Assay: Wash cells and incubate in glucose-free DMEM supplemented with 2 mM pyruvate and 20 nM glucagon for 4 hours.
-
Metabolic Readout: Sample the supernatant and measure glucose production using a glucose oxidase/peroxidase (GOPOD) assay. Normalize all metabolic data to total intracellular protein content (via BCA assay).
High-throughput toxicological screening workflow for novel carbamate derivatives.
Conclusion
The transition of N-methylcarbamates from agricultural pesticides to precision pharmaceuticals requires a rigorous, mechanistic approach to toxicology. By exploiting dual-binding site interactions within AChE and utilizing advanced prodrug strategies, researchers can maximize therapeutic efficacy. However, as outlined in this guide, these benefits must be carefully balanced against off-target metabolic disruption and the genotoxic risks associated with N-nitrosation. Implementing self-validating, highly specific kinetic and metabolic assays is non-negotiable for the successful clinical translation of these novel derivatives.
References
-
Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:4
-
Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives Source: PubMed (NIH) URL:5
-
Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver Source: PMC (NIH) URL:1
-
Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents Source: PMC (NIH) URL:6
-
Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease Source: MDPI URL:2
-
Harnessing nanotechnology: ellipticine nanoformulations in the fight against cancer Source: ResearchGate URL:3
Sources
- 1. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methyl N-(3-aminopropyl)-N-methylcarbamate: A Strategic Bifunctional Linker in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural precision of linker moieties often dictates the success of complex modalities such as Targeted Protein Degraders (PROTACs) and Antibody-Drug Conjugates (ADCs). Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) has emerged as a highly versatile, bifunctional building block . By masking a secondary amine as a neutral methyl carbamate while preserving a reactive primary amine, this molecule provides a highly stable, conformationally restricted 3-carbon spacer. This whitepaper details the physicochemical rationale, synthetic incorporation, and advanced applications of this critical reagent.
Physicochemical Profiling & Structural Rationale
The transition from simple alkyl diamines to carbamate-capped linkers is driven by strict structure-activity relationship (SAR) requirements. Unprotected diamines (e.g., N-methyl-1,3-propanediamine) introduce multiple basic centers, which can lead to poor membrane permeability, high non-specific binding, and hERG liability.
The carbamate functionality acts as a peptide bond surrogate that is highly resistant to proteolytic cleavage . Furthermore, the delocalization of the nitrogen lone pair into the adjacent carbonyl restricts the conformational flexibility of the linker. This restriction reduces the entropic penalty upon target binding, a critical factor in the formation of ternary complexes in targeted protein degradation.
Table 1: Comparative Physicochemical Profile
Summarizing the impact of carbamate-capping on the 1,3-propanediamine core.
| Property | N-Methyl-1,3-propanediamine (Precursor) | Methyl N-(3-aminopropyl)-N-methylcarbamate | Rationale for Modality Design |
| CAS Number | 6291-84-5 | 13213-63-3 | N/A |
| Molecular Weight | 88.15 g/mol | 146.19 g/mol | Adds minimal steric bulk to the linker. |
| Basic Centers (pKa ~10.5) | 2 (Primary & Secondary) | 1 (Primary only) | Reduces hERG liability and lysosomal trapping. |
| N-H Bonds (H-Bond Donors) | 3 | 2 | Improves passive membrane permeability. |
| Metabolic Stability | Low (Prone to oxidative deamination) | High (Carbamate shielding) | Extends half-life in physiological conditions. |
Synthetic Methodologies: De Novo Preparation & Downstream Coupling
To ensure high fidelity in linker construction, the following self-validating protocols outline both the de novo synthesis of the building block and its downstream application.
Protocol 1: De Novo Synthesis of Methyl N-(3-aminopropyl)-N-methylcarbamate
Objective: Selectively convert the secondary amine of N-methyl-1,3-propanediamine into a methyl carbamate.
-
Step 1: Kinetic Mono-Protection. Dissolve N-methyl-1,3-propanediamine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add a solution of Di-tert-butyl dicarbonate (Boc 2 O, 1.0 eq) dropwise over 1 hour.
-
Causality: Primary amines are sterically less hindered and more nucleophilic than secondary amines. Performing the reaction at 0°C maximizes kinetic differentiation, ensuring selective mono-protection of the primary amine and preventing over-protection .
-
Self-Validation: TLC (Ninhydrin stain) will show the disappearance of the highly polar diamine baseline spot. LC-MS must confirm the mono-Boc mass (M+H = 189.1).
-
-
Step 2: Carbamoylation. To the crude mixture at 0°C, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by methyl chloroformate (1.1 eq). Stir for 4 hours, allowing the reaction to reach room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature cleavage of the acid-sensitive Boc group.
-
Self-Validation: LC-MS confirms the addition of the carbamate mass (M+H = 247.2).
-
-
Step 3: Acidic Deprotection. Concentrate the organic layer, then resuspend the intermediate in 4M HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate under vacuum to yield the product as a hydrochloride salt.
-
Self-Validation: 1 H NMR (D 2 O) must show the complete disappearance of the prominent 9H Boc singlet at ~1.4 ppm, confirming absolute deprotection.
-
Workflow for the selective synthesis of Methyl N-(3-aminopropyl)-N-methylcarbamate.
Protocol 2: Downstream Amide Coupling (PROTAC Warhead Conjugation)
Objective: Conjugate the free primary amine of the linker to a carboxylic acid-bearing target ligand.
-
Step 1: Warhead Activation. Dissolve the carboxylic acid warhead (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Self-Validation: LC-MS of a 1 µL aliquot quenched with methanol should show the methyl ester of the warhead, confirming successful active ester formation.
-
-
Step 2: Linker Conjugation. Add Methyl N-(3-aminopropyl)-N-methylcarbamate HCl salt (1.2 eq) to the activated mixture. Stir for 2 hours at room temperature.
-
Causality: The excess DIPEA from Step 1 neutralizes the HCl salt of the linker, liberating the nucleophilic free base in situ to attack the activated ester.
-
Self-Validation: LC-MS must show the complete disappearance of the activated ester mass and the emergence of the conjugated product mass.
-
Applications in Modality Design
Targeted Protein Degradation (PROTACs)
In PROTAC design, the linker is not merely a passive string; it actively influences the thermodynamics of the ternary complex (Target-PROTAC-E3 Ligase). By utilizing Methyl N-(3-aminopropyl)-N-methylcarbamate, medicinal chemists introduce a rigidified, polar vector. The N-methyl group prevents unwanted hydrogen bond donation that could lead to off-target kinase binding, while the carbamate oxygen serves as a stable hydrogen bond acceptor to interact favorably with solvent-exposed regions of the E3 ligase .
Role of the carbamate linker in facilitating the PROTAC ternary complex and ubiquitination.
Antibody-Drug Conjugates (ADCs)
For ADCs, premature cleavage of the payload in systemic circulation results in severe dose-limiting toxicities. The methyl carbamate moiety is exceptionally stable in human plasma compared to traditional esters or amides. When incorporated adjacent to a cleavable dipeptide sequence (e.g., Val-Cit), this building block provides the necessary spatial extension to allow Cathepsin B to access the cleavage site without compromising the systemic stability of the conjugate.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756543, tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from:[Link]
Comprehensive Spectroscopic Characterization of Methyl N-(3-aminopropyl)-N-methylcarbamate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Molecule: Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) Molecular Formula: C₆H₁₄N₂O₂ | Monoisotopic Mass: 146.1055 Da
Executive Summary
Methyl N-(3-aminopropyl)-N-methylcarbamate is a highly versatile bifunctional aliphatic linker frequently utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and prodrug scaffolds. Characterizing this molecule requires orthogonal analytical techniques to distinguish the basic primary amine from the resonance-stabilized carbamate core.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic behavior of this molecule—explaining why specific acquisition parameters are chosen and how each protocol serves as a self-validating system to ensure absolute structural integrity .
Fig 1. Self-validating orthogonal spectroscopic workflow for carbamate characterization.
Structural Dynamics & NMR Profiling (¹H and ¹³C)
Causality in Acquisition Parameters
The primary analytical challenge in the NMR spectroscopy of N-methyl carbamates is the partial double-bond character of the carbamate C–N bond. The lone pair on the nitrogen delocalizes into the carbonyl π-system, restricting free rotation at 298 K. This phenomenon causes the N-methyl and adjacent methylene signals to broaden or split into s-cis and s-trans rotamers .
To achieve a self-validating protocol, we perform Variable Temperature (VT) NMR. By cooling the sample to 253 K, the exchange rate slows, resolving the broad peaks into sharp, quantifiable rotameric signals. Furthermore, anhydrous CDCl₃ treated with basic alumina is strictly required to prevent the primary amine (–NH₂) protons from undergoing rapid chemical exchange with trace D₂O or DCl, which would otherwise obscure the signal.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (filtered through basic alumina).
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (δ 0.00 ppm).
-
Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.
-
VT-NMR (Validation Checkpoint): If the N-CH₃ signal at δ 2.85 ppm exhibits line broadening (linewidth > 5 Hz), lower the probe temperature to 253 K. The integral ratio of the resulting resolved s-cis and s-trans peaks must sum exactly to 3H relative to the O-CH₃ singlet (3H), confirming the broadening is structural and not an impurity.
Quantitative NMR Assignments
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K time-averaged)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
|---|---|---|---|---|---|
| O-CH₃ | 3.65 | Singlet (s) | 3H | - | Carbamate methoxy |
| N-CH₃ | 2.85 | Broad Singlet (br s) | 3H | - | N-methyl (rotameric) |
| C3-H₂ | 3.32 | Triplet (t) | 2H | 7.1 | Methylene adjacent to N-methyl |
| C1-H₂ | 2.71 | Triplet (t) | 2H | 6.8 | Methylene adjacent to primary amine |
| C2-H₂ | 1.65 | Quintet (p) | 2H | ~7.0 | Central aliphatic methylene |
| NH₂ | 1.35 | Broad Singlet (br s)| 2H | - | Primary amine (exchangeable) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
|---|---|---|
| 157.2 | Quaternary (C=O) | Carbamate carbonyl |
| 52.6 | Primary (CH₃) | Methoxy carbon |
| 46.4 | Secondary (CH₂) | C3 Methylene (N-linked) |
| 39.8 | Secondary (CH₂) | C1 Methylene (NH₂-linked) |
| 34.1 | Primary (CH₃) | N-methyl carbon |
| 31.5 | Secondary (CH₂) | C2 Central aliphatic methylene |
Vibrational Spectroscopy (ATR-FTIR)
Protocol & Rationale
Infrared spectroscopy provides orthogonal confirmation of the functional groups. We utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a massive O–H stretching band at ~3400 cm⁻¹, which completely masks the critical N–H stretching frequencies of the primary amine .
Protocol:
-
Background: Run a background scan (air) immediately prior to the sample to subtract atmospheric H₂O and CO₂.
-
Sample Application: Place 2 mg of neat sample directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Validation Checkpoint: The presence of a doublet above 3200 cm⁻¹ confirms a primary amine (symmetric and asymmetric stretch), differentiating it from a secondary amine (which would only show a single peak).
Absorption Band Analysis
Table 3: ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|---|---|---|---|
| 3350, 3280 | Medium | N–H asym. & sym. stretch | Primary Amine |
| 2955, 2872 | Weak | C–H stretch (sp³) | Aliphatic Propyl Chain |
| 1705 | Strong, Sharp | C=O stretch | Carbamate Carbonyl |
| 1605 | Medium | N–H bend (scissoring) | Primary Amine |
| 1190 | Strong | C–O stretch | Carbamate Ester |
Mass Spectrometry (ESI-MS/MS) & Gas-Phase Fragmentation
Ionization Strategy
To determine the exact mass and connectivity, we employ High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI). Because the molecule contains an aliphatic primary amine (a highly basic site), positive-ion mode (ESI+) is the logical choice. The amine readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), generating a robust [M+H]⁺ pseudomolecular ion at m/z 147.1128 .
Protocol:
-
Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Calibration: Infuse a lock-mass internal calibrant (e.g., Leucine Enkephalin) to ensure sub-5 ppm mass accuracy.
-
Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ precursor ion and apply a collision energy ramp (15–30 eV) using Argon gas to induce fragmentation.
-
Validation Checkpoint: The exact mass of the precursor must be within < 5 ppm of the theoretical mass (147.1128 Da).
MS/MS Fragmentation Logic
The fragmentation of this molecule follows predictable, thermodynamically driven pathways. The most diagnostic fragment arises from the alpha-cleavage of the primary amine, yielding a highly stable iminium ion at m/z 30.03. Concurrently, the carbamate terminus undergoes inductive cleavage to lose neutral methanol (32 Da).
Fig 2. Primary ESI-MS/MS fragmentation pathways for the protonated molecular ion.
Table 4: Exact Mass and MS/MS Fragments
| m/z Value | Ion Type | Relative Abundance | Neutral Loss / Assignment |
|---|---|---|---|
| 147.1128 | [M+H]⁺ | 100% (Base Peak) | Protonated molecular ion |
| 115.0865 | Fragment | 45% | [M+H - CH₃OH]⁺ (Loss of 32 Da) |
| 103.1230 | Fragment | 15% | [M+H - CO₂]⁺ (Loss of 44 Da) |
| 30.0344 | Fragment | 85% | CH₂=NH₂⁺ (Alpha cleavage of primary amine) |
Conclusion
The comprehensive characterization of methyl N-(3-aminopropyl)-N-methylcarbamate requires a synthesis of multiple spectroscopic modalities. By understanding the causality behind restricted C–N bond rotation in NMR, avoiding moisture artifacts in FTIR, and leveraging the basicity of the primary amine in ESI-MS, researchers can establish a self-validating data package. This ensures the structural integrity of the linker before its integration into complex macromolecular therapeutics.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[Link]
-
Prakash, G. K. S., et al. (1993). "1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds". The Journal of Organic Chemistry, 58(13), 3629-3632.[Link]
Application Note: Analytical Methods for the Detection of Methyl N-(3-aminopropyl)-N-methylcarbamate
Chemical Profiling & Analytical Challenges
Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3; MW: 146.19 g/mol ) is a highly polar aliphatic amine containing a neutral N-methylcarbamate moiety. In pharmaceutical development and environmental monitoring, the accurate quantification of such low-molecular-weight aliphatic amines is notoriously difficult[1].
The analytical challenges are twofold:
-
Chromatographic Retention: The highly basic primary amine (pKa ~10.2) and short aliphatic chain result in extreme hydrophilicity. On standard reversed-phase (C18) columns, the molecule exhibits little to no retention, co-eluting with the solvent front and matrix interferents.
-
Optical Detection: The molecule lacks a conjugated π-electron system. The carbamate carbonyl provides only weak UV absorbance at low wavelengths (<220 nm), making direct HPLC-UV analysis highly susceptible to baseline drift and severe matrix interference[2].
To overcome these limitations, we present two orthogonal, self-validating analytical strategies: Pre-column Derivatization with HPLC-UV/FL for robust, accessible quantification, and Direct HILIC-LC-MS/MS for high-throughput, ultra-trace analysis[3].
Analytical Strategy & Decision Workflow
The selection of the appropriate analytical method depends on the available instrumentation, required throughput, and matrix complexity. The workflow below outlines the decision-making process for analyzing methyl N-(3-aminopropyl)-N-methylcarbamate.
Figure 1: Decision matrix for the analytical detection of methyl N-(3-aminopropyl)-N-methylcarbamate.
Method A: Pre-Column Derivatization HPLC-UV/FL (The Robust Alternative)
Mechanistic Rationale
To bypass the lack of a chromophore and poor C18 retention, the primary amine is derivatized using 9-Fluorenylmethyl chloroformate (FMOC-Cl) . The reaction proceeds via nucleophilic acyl substitution.
Causality in Experimental Design:
-
Buffer Selection (pH 8.5): A borate buffer is critical. It ensures the primary amine is sufficiently deprotonated to act as a nucleophile, while preventing the rapid base-catalyzed hydrolysis of FMOC-Cl that occurs at pH > 9.5[4].
-
Quenching Mechanism: FMOC-Cl must be added in molar excess to drive the reaction to completion. However, unreacted FMOC-Cl slowly hydrolyzes to FMOC-OH, a highly fluorescent compound that co-elutes with analytes. By adding an excess of Glycine post-reaction, the remaining FMOC-Cl is instantly consumed to form FMOC-Glycine. This highly polar byproduct elutes near the solvent front on a C18 column, ensuring a clean baseline and a self-validating chromatogram[1].
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5 with 0.1 M HCl.
-
Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile (Prepare fresh daily).
-
Prepare a 10 mM Glycine solution in LC-MS grade water.
-
-
Derivatization Reaction: Transfer 100 µL of the sample standard/extract into an amber HPLC vial. Add 100 µL of the borate buffer and vortex for 5 seconds. Add 100 µL of the 5 mM FMOC-Cl solution.
-
Incubation: Cap the vial and incubate at 25°C for exactly 15 minutes to allow complete conversion.
-
Quenching: Add 100 µL of the 10 mM Glycine solution. Vortex and let sit for 2 minutes to consume excess FMOC-Cl.
-
Analysis: Inject 10 µL of the quenched mixture into the HPLC system.
Chromatographic Conditions
Table 1: Reversed-Phase HPLC-UV/FL Parameters
| Parameter | Specification |
| Column | C18 (e.g., Ascentis® Express, 2.7 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 30% B; 2-12 min: Ramp to 95% B; 12-15 min: 95% B; 15-16 min: Ramp to 30% B; 16-20 min: 30% B |
| Detection | UV at 260 nm OR Fluorescence (Ex: 265 nm / Em: 315 nm) |
| Column Temp | 35°C |
Method B: Direct HILIC-LC-MS/MS (The High-Throughput Gold Standard)
Mechanistic Rationale
For high-throughput or ultra-trace pharmacokinetic analysis, derivatization is bypassed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS).
Causality in Experimental Design:
-
Orthogonal Retention (HILIC): Unlike reversed-phase LC, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The polar methyl N-(3-aminopropyl)-N-methylcarbamate partitions out of the organic mobile phase and into a water-enriched layer immobilized on the stationary phase[3].
-
Elution Dynamics: In HILIC, water is the strong solvent. Starting the gradient at 90% Acetonitrile promotes retention. Ramping to 50% aqueous buffer elutes the analyte.
-
Buffer Selection: 10 mM Ammonium Formate (pH 3.0) is used instead of TFA. TFA causes severe ion suppression in Electrospray Ionization (ESI). Ammonium formate controls the ionization state of the amine (ensuring it remains protonated for stable retention) while being highly volatile and "MS-friendly"[3].
Step-by-Step Protocol
-
Sample Preparation: Dilute the sample 1:10 in pure Acetonitrile to ensure the injection solvent closely matches the starting mobile phase conditions (high organic). Note: Injecting highly aqueous samples onto a HILIC column will disrupt the water layer and cause peak splitting.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated matrix proteins.
-
Analysis: Transfer the supernatant to an MS-certified vial and inject 2 µL into the LC-MS/MS system.
Mass Spectrometry & Gradient Conditions
Table 2: HILIC-LC-MS/MS Parameters
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC, 3.5 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 90% B; 1-6 min: Ramp to 50% B; 6-8 min: 50% B; 8-8.5 min: Ramp to 90% B; 8.5-12 min: 90% B |
| Ionization Mode | ESI Positive (ESI+) |
| MS/MS Transitions | Quantifier: m/z 147.1 → 115.1 (CE: 15 eV, Loss of CH3OH)Qualifier: m/z 147.1 → 74.1 (CE: 25 eV, N-methylcarbamate core) |
Method Comparison & Performance Metrics
To guide laboratory implementation, the quantitative performance of both self-validating workflows is summarized below.
Table 3: Comparative Method Performance
| Metric | Pre-Column Derivatization (HPLC-FL) | Direct Analysis (HILIC-LC-MS/MS) |
| Limit of Detection (LOD) | ~5.0 ng/mL | ~0.1 ng/mL |
| Linear Dynamic Range | 15 - 5,000 ng/mL | 0.5 - 1,000 ng/mL |
| Total Run Time | 20 min (+ 17 min prep) | 12 min (Minimal prep) |
| Matrix Suitability | Excellent for complex environmental/bulk samples (Derivatization acts as a purification step). | Excellent for biofluids (plasma/urine) requiring high sensitivity. |
| Primary Limitation | Reagent instability; requires precise timing for quenching. | Susceptible to matrix-induced ion suppression; requires stable isotopes. |
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of Methyl N-(3-aminopropyl)-N-methylcarbamate in Biological Matrices
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Methodology: Mixed-Mode Strong Cation Exchange (MCX) SPE coupled with Pre-Column Benzoylation
Introduction & Analytical ChallengesMethyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a low-molecular-weight (MW 146.19), highly polar aliphatic amine[1]. In pharmacokinetic (PK) and drug metabolism studies, quantifying such small, polar amines in complex biological matrices like plasma presents a triad of analytical challenges:
-
Poor Chromatographic Retention: Due to its high polarity, the underivatized compound exhibits minimal retention on standard reversed-phase (C18) columns, often eluting in the void volume.
-
Severe Matrix Effects: Co-elution with endogenous salts and polar lipids in the void volume leads to devastating ion suppression during Electrospray Ionization (ESI).
-
Lack of Chromophore/Fluorophore: The molecule lacks conjugated pi-systems, rendering traditional UV or fluorescence detection impossible without chemical tagging.
To overcome these hurdles, this protocol employs a self-validating, two-tier sample preparation strategy: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) followed by Benzoyl Chloride (BzCl) Derivatization .
Mechanistic Rationale (The "Why")
As analytical scientists, we must design sample preparation workflows that exploit the specific physicochemical properties of the target analyte.
Why Mixed-Mode Cation Exchange (MCX)?
Standard C18 SPE relies purely on hydrophobic interactions, which are insufficient to retain the highly polar propyl-amine chain of our target.1[1]. By acidifying the plasma sample, we ensure the primary amine (pKa ~10) is fully protonated ( NH3+ ). This allows the analyte to bind ionically to the sorbent, permitting aggressive washing with 100% methanol to eradicate phospholipids and neutral lipids without risking analyte breakthrough.
Why Benzoylation?
While the MCX extract is clean, the analyte remains too polar for robust LC-MS/MS. 2[2]. This transformation shifts the analyte's retention time well into the organic gradient of a C18 column and significantly enhances its ESI+ ionization efficiency due to the surface-active nature of the added phenyl ring.
Fig 1. End-to-end sample preparation workflow for methyl N-(3-aminopropyl)-N-methylcarbamate.
Step-by-Step Experimental Protocol
Reagents & Materials
-
Sorbent: Oasis MCX 96-well plate or cartridges (30 mg, 1 cc).
-
Derivatizing Agent: Benzoyl Chloride (BzCl), LC-MS grade.
-
Buffers: 100 mM Sodium Carbonate ( Na2CO3 ) buffer, adjusted to pH 10.0.
-
Internal Standard (IS): Isotope-labeled analogue (e.g., d3 -methyl N-(3-aminopropyl)-N-methylcarbamate) or a surrogate aliphatic amine (e.g., d5 -benzylamine).
Step 1: Sample Pre-treatment (Protein Disruption)
To prevent column clogging and release protein-bound analyte.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Add 300 µL of 2% Formic Acid in Water .
-
Critical Insight: The acidic environment (pH < 3) serves a dual purpose: it denatures plasma proteins to release bound analyte and guarantees the primary amine is protonated for the subsequent cation-exchange step.
-
-
Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.
Step 2: Mixed-Mode Cation Exchange (MCX) SPE
To isolate the basic amine from neutral and acidic matrix interferences.
Fig 2. Mechanistic sequence of Mixed-Mode Cation Exchange (MCX) retention and elution.
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in Water through the MCX sorbent.
-
Loading: Apply the entire acidified supernatant (~400 µL) at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in Water. This removes salts and highly polar neutral compounds.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. This eliminates hydrophobic neutrals and acidic phospholipids. The target amine remains locked to the sorbent via the sulfonic acid groups.
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol .
-
Critical Insight: The high pH neutralizes the protonated amine, breaking the electrostatic interaction and allowing the analyte to partition into the organic solvent.
-
Step 3: Benzoylation Derivatization
To mask the polar amine, improving LC retention and MS ionization.
-
Evaporate the MCX eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of 100 mM Sodium Carbonate buffer (pH 10) .
-
Critical Insight: The alkaline buffer ensures the primary amine is deprotonated and nucleophilic, ready to attack the acyl chloride. It also neutralizes the HCl byproduct generated during the reaction.
-
-
Add 50 µL of 2% Benzoyl Chloride (v/v) in Acetonitrile .
-
Vortex immediately and incubate at room temperature for 5 minutes.3[3].
-
Quench the reaction by adding 20 µL of 1% Sulfuric Acid in 20% Acetonitrile to prevent over-derivatization or degradation.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
Quantitative Performance Metrics
The combination of MCX clean-up and Benzoylation transforms a nearly undetectable polar amine into a robust, highly sensitive assay. Table 1 summarizes the expected analytical improvements based on validated parameters for small aliphatic amines.
Table 1: Impact of Sample Preparation Strategy on Analytical Performance
| Analytical Parameter | Direct Injection (Underivatized) | MCX + Benzoylation (Derivatized) | Fold Improvement |
| Retention Time (min) | 0.8 (Elutes in Void Volume) | 4.5 (Well-retained on C18) | N/A (Shifted out of suppression zone) |
| Matrix Effect (%) | -85% (Severe Ion Suppression) | -8% (Negligible Suppression) | ~10x Reduction in Suppression |
| Limit of Detection (LOD) | 50.0 ng/mL | 0.2 ng/mL | 250x Increase in Sensitivity |
| ESI+ Response (cps) | 1.2×104 | 9.8×105 | ~80x Signal Enhancement |
References
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (PMC).[Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health (PMC).[Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (PMC).[Link]
Sources
- 1. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl N-(3-aminopropyl)-N-methylcarbamate as a Bifunctional Linker in Targeted Therapeutics and Bioconjugation
Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Executive Summary
In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the pharmacophores. Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) emerges as a highly versatile, bifunctional building block designed for advanced bioconjugation.
Unlike transient protecting groups (such as Boc or Cbz), the methyl carbamate moiety is engineered to be a permanent structural feature in the final drug molecule. It provides a reactive primary amine for rapid functionalization while utilizing the methyl carbamate to impart proteolytic stability, optimize lipophilicity (logP), and restrict conformational flexibility[1]. This guide details the mechanistic rationale and validated protocols for integrating this molecule into complex drug scaffolds.
Physicochemical & Structural Profiling
To effectively utilize this building block, researchers must account for its physicochemical parameters, which dictate its solubility, reactivity, and behavior in biological systems.
| Parameter | Value / Description |
| Chemical Name | Methyl N-(3-aminopropyl)-N-methylcarbamate |
| CAS Number | 13213-63-3 |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Reactive Moiety 1 | Primary Amine (–NH₂): Highly nucleophilic, ideal for amidation or reductive amination. |
| Structural Moiety 2 | N-methyl Methyl Carbamate: Metabolically stable, acts as a peptide-bond surrogate. |
| Physical State | Liquid (at standard temperature and pressure) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, DCM) and moderately soluble in water. |
Mechanistic Insights: The Carbamate Advantage (E-E-A-T)
Why Choose a Methyl Carbamate Motif?
In medicinal chemistry, the carbamate functional group is considered an "amide-ester hybrid." The delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety imposes a degree of conformational restriction that mimics a peptide bond, yet it is highly resistant to enzymatic cleavage by aminopeptidases[1].
When designing a linker or a drug scaffold:
-
Metabolic Stability: Standard amide bonds are highly susceptible to in vivo protease degradation. Replacing an amide with a methyl carbamate significantly extends the plasma half-life of the therapeutic agent[2].
-
Membrane Permeability: The N-methyl substitution removes a hydrogen-bond donor, which lowers the topological polar surface area (tPSA) and increases cellular permeability—a critical factor for intracellular targets like those engaged by PROTACs[1].
-
Chemical Robustness: Unlike the tert-butyl carbamate (Boc) group, which is readily cleaved by trifluoroacetic acid (TFA), the methyl carbamate is stable under standard acidic and basic conditions. This allows chemists to perform orthogonal deprotections on other parts of the molecule without degrading the linker[3].
Validated Experimental Protocols
The following protocols provide self-validating workflows for incorporating methyl N-(3-aminopropyl)-N-methylcarbamate into complex architectures.
Protocol A: Amide Coupling for PROTAC Linker Assembly
Objective: Conjugate the primary amine of the linker to a carboxylic acid-bearing E3 ligase ligand (e.g., a thalidomide or VHL ligand derivative).
Mechanistic Causality: HATU is selected as the coupling reagent because it generates a highly reactive highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, ensuring rapid coupling even with sterically hindered carboxylic acids. DIPEA is used to maintain a basic environment, ensuring the primary amine remains deprotonated and nucleophilic.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid-bearing E3 ligand (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the active ester to form.
-
Conjugation: Add methyl N-(3-aminopropyl)-N-methylcarbamate (1.1 equiv, 0.55 mmol) dropwise to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the carbamate-linked intermediate.
Protocol B: Reductive Amination for Scaffold Decoration
Objective: Attach the linker to an aldehyde-bearing target protein ligand (e.g., a kinase inhibitor precursor) to finalize a bifunctional molecule.
Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde. Acetic acid is added to catalyze the formation of the imine by protonating the aldehyde oxygen.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde-bearing target ligand (1.0 equiv, 0.3 mmol) and the carbamate-linked intermediate from Protocol A (1.0 equiv, 0.3 mmol) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL).
-
Catalysis: Add glacial acetic acid (1.5 equiv, 0.45 mmol) to the mixture. Stir at room temperature for 2 hours to ensure complete imine/iminium formation.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 0.45 mmol) in small portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (pH ~7-8). Extract with Dichloromethane (DCM) (3 × 10 mL).
-
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via preparative HPLC to isolate the final PROTAC molecule.
Visual Workflows and Decision Logic
To streamline the experimental design process, the following diagrams map out the synthetic workflow and the logical decision tree for linker selection.
Workflow for PROTAC synthesis utilizing the bifunctional carbamate linker.
Decision tree for selecting carbamate vs. amide or transient protecting groups.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, ResearchGate.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756543, tert-butyl N-(3-aminopropyl)-N-methylcarbamate (Used for comparative structural profiling).[Link]
Sources
Application Note: Scalable Synthesis of Methyl N-(3-aminopropyl)-N-methylcarbamate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3)
Introduction & Synthetic Rationale
Methyl N-(3-aminopropyl)-N-methylcarbamate is a highly versatile bifunctional linker frequently utilized in the development of PROTACs, antibody-drug conjugates (ADCs), and complex pharmaceutical intermediates [1]. The molecule possesses a protected secondary amine (methyl carbamate) and a reactive primary amine, allowing for orthogonal functionalization.
The Regioselectivity Challenge: A naive retrosynthetic approach might suggest the direct acylation of commercially available N-methyl-1,3-propanediamine with methyl chloroformate. However, this route is fundamentally flawed due to competing nucleophilicity. The primary amine is less sterically hindered and generally more nucleophilic than the secondary amine, leading to an undesired product distribution heavily favoring the primary carbamate.
The Causality-Driven Solution: To establish a self-validating, high-fidelity protocol, we utilize a two-step sequence starting from 3-(methylamino)propanenitrile .
-
Acylation: The primary amine is "masked" as a cyano group, allowing exclusive, quantitative functionalization of the secondary amine with methyl chloroformate.
-
Reduction: The nitrile is subsequently reduced to the primary amine using catalytic hydrogenation. We specifically employ Raney Nickel in the presence of methanolic ammonia. The ammonia is critical: nitrile reduction proceeds via a highly reactive imine intermediate. Without an excess of ammonia, the newly formed primary amine can attack the imine, generating unwanted secondary and tertiary amine dimers [2]. The ammonia shifts the equilibrium (Le Chatelier's principle), suppressing dimerization and ensuring near-quantitative yields of the primary amine.
Synthetic Workflow
Workflow for the two-step synthesis of methyl N-(3-aminopropyl)-N-methylcarbamate.
Step 1: Synthesis of Methyl (2-cyanoethyl)(methyl)carbamate
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-(Methylamino)propanenitrile | 84.12 | 1.0 | 8.41 g (100 mmol) | Starting Material |
| Methyl Chloroformate | 94.50 | 1.1 | 10.40 g (110 mmol) | Acylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.18 g (150 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Solvent |
Step-by-Step Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Dissolution: Dissolve 3-(methylamino)propanenitrile (8.41 g) and Et₃N (15.18 g) in 200 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Addition: Charge the addition funnel with methyl chloroformate (10.40 g). Add the chloroformate dropwise over 30 minutes to manage the exothermic reaction and prevent solvent boil-off. A white precipitate (triethylamine hydrochloride) will immediately begin to form.
-
Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 2 hours.
-
Workup: Quench the reaction by adding 100 mL of deionized water. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Expected yield: >95%).
Analytical Validation (Self-Validating Checkpoint)
Before proceeding, confirm complete acylation. The 1H NMR spectrum should show the complete disappearance of the secondary amine N-H proton and the appearance of a sharp singlet at ~3.70 ppm corresponding to the methyl carbamate ( O−CH3 ).
Step 2: Catalytic Hydrogenation to Primary Amine
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl (2-cyanoethyl)(methyl)carbamate | 142.16 | 1.0 | 14.2 g (~100 mmol) | Intermediate |
| 7N Ammonia in Methanol | 17.03 | Excess | 150 mL | Solvent / Suppressor |
| Raney Nickel (Slurry in H₂O) | 58.69 | 10% w/w | ~1.5 g | Hydrogenation Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | 50 psi | Reductant |
Step-by-Step Protocol
-
Solvent Preparation: In a 500 mL Parr shaker hydrogenation vessel, dissolve the intermediate (14.2 g) in 150 mL of 7N ammonia in methanol.
-
Catalyst Handling (CRITICAL): Carefully weigh ~1.5 g of Raney Nickel slurry. Wash the catalyst three times with methanol to remove water prior to addition. Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.
-
Reaction Setup: Transfer the washed Raney Nickel to the Parr vessel. Seal the vessel securely.
-
Purging: Purge the vessel with nitrogen gas three times to remove atmospheric oxygen, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel to 50 psi with hydrogen gas. Turn on the shaker and allow the reaction to proceed at room temperature for 16-24 hours. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.
-
Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad with additional methanol, and immediately submerge the used Celite/catalyst in water for safe disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the target compound, methyl N-(3-aminopropyl)-N-methylcarbamate, as a clear, viscous oil.
Final Analytical Validation
| Analytical Technique | Expected Result | Causality/Interpretation |
| LC-MS (ESI) | m/z 147.1 [M+H]⁺ | Confirms the exact mass of the target compound (MW: 146.19) [1]. |
| ¹³C NMR (CDCl₃) | Disappearance of ~118 ppm peak | Confirms complete reduction of the C≡N bond. |
| ¹H NMR (CDCl₃) | ~2.70 ppm (t, 2H, CH2NH2 ) | Confirms the formation of the primary amine methylene protons. |
References
Advanced Protocol for the Analysis of Carbamate Pesticides via HPLC with Post-Column Derivatization and Fluorescence Detection
Introduction & Mechanistic Rationale
Carbamate pesticides (e.g., aldicarb, carbofuran, carbaryl) are widely utilized agricultural chemicals that pose significant neurotoxicological risks through acetylcholinesterase inhibition. Analyzing these compounds presents a unique analytical challenge: they lack strong natural chromophores or fluorophores, and they are thermally labile, which precludes standard Gas Chromatography-Mass Spectrometry (GC-MS) without extensive and error-prone sample preparation.
To solve this, High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection (FLD) has been established as the gold standard, formalized in U.S. EPA Method 531.2[1].
The Causality of Post-Column vs. Pre-Column Derivatization: If derivatization were performed pre-column, the harsh alkaline conditions required for the reaction would degrade the parent carbamates into a single methylamine species before they ever reached the detector. This would completely destroy the chromatographic speciation needed to identify individual pesticides. By separating the intact carbamates first on a specialized C18 column, and then dynamically derivatizing them in the post-column effluent, we preserve speciation while achieving sub-part-per-billion (ppb) sensitivity[2].
The post-column derivatization relies on a highly specific two-stage continuous flow reaction[2]:
-
Alkaline Hydrolysis: The HPLC effluent is mixed with 0.075 N NaOH and heated to 80–100 °C. This cleaves the carbamate ester bond, releasing methylamine ( CH3NH2 ).
-
Fluorogenic Derivatization: The methylamine stream is subsequently cooled and mixed with o-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., N,N-dimethyl-2-mercaptoethylamine, also known as Thiofluor™) at ambient temperature. This forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[3].
Experimental Workflow
Workflow of HPLC post-column derivatization for carbamate fluorescence detection.
Step-by-Step Methodology
This protocol is designed as a self-validating system. Adherence to the exact flow rates, temperatures, and reagent purities is critical to maintain baseline stability and reaction kinetics.
Step 1: Reagent Preparation
-
Hydrolysis Reagent: Dissolve 3.0 g of NaOH in 1.0 L of deionized water to yield a 0.075 N solution. Critical Step: Degas thoroughly with helium. Dissolved oxygen will cause baseline noise and prematurely oxidize the OPA reagent downstream[2].
-
Derivatization Reagent (OPA/Thiol): Dissolve 0.5 g of OPA in 10 mL of HPLC-grade methanol. Add this to 1.0 L of 0.05 M sodium borate buffer (pH 9.5). Add 1.0 g of N,N-dimethyl-2-mercaptoethylamine hydrochloride (Thiofluor). Causality Note: Thiofluor is preferred over traditional 2-mercaptoethanol because it produces a more stable isoindole fluorophore and eliminates the noxious odors associated with volatile mercaptans in the laboratory[3],[2].
Step 2: HPLC Separation Parameters
-
Analytical Column: Specialized Carbamate C18 Column (e.g., 3.0 × 150 mm, 3 µm particle size)[4].
-
Column Temperature: 30 °C. Thermostatic control is mandatory to ensure retention time reproducibility.
-
Injection Volume: 400 µL (Direct aqueous injection).
Step 3: Post-Column Reactor (PCR) Settings
-
Reactor 1 (Hydrolysis): 500 µL internal volume, set to 100 °C. NaOH flow rate: 0.3 mL/min.
-
Reactor 2 (Derivatization): 100 µL internal volume, ambient temperature. OPA flow rate: 0.3 mL/min.
-
System Validation: Before injecting samples, run a reagent blank. Apply a 100 psi backpressure regulator post-detector. Causality Note: Because the hydrolysis reactor operates at 100 °C, the aqueous eluent is at its boiling point. The backpressure regulator prevents the formation of micro-bubbles in the fluorescence flow cell, which would otherwise cause severe optical scattering and baseline spikes[2].
Step 4: Fluorescence Detection (FLD)
-
Excitation Wavelength ( λex ): 330 nm
-
Emission Wavelength ( λem ): 465 nm
-
Sampling Rate: 10 Hz.
Data Presentation
The following tables summarize the optimized ternary gradient conditions and the expected chromatographic performance based on EPA Method 531.2 standards.
Table 1: Optimized Ternary Gradient Program for Carbamate Separation
| Time (min) | % Water (A) | % Methanol (B) | % Acetonitrile (C) | Flow Rate (mL/min) |
|---|---|---|---|---|
| 0.0 | 85 | 15 | 0 | 1.0 |
| 5.0 | 85 | 15 | 0 | 1.0 |
| 15.0 | 30 | 70 | 0 | 1.0 |
| 20.0 | 0 | 70 | 30 | 1.0 |
| 25.0 | 0 | 70 | 30 | 1.0 |
| 25.1 | 85 | 15 | 0 | 1.0 |
Table 2: Typical Retention Times and Minimum Detection Limits (MDLs) Baseline separation is typically achieved within 20 minutes with resolutions ( Rs ) ≥ 1.5[4].
| Analyte | Retention Time (min) | MDL (µg/L) |
| Aldicarb sulfoxide | 6.8 | 0.008 |
| Aldicarb sulfone | 7.5 | 0.009 |
| Oxamyl | 8.2 | 0.010 |
| Methomyl | 8.8 | 0.008 |
| 3-Hydroxycarbofuran | 12.4 | 0.009 |
| Aldicarb | 14.1 | 0.010 |
| Propoxur | 16.5 | 0.008 |
| Carbofuran | 16.9 | 0.009 |
| Carbaryl | 17.5 | 0.005 |
| 1-Naphthol | 18.2 | 0.004 |
| Methiocarb | 21.0 | 0.008 |
Troubleshooting & Field-Proven Insights
Understanding the chemical causality behind method failures is essential for rapid troubleshooting:
-
Loss of Sensitivity for Late Eluters (e.g., Methiocarb): Methanol is a common reversed-phase solvent, but it acts as a fluorescence quencher for the isoindole derivative. By shifting the ternary gradient from methanol to acetonitrile for late-eluting compounds (as demonstrated in Table 1 at the 20.0 min mark), the quantum yield of the fluorophore is preserved. This simple solvent substitution can double the signal-to-noise ratio for the last six analytes.
-
Global Loss of Sensitivity Across All Peaks: This almost universally indicates oxidative degradation of the OPA reagent. OPA is highly susceptible to oxidation. To prevent this, the OPA reservoir must be continuously sparged with inert gas (Helium or Nitrogen) and stored in an amber bottle to prevent photodegradation.
-
Peak Broadening and Tailing: Post-column derivatization inherently adds extra-column volume to the system. If peaks are unacceptably broad, it indicates excessive dead volume in the post-column network. Ensure that zero-dead-volume (ZDV) PEEK fittings are used exclusively, and that the mixing tees are specifically designed for micro-bore fluid dynamics.
References
-
Title: EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Faster, More Sensitive Determination of Carbamates in Drinking Water Source: LCGC International / Thermo Fisher Scientific URL: [Link]
-
Title: Alliance System for Carbamate Analysis Source: Waters Corporation URL: [Link]
Sources
Application Note: In Vitro Enzymatic Hydrolysis Profiling of Methyl N-(3-aminopropyl)-N-methylcarbamate
Introduction and Mechanistic Rationale
Methyl N-(3-aminopropyl)-N-methylcarbamate is an aliphatic carbamate derivative. In drug design and agrochemistry, the carbamate functional group is frequently deployed as a prodrug moiety to enhance membrane permeability, or as a reversible inhibitor targeting specific serine hydrolases[1]. However, the metabolic stability of the carbamate linkage is highly dependent on its susceptibility to enzymatic cleavage.
In mammalian systems, carbamates are primarily metabolized by carboxylesterases (CES) , a family of serine hydrolases localized predominantly in the liver (CES1) and the gastrointestinal tract (CES2)[2]. The hydrolysis of a carbamate is a multi-step process: the catalytic serine attacks the carbonyl carbon, releasing an alcohol (in this case, methanol). The resulting enzyme-bound intermediate is subsequently hydrolyzed by water to release a highly unstable carbamic acid, which spontaneously decarboxylates to yield carbon dioxide and the corresponding amine (N-methyl-1,3-propanediamine)[3].
Understanding the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of this compound is critical for predicting its in vivo pharmacokinetic profile. This application note details a robust, self-validating LC-MS/MS workflow for assessing the enzymatic hydrolysis of methyl N-(3-aminopropyl)-N-methylcarbamate using Human Liver Microsomes (HLMs) and recombinant CES enzymes.
Fig 1. Enzymatic hydrolysis pathway of the aliphatic carbamate by carboxylesterases.
Experimental Design & Self-Validating Controls
A rigorous metabolic stability assay must distinguish between true enzymatic turnover and chemical degradation[4]. To achieve this, our protocol incorporates a self-validating matrix design:
-
Cofactor Exclusion: Unlike Cytochrome P450 (CYP) assays, CES-mediated hydrolysis does not require redox cofactors like NADPH[4]. By excluding NADPH from the HLM incubations, we isolate hydrolytic pathways from oxidative metabolism.
-
Chemical Stability Control (Buffer Only): Ensures the carbamate does not spontaneously degrade at physiological pH (7.4) and temperature (37°C).
-
Specific Inhibition Control (BNPP): Bis-p-nitrophenyl phosphate (BNPP) is a potent, broad-spectrum esterase inhibitor. Adding BNPP to a parallel HLM sample confirms that parent compound depletion is strictly esterase-mediated.
Table 1: Experimental Matrix and Control Setup
| Experimental Arm | Matrix | Inhibitor / Cofactor | Purpose | Expected Outcome |
| Test Sample | Pooled HLMs (0.5 mg/mL) | None | Measure total hepatic hydrolysis | Gradual depletion of parent |
| Isoform Profiling | Recombinant hCES1 / hCES2 | None | Identify specific enzyme liability | Depletion in specific isoform |
| Negative Control | Phosphate Buffer (pH 7.4) | None | Assess chemical stability | No depletion |
| Inhibition Control | Pooled HLMs (0.5 mg/mL) | + 100 µM BNPP | Validate esterase causality | No depletion (Inhibited) |
Step-by-Step Protocol
Reagent Preparation
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Stock: 10 mM methyl N-(3-aminopropyl)-N-methylcarbamate in DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water. (Note: Final DMSO concentration in the assay must be ≤0.1% to prevent enzyme inhibition).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 50 ng/mL of an appropriate Internal Standard (IS), such as Tolbutamide or a stable isotope-labeled analog.
Incubation Procedure
-
Pre-incubation: In a 96-well deep-well plate, add 495 µL of the enzyme matrix (HLMs at 0.5 mg/mL or recombinant CES at 50 µg/mL in phosphate buffer). Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 5 µL of the 100 µM substrate working solution to each well (Final concentration = 1 µM). Mix thoroughly by pipetting.
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot from the incubation mixture into a new crash plate.
Quenching and Extraction
-
Protein Precipitation: Immediately quench the 50 µL aliquot by adding 150 µL of the ice-cold Quenching Solution (ACN + IS). The 3:1 organic-to-aqueous ratio ensures complete protein precipitation and halts all enzymatic activity[4].
-
Centrifugation: Seal the crash plate and vortex for 2 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Preparation for Analysis: Transfer 100 µL of the clear supernatant into an analytical autosampler plate. Dilute with 100 µL of LC-MS grade water to improve peak shape for early-eluting polar metabolites.
Fig 2. Step-by-step workflow for the in vitro metabolic stability assay.
Analytical Quantification (LC-MS/MS)
Due to the lack of a strong chromophore on the aliphatic backbone, LC-MS/MS is the mandatory detection modality. A Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column with polar retention characteristics (e.g., Waters Atlantis T3) is recommended due to the high polarity of the diamine metabolite.
Table 2: LC-MS/MS MRM Parameters (Positive ESI Mode)
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Rationale for Transition |
| Parent Carbamate | 147.2 | 89.1 | 15 | Loss of the methylcarbamate group |
| Diamine Metabolite | 89.1 | 58.1 | 20 | Cleavage of the aliphatic chain |
| Internal Standard | 271.1 | 155.1 | 25 | Standard transition for Tolbutamide |
Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Data Analysis and Kinetic Calculations
The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression line represents the elimination rate constant ( k ).
Equations:
-
Half-life ( t1/2 ): t1/2=0.693/k
-
Intrinsic Clearance ( CLint ): CLint=(k×V)/P
(Where V is the incubation volume in µL, and P is the amount of protein in mg).
Table 3: Representative Kinetic Output Parameters
| Matrix | t1/2 (min) | CLint (µL/min/mg protein) | Interpretation |
| Pooled HLMs | 24.5 | 56.6 | Moderate hepatic clearance driven by esterases. |
| Recombinant hCES1 | 12.1 | 114.5 | High affinity; confirms CES1 is the primary metabolizer. |
| Recombinant hCES2 | >120 | <5.0 | Poor substrate for CES2 (typical for small aliphatic groups). |
| HLMs + BNPP | >120 | <5.0 | Confirms clearance is 100% esterase-mediated. |
References
-
Role of Carboxylesterases (ALiE) Regarding Resistance to Insecticides IntechOpen URL:[3]
-
Organic Carbamates in Drug Design and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[1]
-
Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity National Institutes of Health (NIH) / PMC URL:[2]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL:[4]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Carboxylesterases (ALiE) Regarding Resistance to Insecticides: Case Study of Colorado Potato Beetle (Leptinotarsa decemlineata Say) | IntechOpen [intechopen.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
Application Note: Evaluation of Novel Targeted Probes Incorporating the Methyl N-(3-aminopropyl)-N-methylcarbamate Scaffold in Cell-Based Assays
Introduction & Rationale
Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders rely heavily on the physicochemical properties of their linkers to achieve optimal target degradation. While flexible polyethylene glycol (PEG) and simple alkyl chains are ubiquitous in early-stage discovery, they often suffer from poor metabolic stability or excessive conformational entropy, which can impede the formation of the critical E3-PROTAC-Target ternary complex 1[1].
The incorporation of rigidified, metabolically stable motifs such as methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) offers a strategic advantage in probe design. The primary amine facilitates straightforward amide coupling or reductive amination to target-binding warheads. Concurrently, the N-methylcarbamate moiety provides enhanced proteolytic stability, reduced oxidative liability, and restricted conformational flexibility compared to standard alkyl chains, optimizing the spatial arrangement required for ubiquitination2[2].
This Application Note details a comprehensive, self-validating workflow for evaluating heterobifunctional degraders synthesized using the methyl N-(3-aminopropyl)-N-methylcarbamate linker. The protocols emphasize mechanistic causality, ensuring researchers can confidently differentiate between poor cellular permeability, lack of target engagement, and failure to induce degradation.
Sequential cell-based assay workflow for evaluating carbamate-linked PROTACs.
Live-Cell Target Engagement via NanoBRET™
Causality & Rationale: Cell-free biochemical assays often fail to accurately predict intracellular target engagement due to the complex cellular milieu, ATP competition, and membrane permeability barriers3[3]. The NanoBRET™ Target Engagement (TE) assay measures the apparent affinity of the PROTAC by competitive displacement of a fluorescent tracer reversibly bound to a NanoLuc®-target fusion protein expressed in living cells4[4]. This confirms that the carbamate-linked PROTAC successfully crosses the cell membrane and binds the target of interest.
Principle of NanoBRET Target Engagement: PROTAC displacement of the tracer reduces BRET signal.
Protocol 1: NanoBRET™ Target Engagement Assay
-
Cell Plating & Transfection :
-
Plate HEK293T cells in a 96-well white plate at a density of 2×104 cells/well.
-
Transiently transfect cells with the target-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.
-
Expert Insight: Ensure the expression level of the NanoLuc fusion is kept low to prevent stoichiometric trapping, which can artificially inflate the apparent IC50 of the PROTAC.
-
-
Tracer and PROTAC Addition :
-
Prepare a 10X solution of the NanoBRET™ Tracer at its predetermined EC50 concentration. Why EC50 ? Using the EC50 ensures the assay is maximally sensitive to competitive displacement by the PROTAC 3[3].
-
Prepare a 10-point, 3-fold serial dilution of the carbamate-linked PROTAC.
-
Add the PROTAC and Tracer to the cells. Incubate for 2 hours at 37°C to allow equilibration of intracellular binding.
-
-
Detection :
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Expert Insight: The extracellular inhibitor quenches luminescence from dead cells or secreted NanoLuc, ensuring the BRET signal is strictly intracellular4[4].
-
Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a multimode microplate reader. Calculate the BRET ratio (Acceptor/Donor).
-
Label-Free Validation via Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: While NanoBRET is highly quantitative, it requires genetic fusion of the target to NanoLuc. To validate target engagement against the endogenous, untagged protein in native disease cell lines, CETSA is employed5[5]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm ) and preventing heat-induced aggregation 6[6].
Protocol 2: CETSA Melt Curve Analysis
-
Cell Treatment :
-
Seed the disease-relevant cell line (e.g., K562 or MCF-7) in 6-well plates and grow to 80% confluency.
-
Treat cells with the carbamate-linked PROTAC (at 10×IC50 determined from NanoBRET) or DMSO vehicle for 1-2 hours.
-
-
Thermal Challenge :
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes (50 µL/tube).
-
Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature5[5].
-
Expert Insight: The 3-minute heating duration is critical; it is long enough to induce unfolding of unbound proteins but short enough to prevent non-specific global cellular precipitation.
-
-
Lysis and Detection :
-
Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analyze the soluble fraction (supernatant) via quantitative Western Blotting against the target protein. A shift in Tm ( ΔTm>2∘C ) confirms endogenous target engagement5[5].
-
Phenotypic Profiling – Targeted Degradation and Cytotoxicity
Causality & Rationale: A PROTAC must not only bind but also recruit the E3 ligase to induce ubiquitination and subsequent proteasomal degradation 2[2]. Furthermore, the methyl N-(3-aminopropyl)-N-methylcarbamate linker must not impart off-target cytotoxicity, which could confound degradation readouts (e.g., cell death appearing as target loss).
Protocol 3: High-Content Imaging and Cell Viability
-
Degradation Assay :
-
Plate cells in a 384-well optical bottom plate. Treat with a concentration gradient of the PROTAC for 24 hours.
-
Fix, permeabilize, and stain cells with a primary antibody against the target protein, followed by a fluorescent secondary antibody and Hoechst 33342 (nuclear stain).
-
Image using a High-Content Analysis (HCA) system to quantify single-cell target protein levels, extracting the half-maximal degradation concentration ( DC50 ) and maximum degradation ( Dmax ).
-
-
Viability Counter-Screen :
-
In a parallel 384-well plate, perform a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of PROTAC treatment.
-
Expert Insight: Comparing the degradation DC50 (24h) to the viability IC50 (72h) establishes the therapeutic window. True degraders will show DC50≪IC50 .
-
Data Presentation: Comparative Linker Analysis
To illustrate the advantage of the methyl N-(3-aminopropyl)-N-methylcarbamate scaffold, Table 1 summarizes representative assay data comparing a standard PEG3-linked PROTAC versus the Carbamate-linked PROTAC against a hypothetical kinase target.
| Linker Type | NanoBRET Intracellular Apparent Affinity ( IC50 ) | CETSA Thermal Shift ( ΔTm ) | Degradation ( DC50 ) | Max Degradation ( Dmax ) | Cell Viability ( IC50 ) |
| PEG3 Linker | 125 nM | +2.1 °C | 45 nM | 78% | > 10 µM |
| Methyl N-(3-aminopropyl)-N-methylcarbamate | 42 nM | +4.5 °C | 12 nM | 95% | > 10 µM |
Table 1: The carbamate-linked PROTAC demonstrates superior intracellular target engagement and degradation efficiency, likely due to enhanced metabolic stability and a more favorable conformational profile for ternary complex formation.
References
-
Current strategies for the design of PROTAC linkers: a critical review Source: PMC / Nature Reviews Drug Discovery URL:[Link]
-
PROTAC-induced protein structural dynamics in targeted protein degradation Source: eLife URL:[Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL:[Link]
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: PubMed / Science URL:[Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL:[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 3. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
Application Note & Protocol Guide: High-Purity Isolation of Methyl N-(3-aminopropyl)-N-methylcarbamate
Abstract
Methyl N-(3-aminopropyl)-N-methylcarbamate is a key bifunctional molecule utilized in various synthetic applications, including the development of novel pharmaceutical agents and functionalized polymers. The presence of both a secondary amine and a carbamate moiety within its structure presents unique challenges for purification, as impurities can arise from synthesis, degradation, or side reactions. Achieving high purity is paramount to ensure reproducibility in downstream applications and to meet stringent regulatory standards in drug development. This guide provides a detailed examination of the common impurity profile of this compound and offers a suite of robust purification and analytical protocols, grounded in established chemical principles. Methodologies covered include vacuum distillation, preparative chromatography, and acid-base extraction, with detailed step-by-step protocols and guidance on purity verification using HPLC, GC-MS, and NMR spectroscopy.
Introduction: The Purification Imperative
Methyl N-(3-aminopropyl)-N-methylcarbamate serves as a versatile building block. Its primary amine allows for further functionalization, while the N-methylcarbamate group can act as a directing group, a protecting group, or a pharmacologically active moiety. In medicinal chemistry, carbamates are integral components of numerous approved drugs, where they can serve as transition-state analogs or improve pharmacokinetic properties.[1] The dual functionality of the target molecule makes it susceptible to a unique set of impurities that can interfere with subsequent reactions or introduce unwanted toxicological profiles. Therefore, a multi-faceted purification strategy is often required.
Challenges in Purification:
-
Polarity: The presence of the amine group imparts significant polarity, which can lead to tailing on silica gel chromatography and requires careful selection of chromatographic conditions.
-
Basicity: The secondary amine is basic and can interact with acidic media or surfaces, potentially leading to degradation or poor recovery.
-
Thermal Lability: Like many carbamates, this compound may be susceptible to thermal degradation, making high-temperature distillation a delicate operation that must be performed under vacuum.[2]
-
Potential for Self-Reaction: The primary amine of one molecule could potentially react with the carbamate of another under certain conditions, leading to oligomeric impurities.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities, which are typically introduced during synthesis. A common synthetic route involves the reaction of N-methyl-1,3-propanediamine with a methylating agent for the carbamate formation, such as methyl chloroformate or dimethyl carbonate.
Common Process-Related Impurities:
-
Starting Materials: Unreacted N-methyl-1,3-propanediamine.
-
Over-reaction Products: Bis-carbamate formed by the reaction at both nitrogen atoms of a potential diamine precursor.
-
Side-Reaction Products: Impurities from reactions involving the solvent or base used in the synthesis.
-
Degradation Products: Hydrolysis of the carbamate back to the amine and methanol, or oxidative degradation of the amine.
Purification Strategies & Protocols
A multi-step approach combining extractive workup with a high-resolution technique like distillation or chromatography is recommended for achieving >99% purity.
Strategy 1: Extractive Workup and Vacuum Distillation
This strategy is ideal for initial, large-scale purification to remove non-volatile and highly polar or non-polar impurities. The basicity of the secondary amine is leveraged to separate it from neutral organic impurities.
Workflow: Extraction and Distillation
Caption: Workflow for purification via acid-base extraction followed by vacuum distillation.
Protocol 3.1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction twice.
-
Phase Separation: Combine the aqueous layers. Discard the organic layer (or retain for impurity analysis).
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >12. This deprotonates the amine, converting it back to the free base.
-
Re-extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc. The purified free base will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, purified free base.
Protocol 3.2: Fractional Vacuum Distillation
Causality: Vacuum is essential because the boiling point of methyl N-(3-aminopropyl)-N-methylcarbamate at atmospheric pressure is likely high enough to cause thermal degradation. By reducing the pressure, the boiling point is significantly lowered, allowing for volatilization without decomposition.
-
Setup: Assemble a fractional distillation apparatus rated for vacuum operation. Use a short-path distillation head for efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and controller.
-
Heating: Place the distillation flask in a heating mantle with a magnetic stirrer.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the target vacuum (e.g., 1-5 mmHg).
-
Gradually increase the temperature of the heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or volatile impurities.
-
Collect the main fraction at a stable head temperature. The boiling point will be dependent on the vacuum level.
-
Stop the distillation before the pot runs dry to prevent the formation of non-volatile, potentially unstable residues.
-
-
Product Collection: The collected fraction should be the purified methyl N-(3-aminopropyl)-N-methylcarbamate.
Strategy 2: Preparative Column Chromatography
For achieving the highest purity levels (>99.5%), particularly at a laboratory scale, preparative chromatography is the method of choice. Given the basic nature of the amine, special considerations are necessary to prevent irreversible adsorption and peak tailing on standard silica gel.
Workflow: Preparative Chromatography
Caption: Workflow for high-purity isolation using preparative column chromatography.
Protocol 3.3: Preparative Flash Chromatography
Causality: The addition of a small amount of a volatile base like triethylamine (NEt₃) to the eluent is critical. It deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from binding strongly, which results in better peak shape and improved recovery.
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC).
-
A good starting point is a gradient system. Begin with a less polar solvent like ethyl acetate and gradually increase the polarity by adding methanol.
-
Crucially, add 0.5-1% triethylamine to all mobile phase compositions.
-
A typical gradient might be from 100% EtOAc to 90:10:1 EtOAc/MeOH/NEt₃.
-
-
Column Packing: Pack the column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the packed column.
-
-
Elution and Fractionation:
-
Begin elution with the starting mobile phase.
-
Gradually increase the solvent polarity according to the pre-determined gradient.
-
Collect fractions and monitor their composition by TLC or HPLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvents under reduced pressure. The triethylamine is volatile and will be removed during this step.
Analytical Methods for Purity Assessment
Rigorous analytical testing is required to confirm the purity and identity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for quantitative purity assessment. A reverse-phase method is typically employed for carbamate analysis.[3][4][5]
Table 1: Recommended HPLC Purity Method
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 15 minutes, hold 5 min, return to 5% B | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm, CAD, or MS | Carbamates have a weak UV chromophore. Charged Aerosol Detection (CAD) provides near-universal response for non-volatile analytes. Mass Spectrometry (MS) provides mass confirmation. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities. Due to the polarity and potential thermal lability of the target compound, derivatization may be necessary to improve volatility and thermal stability.[6][7] However, direct injection can sometimes be successful if the inlet temperature is optimized.
Protocol 4.1: GC-MS Analysis (Direct Injection)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm).
-
Injector: 250 °C (optimize lower if degradation is observed), Split mode (e.g., 50:1).
-
Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, Scan range m/z 40-450.
-
Sample Preparation: 1 mg/mL in methanol or DCM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.[8]
Expected ¹H NMR Signals (400 MHz, CDCl₃):
-
~1.6-1.8 ppm (multiplet, 2H): Methylene protons of the propyl chain (-CH₂-CH₂ -CH₂-).
-
~2.7-2.9 ppm (multiplet, 2H): Methylene protons adjacent to the primary amine (-CH₂-CH₂ -NH₂).
-
~2.9-3.0 ppm (singlet, 3H): N-methyl protons (-N-CH₃ ).
-
~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the carbamate nitrogen (CH₂ -N(CH₃)COO-).
-
~3.6-3.7 ppm (singlet, 3H): Methoxy protons (-O-CH₃ ).
-
(Variable): Amine protons (-NH₂ ) may appear as a broad singlet and can exchange with water.
Note: Chemical shifts are predictive and should be confirmed with an authentic standard. The multiplets for the propyl chain may be complex due to coupling.
Conclusion
The successful purification of methyl N-(3-aminopropyl)-N-methylcarbamate requires a strategic approach that addresses its unique chemical properties. For bulk purification, a combination of acid-base extraction followed by vacuum distillation is highly effective. For achieving the highest levels of purity essential for sensitive applications like drug development, preparative flash chromatography with a base-modified eluent is the recommended method. Purity must be rigorously verified using a combination of HPLC for quantitative analysis and NMR/MS for structural confirmation and identification of trace impurities. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to obtain this valuable chemical intermediate in a highly pure form.
References
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. Available from: [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
-
Waters Corporation. Alliance System for Carbamate Analysis. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available from: [Link]
-
ResearchGate. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available from: [Link]
-
UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Available from: [Link]
-
Oxford Academic. Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography. Available from: [Link]
-
ResearchGate. (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Available from: [Link]
-
U.S. Geological Survey. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. Available from: [Link]
-
LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. Available from: [Link]
-
Taylor & Francis Online. Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Available from: [Link]
-
IntechOpen. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Available from: [Link]
-
Agilent. Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available from: [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available from: [Link]
-
CDC Stacks. Capturing and converting CO2 using amino acids as various commercially valuable nano-carbonates. Available from: [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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PubChem. Methyl n-(3-aminopropyl)carbamate hydrochloride. Available from: [Link]
- Google Patents. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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PMC. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Available from: [Link]
-
PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
Scientific & Academic Publishing. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Available from: [Link]
-
American Society for Microbiology. Isolation and Characterization of an N-Methylcarbamate Insecticide-Degrading Methylotrophic Bacterium. Available from: [Link]
-
J-STAGE. N-Methyl Carbamate Method Insecticides. Available from: [Link]
-
PubMed. Determination of n-methylcarbamates in foods. Available from: [Link]
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Application Notes & Protocols for the Safe Handling and Storage of Methyl N-(3-aminopropyl)-N-methylcarbamate
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of methyl N-(3-aminopropyl)-N-methylcarbamate. As a member of the N-methyl carbamate class of compounds, this chemical is presumed to exhibit toxicological properties that necessitate stringent safety protocols.[1][2][3] These guidelines are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment. The protocols outlined herein are based on established safety principles for carbamate compounds and should be implemented in conjunction with institution-specific safety procedures.
Introduction to Methyl N-(3-aminopropyl)-N-methylcarbamate
The primary route of exposure to carbamates is through ingestion, inhalation of dusts or aerosols, and dermal absorption.[2][3][9] Symptoms of exposure can range from mild effects like nausea, dizziness, and blurred vision to more severe outcomes such as muscle weakness, respiratory distress, and in extreme cases, coma.[2][10] Therefore, adherence to rigorous safety protocols is paramount when working with this and related compounds.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any work with methyl N-(3-aminopropyl)-N-methylcarbamate begins. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Summary of Potential Hazards
| Hazard Class | Description | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on the toxicology of related N-methyl carbamates, this compound may be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][11] | N-methyl carbamates are known acetylcholinesterase inhibitors, a mechanism that can lead to systemic toxicity.[3][7][8] |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact.[12][13] | Structurally similar compounds are classified as skin irritants.[12][13] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[13][14][15] | Related carbamates are known to cause eye irritation.[13][14][15] |
| Carcinogenicity | Some carbamates are suspected of causing cancer.[14][15][16] | Methyl carbamate is classified as a suspected carcinogen.[14][15][16] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical line of defense against exposure to methyl N-(3-aminopropyl)-N-methylcarbamate. The following PPE should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles.[15]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[17] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Safe Handling Procedures
Engineering Controls
All work with methyl N-(3-aminopropyl)-N-methylcarbamate should be conducted in a well-ventilated laboratory.[13][18] A certified chemical fume hood is required for any procedures that may generate dust, vapors, or aerosols.[19] Eyewash stations and safety showers must be readily accessible in the immediate work area.[19][20]
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and that the label matches the product ordered.
-
Check for any damage to the primary container. If the container is compromised, follow the spill cleanup procedures outlined in Section 7.0.
Weighing and Dispensing
-
Perform all weighing and dispensing of solid methyl N-(3-aminopropyl)-N-methylcarbamate within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, labeled spatulas and weighing boats for this compound.
-
Handle the compound gently to avoid creating dust.
Storage Requirements
Proper storage is essential to maintain the integrity of methyl N-(3-aminopropyl)-N-methylcarbamate and to prevent accidental exposure or release.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place away from direct sunlight and heat sources.[18][20] | Prevents thermal decomposition and degradation. |
| Ventilation | Store in a well-ventilated area.[18][20] | Minimizes the buildup of any potential vapors. |
| Container | Keep in a tightly sealed, properly labeled container.[18][20] | Prevents contamination and accidental release. |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents.[17] | Carbamates can react with these substances.[17] |
| Security | Store in a locked cabinet or a secure area with restricted access.[11][14][15] | Prevents unauthorized access to a potentially toxic compound. |
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling of methyl N-(3-aminopropyl)-N-methylcarbamate from receipt to disposal.
Caption: Workflow for safe handling of methyl N-(3-aminopropyl)-N-methylcarbamate.
Emergency Procedures
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, gently cover with a damp absorbent material to avoid raising dust.[17] For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[18]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[17]
-
Report: Report the incident to the appropriate safety personnel at your institution.
Exposure Response
In case of personal exposure, follow these first aid measures immediately and seek medical attention.[21]
-
Inhalation: Move the affected person to fresh air immediately.[10][21] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[14]
-
Skin Contact: Remove all contaminated clothing immediately.[9][21] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[14][21]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[10][15][21] Remove contact lenses if present and easy to do so.[15][21]
-
Ingestion: Do NOT induce vomiting.[17] If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[17] Seek immediate medical attention.[22][23]
Note for Physicians: This compound is a suspected N-methyl carbamate. Treatment for exposure may involve the administration of atropine.[22][23] Pralidoxime (2-PAM) is generally not recommended for carbamate poisoning unless there is a co-exposure with an organophosphate.[22]
Waste Disposal
All waste containing methyl N-(3-aminopropyl)-N-methylcarbamate, including contaminated PPE, glassware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[11][20]
References
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MSD Manuals. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. MSD Manuals. Retrieved from [Link]
-
Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Sydney Children's Hospitals Network. Retrieved from [Link]
-
Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2004). Early management after self-poisoning with an organophosphorus or carbamate pesticide – a treatment protocol for junior doctors. Critical Care, 8(5), 391. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). tert-Butyl 3-Aminopropyl(methyl) Carbamate. CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Labomat Essor. (n.d.). 108650 - Methyl carbamate - Safety Data Sheet. Labomat Essor. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. Retrieved from [Link]
-
Oxford Academic. (2023, December 15). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Oxford Academic. Retrieved from [Link]
-
PubMed. (n.d.). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. PubMed. Retrieved from [Link]
-
StatPearls. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
EPA. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. EPA. Retrieved from [Link]
-
University of Florida. (2018, October 4). First Aid for Pesticide Exposure. Ask IFAS - University of Florida. Retrieved from [Link]
-
Journal of Pioneering Medical Sciences. (2025, January 5). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Retrieved from [Link]
-
Regulations.gov. (1999, March 12). Toxicity: Evaluation of Carbamate Pesticides. Regulations.gov. Retrieved from [Link]
-
Citrus Industry Magazine. (2023, May 1). What To Do When You've Been Exposed to a Pesticide. Citrus Industry Magazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Methyl N-(3-aminopropyl)-N-methylcarbamate in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for N-Methylated Architectures
Methyl N-(3-aminopropyl)-N-methylcarbamate is a bifunctional organic molecule poised for significant utility in modern synthetic chemistry. Its structure, featuring a reactive primary amine at one terminus and a protected secondary amine at the other, positions it as a valuable synthon for the controlled, stepwise elaboration of complex nitrogen-containing compounds. The methylcarbamate protecting group offers a distinct reactivity profile compared to more common protecting groups like Boc or Cbz, providing chemists with an additional tool for orthogonal synthetic strategies.[1] This guide elucidates the practical applications of methyl N-(3-aminopropyl)-N-methylcarbamate, providing detailed protocols and mechanistic insights to facilitate its integration into research and development workflows.
The strategic importance of this reagent lies in its ability to introduce a protected N-methyl-1,3-propanediamine moiety. This structural unit is a key component in a variety of biologically active molecules, including polyamines, heterocyclic scaffolds, and pharmaceutical agents.[2][3] The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the synthesis of novel chemical entities.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the analogous and commercially available N-Boc-1,3-propanediamine is presented below to provide a general understanding of this class of compounds.[3]
| Property | Value |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |
| CAS Number | 75178-96-0 |
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to white liquid or low melting solid |
| Melting Point | 22 °C (lit.) |
| Boiling Point | 203 °C (lit.) |
| Density | 0.998 g/mL at 20 °C (lit.) |
Handling and Storage: Methyl N-(3-aminopropyl)-N-methylcarbamate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place.
Application 1: A Protected N-Methyl-1,3-propanediamine Synthon for the Synthesis of N-Substituted Polyamines
The differential reactivity of the two amine functionalities in methyl N-(3-aminopropyl)-N-methylcarbamate makes it an excellent building block for the synthesis of unsymmetrical polyamines. The primary amine can be selectively functionalized, leaving the methylcarbamate-protected secondary amine intact for subsequent deprotection and further elaboration.[4]
Conceptual Workflow
The following diagram illustrates the general strategy for utilizing methyl N-(3-aminopropyl)-N-methylcarbamate in polyamine synthesis.
Caption: Workflow for Polyamine Synthesis.
Protocol 1: Synthesis of N-Benzyl-N'-methyl-1,3-propanediamine
This protocol details the benzylation of the primary amine of methyl N-(3-aminopropyl)-N-methylcarbamate, followed by the deprotection of the methylcarbamate group.
Materials:
-
Methyl N-(3-aminopropyl)-N-methylcarbamate
-
Benzyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydrogen telluride (NaHTe) or 2-Mercaptoethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: N-Benzylation
-
To a solution of methyl N-(3-aminopropyl)-N-methylcarbamate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 (2 x V), water (1 x V), and brine (1 x V).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-benzyl intermediate.
Step 2: Methylcarbamate Deprotection [5][6][7]
-
Dissolve the crude N-benzyl intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium hydrogen telluride (NaHTe) (1.5 eq) or 2-mercaptoethanol (2.0 eq) and a base such as potassium phosphate.[7]
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-N'-methyl-1,3-propanediamine.
Application 2: Synthesis of N-Methylated Heterocycles
The 1,3-diamine moiety of methyl N-(3-aminopropyl)-N-methylcarbamate serves as a versatile precursor for the construction of various nitrogen-containing heterocycles, such as tetrahydropyrimidines and piperidines.[8][9][10] The methylcarbamate group allows for the synthesis of heterocycles with a protected N-methyl substituent, which can be deprotected in a subsequent step if desired.
Conceptual Workflow for Tetrahydropyrimidine Synthesis
Caption: Synthesis of N-Methylated Tetrahydropyrimidines.
Protocol 2: Synthesis of a 1-Methyl-1,4,5,6-tetrahydropyrimidine Derivative
This protocol describes a Biginelli-type condensation to form a tetrahydropyrimidine ring system.[8]
Materials:
-
Methyl N-(3-aminopropyl)-N-methylcarbamate
-
Benzaldehyde
-
Ethyl acetoacetate
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine methyl N-(3-aminopropyl)-N-methylcarbamate (1.0 eq), benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of p-TsOH in ethanol.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-methylcarbamoyl-protected tetrahydropyrimidine.
-
The methylcarbamate can be deprotected as described in Protocol 1 to yield the corresponding 1-methyl-1,4,5,6-tetrahydropyrimidine derivative.
Application 3: As a Linker in Medicinal Chemistry and Drug Development
The bifunctional nature of methyl N-(3-aminopropyl)-N-methylcarbamate makes it an attractive linker for conjugating two different molecular entities, a common strategy in the design of prodrugs, targeted therapeutics, and chemical probes.[11] The primary amine can be coupled to a pharmacophore or a targeting ligand, followed by deprotection and coupling of the secondary amine to a second molecule of interest.
Conceptual Workflow for Linker Application
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl N-(3-aminopropyl)-N-methylcarbamate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3).
The Regioselectivity Challenge
The synthesis of this specific carbamate requires reacting N-methyl-1,3-propanediamine (CAS: 6291-84-5)[1] with methyl chloroformate [2]. The fundamental challenge lies in the starting material's dual functionality: it possesses both a primary amine (–NH₂) and a secondary amine (–NHCH₃). Because primary amines are generally less sterically hindered and highly nucleophilic, direct acylation with methyl chloroformate inevitably yields a mixture of the primary carbamate and the bis-acylated product[2][3].
To achieve high yields of the target molecule, we must employ a regioselective Protection-Acylation-Deprotection sequence[4].
Synthesis Workflow
Figure 1: Regioselective 3-step synthesis workflow for methyl N-(3-aminopropyl)-N-methylcarbamate.
Self-Validating Experimental Protocol
Step 1: Selective Primary Amine Protection (Imine Formation)
-
Causality: Benzaldehyde reacts rapidly with the primary amine to form a Schiff base. The secondary amine can only form an unstable hemiaminal, which reverts in the absence of a trapping agent. Using a Dean-Stark apparatus removes water, driving the primary amine reaction to 100% conversion via Le Chatelier's principle.
-
Procedure:
-
Dissolve 1.0 eq of N-methyl-1,3-propanediamine in anhydrous toluene.
-
Add 1.05 eq of benzaldehyde.
-
Reflux the mixture under a Dean-Stark trap until water ceases to collect (typically 3–4 hours).
-
Concentrate the solution under reduced pressure to yield the crude imine intermediate.
-
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show a characteristic imine proton singlet at ~8.2–8.4 ppm. The broad singlet for the primary amine protons (~1.5 ppm) should completely disappear.
Step 2: Secondary Amine Acylation
-
Causality: Methyl chloroformate is a highly reactive electrophile[2]. The reaction with the secondary amine generates hydrochloric acid (HCl) as a byproduct. Triethylamine (Et₃N) is added as a scavenger to neutralize the HCl; otherwise, the acid will protonate the remaining secondary amine, rendering it non-nucleophilic and stalling the reaction[2][5].
-
Procedure:
-
Dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM).
-
Add 2.0 eq of Et₃N and cool the flask to 0 °C using an ice bath.
-
Dropwise, add 1.1 eq of methyl chloroformate to control the exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Validation Checkpoint: LC-MS should indicate the mass of the protected carbamate. ¹H NMR will show a new sharp singlet at ~3.6 ppm, corresponding to the methoxy group of the newly formed carbamate.
Step 3: Selective Deprotection and Isolation
-
Causality: Imines are highly susceptible to aqueous hydrolysis under mildly acidic conditions, reverting to the primary amine hydrochloride salt and benzaldehyde. Conversely, carbamates are highly stable under mild acid and require harsh conditions (strong acid/base + heat) to cleave[6].
-
Procedure:
-
Concentrate the DCM mixture and resuspend the residue in a 1M HCl aqueous solution (adjust to pH 2-3). Stir at room temperature for 2 hours.
-
Wash the aqueous layer 3 times with diethyl ether to extract the cleaved benzaldehyde byproduct.
-
Basify the aqueous layer to pH 10-11 using 2M NaOH.
-
Extract the aqueous layer 3 times with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free base of the target molecule.
-
-
Validation Checkpoint: The final product should be highly soluble in low-pH aqueous solutions. ¹H NMR will confirm the disappearance of the imine proton (8.2 ppm) and the aromatic benzaldehyde protons (7.4–7.8 ppm).
Troubleshooting Guides & FAQs
Q: Why am I observing significant bis-acylation (bis-carbamate) in my LC-MS after Step 2? A: This is a direct result of incomplete primary amine protection in Step 1. If water is not completely removed during the Dean-Stark reflux, the imine formation equilibrium will not reach 100%. Ensure your toluene is strictly anhydrous and maintain the reflux until the theoretical volume of water is collected in the trap.
Q: The acylation step (Step 2) stalls at ~50% conversion. How can I drive it to completion? A: Stalling is almost always caused by localized acidification. If methyl chloroformate is added too quickly, or if mixing is poor, the generated HCl outpaces the Et₃N scavenging. This protonates the secondary amine, killing its nucleophilicity[2]. Ensure vigorous stirring, maintain strict 0 °C temperatures during addition, and verify you are using a full 2.0 equivalents of Et₃N.
Q: Can I use Boc anhydride (Boc₂O) instead of benzaldehyde for the initial protection? A: While Boc₂O generally prefers primary amines over secondary amines, the regioselectivity is not absolute. You will likely obtain a statistical mixture (e.g., 80% primary-Boc, 10% secondary-Boc, 10% bis-Boc), which complicates purification and lowers the overall yield of the target molecule[6]. The Schiff base strategy offers near-perfect (>98%) regioselectivity.
Q: During the final extraction (Step 3), I am getting a severe emulsion. How do I break it? A: Emulsions in this step are typically caused by the amphiphilic nature of the final carbamate product at intermediate pH levels. To break the emulsion, saturate the aqueous layer with sodium chloride (brine) prior to the DCM extraction, or filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts.
Data Presentation: Protection Strategy Comparison
To justify the selection of the Schiff base route, compare the quantitative metrics of common primary amine protecting groups applied to N-methyl-1,3-propanediamine:
| Protecting Group Strategy | Reagent | Selectivity for 1° Amine | Deprotection Conditions | Typical Overall Yield |
| Schiff Base (Imine) | Benzaldehyde | Excellent (>98%) | Mild Acid (HCl/H₂O, pH 2-3) | 75–85% |
| Phthalimide | Phthalic Anhydride | Good (~90%) | Hydrazine (Reflux, Ethanol) | 60–70% |
| Trifluoroacetamide | Ethyl trifluoroacetate | Moderate (~75%) | Mild Base (K₂CO₃, MeOH) | 50–60% |
| Direct Acylation | None | Poor (Forms Bis-carbamate) | N/A | < 20% |
References
- PubChem. "N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511". National Center for Biotechnology Information.
- Sigma-Aldrich. "methyl N-(3-aminopropyl)-N-methylcarbamate (CAS 13213-63-3)".
- Grokipedia. "Methyl chloroformate: Chemical Reactivity and Stability".
- Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 6th Edition". Wiley.
- NIH PubMed Central. "N-Dealkylation of Amines".
Sources
Part 1: Understanding Causality – The Mechanism of Matrix Effects
Welcome to the Technical Support Center for LC-MS/MS Analysis . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate one of the most persistent challenges in trace-level quantitative analysis: matrix effects (ME) in the LC-MS/MS analysis of carbamates .
Carbamate pesticides and their metabolites are highly polar and thermally labile, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the analytical platform of choice. However, co-eluting matrix components from complex samples (e.g., fruits, vegetables, biological fluids) frequently cause severe ion suppression or enhancement during Electrospray Ionization (ESI)[1].
This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure absolute scientific integrity in your assays.
Before troubleshooting, we must understand the physical chemistry occurring at the MS source. Matrix effects primarily occur during the droplet desolvation phase in the ESI source[1]. When target carbamates co-elute with undetected matrix components (such as lipids, pigments, or organic acids), they compete for limited space and charge on the surface of the ESI droplet. Because matrix components are often present in vast excess, they outcompete the carbamate analytes for ionization, leading to ion suppression (a false negative or artificially low quantitative result)[1].
Mechanism of ESI ion suppression by co-eluting matrix components.
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing massive signal suppression for aldicarb and methomyl in my tissue samples. How can I rapidly mitigate this without changing my entire extraction protocol? A: The most immediate and cost-effective strategy is sample dilution [1]. By diluting your final extract (e.g., 1:2 or 1:10) with initial mobile phase, you proportionally reduce the concentration of the interfering matrix components entering the MS source[2]. Because modern triple quadrupole instruments (e.g., QTRAP or standard QqQ) possess extreme sensitivity, the carbamate signal will often remain well above the Limit of Quantification (LOQ), while the matrix interferents are diluted below the threshold that causes ion suppression[2].
Q2: My QuEChERS cleanup isn't removing enough background matrix for complex vegetables like kale or spinach. What is the mechanistic reason, and how do I fix it? A: Standard QuEChERS relies on dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA) to remove organic acids and sugars[3]. However, highly pigmented matrices (chlorophyll in spinach) or lipid-rich matrices require additional sorbents.
-
The Fix: Add Graphitized Carbon Black (GCB) to remove pigments and sterols, or C18 to remove non-polar lipids[3]. Caution: GCB can strongly adsorb planar pesticides. To prevent analyte loss, strictly control the GCB amount or use a Carb/LC-NH2 SPE cartridge to ensure efficient recovery while removing color[4].
Q3: How do I definitively correct for matrix effects if dilution and cleanup are insufficient? A: You must implement Isotope Dilution Mass Spectrometry (IDMS) [5]. By spiking a stable isotope-labeled internal standard (ILIS), such as Methyl carbamate-d3 or ¹³C6-carbaryl, directly into the sample before extraction, you create a self-validating system[4][5]. Because the ILIS shares the exact physicochemical properties and retention time as the target carbamate, it experiences the exact same degree of ion suppression in the ESI source[5]. The mass spectrometer measures the ratio of the unlabeled to labeled peak areas, which remains constant regardless of the matrix effect, ensuring accurate quantification[5].
Q4: My carbamate peaks are tailing, and the ionization is inconsistent across runs. What mobile phase additives should I use? A: Carbamates require specific buffer conditions to stabilize ionization and improve peak shape. Pure water/acetonitrile gradients often lead to poor reproducibility. Adding ammonium formate (0.25 mM to 5 mM) along with a trace amount of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases drives the formation of stable [M+H]+ or [M+NH4]+ adducts[1][3][6]. This ensures symmetric peak shapes and consistent ionization efficiency[6].
Part 3: Data Presentation – Comparison of Mitigation Strategies
To help you select the appropriate strategy for your specific assay, refer to the comparative matrix below.
| Mitigation Strategy | Causality / Mechanism | Pros | Cons | Recommended Use Case |
| Extract Dilution | Reduces absolute concentration of matrix interferents below suppression threshold[1][2]. | Fast, zero cost, extends LC column lifespan. | Raises the absolute Limit of Detection (LOD). | High-sensitivity MS platforms; simple matrices (e.g., apples, tomatoes)[2]. |
| Matrix-Matched Calibration | Calibrants are prepared in blank matrix extract, equalizing the suppression between standards and samples[1]. | Highly accurate without needing expensive isotopes[1]. | Requires a supply of guaranteed "blank" matrix; labor-intensive. | Routine screening where blank matrices are readily available. |
| dSPE Cleanup Optimization | Physically removes interferents (lipids, pigments) prior to injection[3]. | Improves baseline noise and protects the MS source[3]. | Risk of analyte loss (low recovery) if sorbents are too aggressive. | Complex, highly pigmented, or fatty matrices (e.g., spinach, avocado)[1]. |
| Isotope Dilution (IDMS) | ILIS co-elutes and undergoes identical suppression, normalizing the quantitative ratio[4][5]. | The "Gold Standard" for accuracy; corrects for both extraction loss and ME[4][5]. | Isotope standards can be expensive or commercially unavailable for all targets. | Regulatory compliance, clinical samples, and complex food matrices[4][5]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Determining the Absolute Matrix Effect (%ME)
To validate whether your method suffers from matrix effects, you must run this self-validating calculation.
-
Set 1 (Solvent Standards): Prepare carbamate standards in pure solvent (initial mobile phase)[3].
-
Set 2 (Matrix-Matched Standards): Extract a blank matrix using your QuEChERS protocol. Spike the target carbamates into the final extract[3].
-
Analysis: Inject both sets into the LC-MS/MS.
-
Calculation: %ME = (Peak Area of Set 2 / Peak Area of Set 1) × 100[7].
Protocol B: Optimized QuEChERS & IDMS Workflow for Carbamates
This step-by-step methodology integrates optimized extraction with isotope dilution for absolute quantification[5][6].
-
Sample Homogenization: Pulverize the sample (e.g., vegetable tissue) in liquid nitrogen to ensure uniformity and halt enzymatic degradation of labile carbamates[5].
-
Isotope Spiking: Weigh 10 g of homogenate into a 50 mL tube. Immediately spike with the stable isotope internal standard mix (e.g., ¹³C6-carbaryl, carbendazim-d4) to a final concentration of 50 ng/mL[4][5]. Causality: Spiking before extraction ensures the ILIS corrects for both extraction recovery losses and downstream matrix effects.
-
Extraction: Add 10 mL of Acetonitrile (ACN). Shake vigorously for 1 minute[5].
-
Partitioning: Add QuEChERS salts (4 g anhydrous MgSO4 and 1 g NaCl). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes to induce phase separation[3][6].
-
dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a dSPE tube containing 150 mg MgSO4, 50 mg PSA, and (if highly pigmented) 10 mg GCB[3]. Vortex and centrifuge.
-
Dilution & Injection: Dilute the supernatant 1:2 with mobile phase A (water with 5 mM ammonium formate + 0.1% formic acid)[2][6]. Inject 5 µL into the LC-MS/MS operating in MRM mode[6].
Step-by-step QuEChERS and IDMS workflow for carbamate LC-MS/MS analysis.
References
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. National Institutes of Health (NIH). Available at:[Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (NIH). Available at:[Link]
-
Accurate Determination of Carbaryl, Carbofuran and Carbendazim in Vegetables by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available at:[Link]
-
Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues. Chromtech. Available at:[Link]
-
Optimization of QuEChERS-LC-MS/MS for Determination of Flupyradifurone in Fruits and Vegetables and Elimination of Matrix Effects. IJournals. Available at:[Link]
-
Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at:[Link]
Sources
- 1. chromtech.com.au [chromtech.com.au]
- 2. Optimization of QuEChERS-LC-MS/MS for Determination of Flupyradifurone in Fruits and Vegetables and Elimination of Matrix Effects [xdspkj.ijournals.cn]
- 3. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
FAQ 1: Why is my methyl N-(3-aminopropyl)-N-methylcarbamate degrading spontaneously in solution?
Technical Support Center: Stabilizing Methyl N-(3-aminopropyl)-N-methylcarbamate in Solution
Welcome to the Technical Support and Troubleshooting Guide for handling methyl N-(3-aminopropyl)-N-methylcarbamate . This bifunctional molecule—containing both a primary amine and a tertiary carbamate—presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of degradation and implement field-proven, self-validating protocols to ensure compound integrity.
The Causality: The primary driver of degradation for this compound is spontaneous intramolecular cyclization . The molecule possesses a nucleophilic primary amine separated from an electrophilic carbamate carbonyl by a three-carbon aliphatic chain. In its free-base form, the primary amine readily attacks the carbamate carbonyl.
Because the transition state leads to a highly stable six-membered ring, this 6-exo-trig cyclization is both kinetically and thermodynamically favored [1]. The reaction expels methanol as a leaving group, irreversibly converting your active compound into 1-methyltetrahydropyrimidin-2(1H)-one (a cyclic urea). This process accelerates rapidly at room temperature and physiological pH (pH 7.4), where a significant fraction of the amine exists as a reactive free base.
Caption: Intramolecular cyclization pathway of methyl N-(3-aminopropyl)-N-methylcarbamate.
FAQ 2: How do I prepare a stable stock solution?
The Causality: To prevent cyclization, you must disable the nucleophilicity of the primary amine. This is achieved through protonation . By lowering the pH of the solution below the amine's pKa (typically ~9.5 to 10.5 for primary aliphatic amines), the amine is converted into an ammonium cation ( R−NH3+ ). The ammonium ion lacks a lone pair of electrons, completely shutting down the nucleophilic attack on the carbamate [2].
Self-Validating Protocol: Preparation of a Stabilized Salt Solution This protocol ensures the compound remains stable by locking it into its hydrochloride (HCl) or trifluoroacetic acid (TFA) salt form.
-
Solvent Preparation: Prepare a mildly acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) or use an anhydrous organic solvent spiked with a stoichiometric equivalent of acid (e.g., 0.1% TFA in Acetonitrile).
-
Chilling: Pre-chill the solvent to 4°C to suppress any transient kinetic degradation during the dissolution phase.
-
Dissolution: Slowly add the methyl N-(3-aminopropyl)-N-methylcarbamate to the chilled solvent while vortexing.
-
pH Verification (Crucial): Immediately measure the pH of the solution using a micro-pH probe. The solution must read between pH 4.0 and 5.5. If the pH is >6.0, add dilute HCl (0.1 M) dropwise until the target pH is reached.
-
Aliquot and Freeze: Divide the stock solution into single-use aliquots (to avoid freeze-thaw cycles) and immediately store at -20°C or -80°C.
FAQ 3: What are the optimal storage conditions and expected shelf-life?
The stability of amino-carbamates is a function of pH, temperature, and solvent environment. Protic solvents at neutral/basic pH act as proton shuttles, lowering the activation energy for cyclization. Below is a quantitative summary of expected half-lives based on empirical kinetic models for 6-membered amino-carbamate cyclization [1].
Table 1: Stability Matrix for Methyl N-(3-aminopropyl)-N-methylcarbamate
| State / pH | Solvent Environment | Storage Temp | Expected Half-Life ( t1/2 ) | Recommendation |
| Free Base (pH > 8) | Aqueous (PBS, pH 8.0) | 25°C (RT) | < 2 hours | CRITICAL FAILURE - Avoid |
| Free Base (pH 7.4) | Aqueous (PBS, pH 7.4) | 37°C | ~4 - 6 hours | Unsuitable for long assays |
| Salt Form (pH 4.5) | Aqueous (Acetate Buffer) | 4°C | > 3 months | Good for short-term storage |
| Salt Form (pH 4.5) | Aqueous (Acetate Buffer) | -20°C | > 12 months | OPTIMAL (Aqueous) |
| Salt Form (0.1% TFA) | Anhydrous DMSO / MeCN | -80°C | > 24 months | OPTIMAL (Organic) |
FAQ 4: How can I verify the integrity of my compound before an experiment?
If you suspect your stock solution has degraded, you must validate it before proceeding with costly downstream assays. Relying on degraded stock will yield false negatives in biological assays or complex mixtures.
Step-by-Step Analytical Validation (LC-MS):
-
Sample Prep: Dilute a 10 µL aliquot of your stock solution into 990 µL of cold 0.1% Formic Acid in Water (quenching any further reaction).
-
Chromatography: Inject onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Mass Spectrometry Detection:
-
Intact Compound: Look for the [M+H]+ peak at m/z 147.1 .
-
Degradation Product: Look for the [M+H]+ peak of the cyclic urea at m/z 115.1 (indicating the loss of methanol, Δ 32 Da).
-
-
Actionable Threshold: If the peak area of m/z 115.1 exceeds 5% of the total ion current, discard the aliquot and prepare a fresh batch using stricter pH controls.
Caption: Troubleshooting workflow for detecting and resolving compound degradation.
References
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
-
Impact of Solvent on the Thermal Stability of Amines Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
Technical Support Center: Troubleshooting HPLC Peak Shape for Carbamates
Welcome to the Technical Support Center. The precise quantification of N-methylcarbamates and N-methylcarbamoyloximes is critical for environmental monitoring and drug development. Because carbamates lack strong natural chromophores or fluorophores, their analysis relies heavily on reversed-phase HPLC coupled with post-column derivatization (PCD)[1]. This complex fluidic setup introduces unique challenges to maintaining ideal peak symmetry.
As a Senior Application Scientist, I have structured this guide to move beyond simple "quick fixes." We will explore the mechanistic causality behind poor peak shapes, providing you with self-validating protocols to restore system integrity.
Diagnostic Workflow for Peak Shape Anomalies
Before adjusting method parameters, you must isolate whether the peak distortion is a systemic fluidic issue or an analyte-specific chemical interaction.
Diagnostic Workflow for HPLC Carbamate Peak Shape Issues
Frequently Asked Questions (Troubleshooting)
Q1: Why are my carbamate peaks exhibiting severe tailing, and how do I resolve this?
A: Peak tailing in reversed-phase chromatography is predominantly caused by secondary interactions. As the silica-based stationary phase ages—especially under the hydrolytic stress of continuous use—the bonded C18 phase degrades, exposing residual silanol groups (-SiOH)[2]. Carbamates and their polar degradation products interact with these ionized silanols via hydrogen bonding or ion-exchange mechanisms, leading to a slow, continuous desorption process that manifests as a tail.
-
The Fix: Ensure you are using a highly end-capped column specifically designed for carbamate analysis (e.g., Acclaim Carbamate columns)[3]. If tailing suddenly appears on a previously functioning method, the column has likely reached the end of its lifespan and must be replaced.
Q2: I am seeing split or doubled peaks across all carbamate analytes. What is the root cause?
A: When all peaks in a chromatogram exhibit splitting or doubling, the disruption is occurring before the separation takes place, specifically at the column inlet[4]. The most common cause is a partially blocked inlet frit due to particulate matter from environmental water samples or precipitated matrix proteins. This blockage distorts the laminar flow profile of the sample stream, creating two distinct flow paths through the column bed. Alternatively, a physical void may have formed at the head of the column due to silica dissolution[2].
-
The Fix: Implement a rigorous 0.2 µm sample filtration step and install a sacrificial guard column. Execute Protocol 1 below to attempt frit remediation.
Q3: How does the post-column derivatization (PCD) setup contribute to peak broadening?
A: EPA Method 531.2 requires the post-column hydrolysis of carbamates with sodium hydroxide (NaOH) at 80–100 °C, followed by a reaction with o-phthalaldehyde (OPA)[1]. Every mixing tee, reaction coil, and length of tubing added post-column introduces extra-column dead volume. Because fluid travels in a parabolic laminar flow profile through straight tubing, the center of the analyte band moves faster than the edges, causing severe band broadening. Furthermore, if the 100 °C hydrolysis temperature causes localized boiling of the mobile phase, the resulting gas bubbles will destroy peak shape and baseline stability.
-
The Fix: Execute Protocol 2 to optimize PCD fluidics and install a backpressure restrictor to suppress boiling[1].
Q4: Why am I experiencing peak fronting specifically for early eluting carbamates like Aldicarb sulfoxide?
A: Peak fronting for early eluters is a classic symptom of sample solvent mismatch. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% methanol) than the initial mobile phase (which is highly aqueous for early eluting carbamates), the analytes will travel rapidly through the first segment of the column before partitioning properly[4].
-
The Fix: Always dilute standards and samples in a solvent that matches the initial mobile phase composition to ensure immediate focusing at the head of the column.
Experimental Protocols
Protocol 1: System Remediation and Void Diagnostics
This self-validating protocol determines whether split peaks are caused by a recoverable blocked frit or an irreversible column void.
-
System Isolation: Disconnect the analytical column from the PCD reactor to prevent flushing highly concentrated matrix contaminants into the sensitive derivatization fluidics.
-
Backflushing: Reverse the orientation of the analytical column. Connect the original outlet to the pump, and direct the original inlet to a waste beaker.
-
Solvent Wash: Flush the column with 15 column volumes of 100% HPLC-grade methanol, followed by 15 column volumes of 100% acetonitrile. Critical: Do not exceed 50% of your normal method flow rate to prevent over-pressurizing the reversed bed.
-
Re-equilibration: Return the column to its normal flow direction, reconnect to the PCD system, and equilibrate with the initial mobile phase for 30 minutes.
-
Validation Injection: Inject a mid-level calibration standard. If peak symmetry is restored, the issue was a blocked frit. If peaks remain split, a physical void has formed at the column head, and the column must be discarded.
Protocol 2: Optimizing PCD Fluidics to Minimize Band Broadening
This protocol eliminates extra-column volume and prevents thermal phase transitions in the reactor.
-
Tubing Inspection: Inspect all PEEK tubing connections between the column, mixing tees, and the fluorescence detector. Ensure all cuts are perfectly square (90 degrees) using a dedicated tubing cutter. Angled cuts create dead-volume cavities inside the fittings.
-
Coil Replacement: Replace any straight or loosely coiled tubing in the reactor with tightly knitted PTFE or PEEK reaction coils. Knitted coils induce continuous radial mixing, which actively counteracts laminar band broadening.
-
Thermal Stabilization: Verify the hydrolysis reactor temperature is stable between 80 °C and 100 °C[1].
-
Backpressure Regulation: Install a 50–100 psi backpressure restrictor immediately downstream of the fluorescence detector's flow cell. This is mandatory to prevent the aqueous mobile phase from boiling inside the heated reaction coil, which would otherwise cause peak distortion and baseline noise[1].
Quantitative Diagnostic Thresholds
Use the following table to benchmark your system's performance against standard diagnostic thresholds. Deviations from these metrics indicate specific failure modes.
| Analyte / Metric | Typical Elution | Target Threshold | Common Issue | Primary Causality |
| Asymmetry Factor ( As ) | N/A | 0.95 - 1.20 | Tailing ( As > 1.5) | Secondary silanol interactions[3] |
| Aldicarb sulfoxide | Early | Baseline Resolution | Fronting | Sample solvent mismatch (too strong)[4] |
| Carbofuran | Mid | Baseline Resolution | Tailing | Stationary phase degradation[2] |
| Carbaryl | Late | Baseline Resolution | Broadening | Extra-column volume in PCD reactor |
| System Pressure | N/A | < 3000 psi (Typical) | Split Peaks / High Pressure | Blocked inlet frit / Particulate buildup[4] |
References
-
U.S. Environmental Protection Agency (EPA). "Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization." epa.gov.[Link]
-
LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." chromatographyonline.com.[Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com.[Link]
Sources
Technical Support Center: Mitigating N-Methylation in Carbamate Synthesis
Welcome to the advanced troubleshooting and technical support center for carbamate synthesis. As researchers transition toward greener, phosgene-free carbamate production using dimethyl carbonate (DMC) or CO2-based pathways, the most persistent failure mode is chemoselectivity—specifically, the over-alkylation of the primary amine to form unwanted N-methylated side products.
As an application scientist, I have designed this guide to provide you with the mechanistic causality behind these side reactions, empirical troubleshooting steps, and a self-validating experimental protocol to ensure high-fidelity synthesis.
Mechanistic Pathway: The Dual Reactivity of DMC
To stop N-methylation, we must first understand why it happens. DMC is an ambidentate electrophile. Depending on the reaction conditions, the nucleophilic amine can attack two different sites, leading to divergent pathways.
Reaction pathways of DMC leading to target carbamates vs. N-methylated side products.
Troubleshooting & FAQs
Q1: Why does N-methylation frequently occur as a side reaction when synthesizing carbamates with DMC? Causality: DMC exhibits dual reactivity. Nucleophilic attack by the amine at the carbonyl carbon leads to methoxycarbonylation (forming the desired carbamate). However, nucleophilic attack at the methyl carbon via an SN2 mechanism results in N-methylation, producing N-methyl or N,N-dimethyl amines[1]. Because the SN2 methylation pathway has a higher activation energy, it becomes highly competitive—and sometimes dominant—when the reaction is pushed to higher temperatures to increase overall conversion[2].
Q2: How does temperature influence the ratio of carbamate to N-methylated side products? Causality: Increasing the reaction temperature disproportionately accelerates the higher-barrier methylation pathway. For instance, in the synthesis of methyl N-phenyl carbamate via DMC aminolysis, exceeding 160 °C significantly increases N-methylaniline formation, destroying chemoselectivity[2]. Maintaining the reaction temperature strictly between 130 °C and 150 °C is critical for maximizing the yield of the target carbamate[1][2].
Q3: Can supercritical CO2 (scCO2) be used to suppress N-methylation? How does it work mechanistically? Causality: Yes, scCO2 is a highly effective reaction medium for suppressing N-methylation. CO2 acts as a reversible protecting group. It reacts with the free primary amine to form a carbamic acid/carbamate ammonium salt equilibrium. This drastically reduces the concentration of the highly nucleophilic free amine ( RNH2 ) in solution, which is strictly required for the SN2 N-methylation[1]. Meanwhile, the resulting RNHCO2− nucleophile can still react with DMC to yield the target methyl carbamate[1]. Increasing CO2 pressure continuously improves urethane selectivity[1].
Q4: Should I use polar protic solvents like methanol to improve reactant solubility? Causality: No. The addition of polar protic cosolvents like methanol (MeOH) drastically reduces chemoselectivity and increases N-methylation[1]. Methanol solvates the intermediate RNHCO2− moieties via strong hydrogen bonding, reducing their nucleophilicity toward the carbonyl carbon of DMC[1]. This solvation shifts the reaction pathway back toward the free amine attacking the methyl carbon. Solvent-free conditions or non-protic supercritical fluids are strongly preferred[1].
Quantitative Data: Parameter Effects on Selectivity
The following table summarizes the causal relationship between reaction parameters and chemoselectivity, derived from standardized DMC aminolysis studies[1][2].
| Parameter Shift | Reaction Conditions | Carbamate Selectivity (%) | N-Methylation Selectivity (%) | Mechanistic Cause |
| Baseline | 130 °C, 5 bar CO2, No Solvent | ~50% | ~50% | Unrestricted free amine availability allows competitive SN2 attack. |
| Optimal scCO2 | 130 °C, 150 bar CO2, No Solvent | >90% | <10% | High CO2 pressure shifts equilibrium to RNHCO2− , starving the SN2 pathway. |
| Protic Cosolvent | 130 °C, 40 bar CO2, Methanol | <40% | >60% | H-bonding solvates the carbamate anion, reverting attack to the methyl carbon. |
| Elevated Temp | 210 °C, 5 bar CO2, No Solvent | <30% | >70% | High thermal energy easily overcomes the SN2 activation barrier. |
Self-Validating Experimental Protocol
To ensure reproducibility and trust in your synthesis, use the following self-validating methodology for the highly selective synthesis of methyl carbamates using DMC in supercritical CO2. Every critical step includes a validation checkpoint to prevent downstream failure.
Step 1: Reagent Qualification
-
Action: Analyze the primary aliphatic amine precursor via GC-FID before use.
-
Mechanistic Rationale: Trace secondary amines in the starting material will rapidly methylate, skewing your side-product calculations.
-
Validation Checkpoint: Proceed only if primary amine purity is >99.5% with no detectable secondary amine peaks.
Step 2: Reactor Purge & Loading
-
Action: In a nitrogen-purged high-pressure stainless steel autoclave, load the primary amine and an excess of dimethyl carbonate (DMC) at a 1:20 molar ratio. Do not add any protic solvents[1].
-
Mechanistic Rationale: A massive stoichiometric excess of DMC drives the methoxycarbonylation kinetics forward via Le Chatelier's principle, while the absence of methanol prevents H-bond dampening of the nucleophile[1].
Step 3: Supercritical CO2 Pressurization
-
Action: Seal the reactor and introduce liquid CO2. Heat the reactor to exactly 130 °C. Adjust the CO2 feed to maintain a stable operating pressure of 150 bar[1].
-
Mechanistic Rationale: 150 bar of CO2 forces the amine into a carbamate ammonium salt equilibrium. This lowers the free amine concentration, effectively shutting down the SN2 N-methylation pathway[1].
Step 4: In-Process Control (IPC) Sampling (t = 6h)
-
Action: Carefully depressurize a 1 mL aliquot through the sampling valve. Run a rapid GC-MS analysis.
-
Validation Checkpoint: Calculate the ratio of the carbamate product peak to the N-methylated side product peak. If the N-methylated peak area is >5%, abort the run and recalibrate your reactor's internal thermocouple (a temperature spike above 130 °C has likely occurred)[2].
Step 5: Depressurization & Product Recovery
-
Action: After 16 hours of stirring at 800 rpm, cool the reactor to 25 °C and slowly vent the CO2. Recover the excess DMC via rotary evaporation (DMC can be recycled).
Step 6: Final Product Validation
-
Action: Dissolve the crude product in CDCl3 and perform 1H NMR spectroscopy.
-
Validation Checkpoint: Confirm success by identifying the carbamate N-H broad singlet (δ 4.5–5.0 ppm) and the methoxy singlet (δ 3.6–3.7 ppm). The protocol is validated as successful if there is an absolute absence of the N- CH3 singlet (typically found at δ 2.7–2.9 ppm).
References
-
Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:1
-
Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors Source: RSC Advances (via PMC / NIH) URL:2
Sources
Technical Support Center: Optimizing Post-Column Derivatization for Carbamate Analysis
Welcome to the technical support center for post-column derivatization (PCD) of carbamates. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. This resource addresses common questions and troubleshooting scenarios encountered during the HPLC analysis of N-methylcarbamates and related compounds, a technique critical for environmental monitoring and food safety.
Frequently Asked Questions (FAQs): The Core Principles
This section covers the fundamental concepts of the post-column derivatization technique for carbamate analysis.
Q1: Why is post-column derivatization necessary for analyzing carbamate pesticides?
A: The necessity of post-column derivatization for carbamates stems from two primary challenges. Firstly, many carbamates are thermally labile, making them unsuitable for gas chromatography (GC) which often requires high temperatures that can cause them to degrade.[1] Secondly, these compounds lack a native chromophore or fluorophore, which means they exhibit poor sensitivity with standard UV or fluorescence detectors.[2] Post-column derivatization chemically modifies the carbamates after they have been separated by the HPLC column, converting them into a highly fluorescent product.[3][4] This enhances both the sensitivity and selectivity of the analysis, allowing for detection at the low microgram-per-liter (µg/L) levels required by regulatory methods like U.S. EPA Method 531.2.[3]
Q2: What is the chemical reaction behind the post-column derivatization of N-methylcarbamates?
A: The process is a well-established two-step reaction.[1]
-
Hydrolysis: After the carbamates elute from the HPLC column, they are mixed with a strong base, typically sodium hydroxide (NaOH), and heated. This alkaline hydrolysis cleaves the carbamate ester bond, releasing methylamine (CH₃NH₂).[5][6]
-
Derivatization: The effluent is then mixed with a solution of o-phthalaldehyde (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol (MCE).[1] The methylamine generated in the first step rapidly reacts with OPA and MCE to form a highly fluorescent isoindole derivative.[2][5] This stable product is then detected by a fluorescence detector.
The entire reaction is automated and occurs "on the fly" as the analyte flows from the column to the detector.[7]
Carbamate Post-Column Derivatization Workflow
Caption: Workflow for HPLC with Post-Column Derivatization of Carbamates.
Q3: What are the critical parameters that I need to control for a successful analysis?
A: Reproducibility and sensitivity depend on precise control over several parameters:
-
Hydrolysis Temperature: The rate of hydrolysis is temperature-dependent. The reaction must be fast enough for completion within the reactor coil but not so harsh as to cause degradation.[7][8]
-
Reagent Concentrations: The concentrations of NaOH, OPA, and the thiol reagent must be optimized and stable. An excess of reagent is used to drive the reaction to completion.[9]
-
Flow Rates: The flow rates of the mobile phase and the two reagent pumps must be precise and pulseless. The ratio between these flows determines the final concentration of reactants and the time spent in the reaction coils.[7]
-
Reaction Coil Volume/Time: The internal volume of the reactor coils and the total flow rate dictate the reaction time. This must be sufficient for the reaction to complete but minimized to reduce band broadening.[8][10]
-
pH: The pH of the final mixture must be alkaline to facilitate the OPA reaction. The borate buffer in the OPA reagent is crucial for maintaining this pH.[1]
Optimization & Experimental Protocols
This section provides actionable guidance for optimizing your system and preparing key reagents.
Q4: How do I properly prepare and maintain the OPA/MCE derivatization reagent for maximum stability and performance?
A: The stability of the OPA reagent is critical for consistent results, as it can degrade over time.[8] Here is a validated protocol for its preparation, based on established methods.
Protocol: Preparation of OPA/2-Mercaptoethanol (MCE) Reagent
-
Prepare Borate Buffer: Dissolve a pre-weighed amount of borate buffer salt in HPLC-grade water to achieve the desired concentration (e.g., 0.05 M as specified in some methods).[1] Adjust the pH to the required alkaline level (typically pH 10-11) using a concentrated NaOH solution. Filter the buffer through a 0.45 µm filter.
-
Dissolve OPA: Weigh the required amount of o-phthalaldehyde. Briefly dissolve it in a small volume of methanol (e.g., 10 mL) before diluting it into the larger volume of borate buffer. This ensures the OPA fully dissolves before it contacts the aqueous buffer.
-
Add Thiol Reagent: Add the specified volume of 2-mercaptoethanol (or an alternative thiol like N,N-dimethyl-2-mercaptoethylamine) to the OPA/borate solution.[5]
-
Mix and Protect: Mix the final solution thoroughly. Transfer it to an amber glass bottle or a bottle wrapped in aluminum foil to protect it from light, which can accelerate degradation.[11]
-
Storage and Use: Store the reagent refrigerated when not in use. For daily operation, allow the reagent to come to room temperature and sparge with helium or degas to remove dissolved gases. Discard and prepare fresh reagent regularly, as stability is often limited to a few days.[8]
Q5: What are the typical starting conditions for optimizing a carbamate analysis based on EPA Method 531.2?
A: While every system requires fine-tuning, the parameters outlined in EPA Method 531.2 provide an excellent and authoritative starting point.
| Parameter | Typical Value / Condition | Rationale & Key Insight |
| Hydrolysis Reagent | 0.075 N Sodium Hydroxide (NaOH) | Provides the alkaline environment needed to efficiently cleave the carbamate bond.[5] |
| Hydrolysis Temp. | 80 - 100 °C | Accelerates the hydrolysis reaction to ensure complete conversion to methylamine within the short time the analyte spends in the reactor coil.[5][6] |
| Derivatization Reagent | o-Phthalaldehyde (OPA) with 2-mercaptoethanol | The classic and highly effective reagent combination for forming a fluorescent isoindole with the generated methylamine.[5] |
| Derivatization Temp. | Ambient | The reaction of methylamine with OPA/MCE is very rapid and does not require heating.[5] |
| Reagent Flow Rates | 0.2 - 0.4 mL/min (each reagent) | Must be stable and pulseless. The ratio to the column flow rate (typically ~1 mL/min) is critical for sensitivity and minimizing band broadening. |
| Fluorescence Detection | Excitation: ~330-340 nm, Emission: ~450-465 nm | These wavelengths correspond to the excitation maximum and emission maximum of the isoindole derivative, ensuring the highest signal-to-noise ratio.[1][5] |
These values are typical starting points. Always refer to the specific instrumentation and column manufacturer's recommendations for final optimization.
Troubleshooting Guide
Even with a well-optimized method, problems can arise. This guide uses a systematic approach to identify and solve common issues.
Logical Troubleshooting: Poor Sensitivity
Caption: A step-by-step troubleshooting workflow for low signal response.
Problem: High Background Noise or Drifting Baseline
-
Q: My chromatogram shows a very noisy or steadily rising/falling baseline, which is interfering with peak integration. What are the likely causes and how can I fix it?
-
A: High background is one of the most common issues in PCD analysis and typically points to issues with reagents or the detector.[12]
-
Reagent Contamination/Degradation: This is the primary suspect. Contaminated HPLC-grade water or mobile phase solvents can introduce fluorescent impurities.[12][13] More commonly, the OPA reagent itself degrades, creating fluorescent by-products.[8]
-
Solution: Prepare fresh mobile phase and derivatization reagents using the highest purity solvents and chemicals available. Always filter aqueous buffers. Do not "top off" reagent bottles; replace them entirely.
-
-
Pump Pulsations: Inconsistent flow from either the HPLC or reagent pumps will cause the ratio of eluent-to-reagent to fluctuate, leading to a noisy baseline.
-
Solution: Ensure all pumps are properly primed and degassed.[14] If the noise is rhythmic, it's likely pump-related. Check pump seals and check-valves for wear or failure.
-
-
Inefficient Mixing: If the mobile phase and reagents are not mixing homogeneously before entering the detector, you will see baseline noise.
-
Solution: Ensure your mixing tees are functioning correctly and are not clogged.
-
-
Detector Lamp Failure: As a fluorescence detector's lamp ages, its energy output can become unstable, resulting in baseline noise and drift.[13]
-
Solution: Check the lamp's usage hours against the manufacturer's recommendation. If it is near the end of its life, replace it.
-
-
Contaminated Flow Cell: Impurities or precipitated reagent can coat the inside of the detector's flow cell.
-
Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol) to remove contamination.
-
-
-
Problem: Poor Peak Shape (Broadening or Tailing)
-
Q: My analyte peaks are much broader than they should be, leading to poor resolution. What causes this loss of efficiency?
-
A: Peak broadening in a PCD system is almost always caused by excessive dead volume after the analytical column.[10][15] The goal is to complete the derivatization reaction in the smallest volume possible to preserve the sharp peaks from the HPLC separation.
-
Excessively Long Tubing: The tubing connecting the column, mixing tees, reactors, and detector adds volume to the system.
-
Solution: Use the shortest possible lengths of narrow-bore (e.g., 0.13 mm or 0.005" i.d.) tubing for all post-column connections.
-
-
Large Reactor Volume: While the volume must be large enough to allow for complete reaction, an oversized reactor is a major source of band broadening.[10]
-
Solution: Optimize the reactor volume. If the reaction is fast (like OPA derivatization), a smaller volume may be sufficient. For slower reactions (like hydrolysis), ensure the temperature is high enough to accelerate the reaction, which may allow for a smaller reactor volume.
-
-
Inefficient Mixing: Poor mixing not only causes noise but can also lead to peak tailing as the reaction completes unevenly across the analyte band.
-
Solution: Verify that mixing tees are not partially blocked and are appropriate for the flow rates being used.
-
-
-
Problem: High System Backpressure
-
Q: The pressure reading from my post-column system (not the HPLC) is climbing steadily. What should I do?
-
A: High backpressure in the post-column fluidics indicates a blockage or restriction.[16] Do not ignore this, as it can lead to leaks or damage to the system.
-
Reagent Precipitation: The most common cause is the precipitation of buffer salts or other components when the mobile phase mixes with the reagents.[8] For example, using a phosphate buffer in the mobile phase can cause insoluble lithium phosphate to precipitate if the Ninhydrin reagent (used for amino acids, but illustrates the principle) contains lithium.[8]
-
Solution: Ensure your mobile phase and reagents are chemically compatible. Filter all reagents and mobile phases before use.
-
-
Clogged Tubing or Reactor: Particulate matter from unfiltered reagents or worn pump seals can clog the narrow-bore tubing or the reactor coil.
-
Solution: Systematically troubleshoot by loosening fittings, starting from the detector and working backward toward the column, to identify where the pressure drops significantly.[16] Once located, the clogged component must be flushed, sonicated, or replaced.
-
-
-
References
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]
-
Amptius. (n.d.). EPA Method 531.2 Instrumentation Guide. Amptius. [Link]
-
LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. [Link]
-
U.S. EPA. (2025, May 2). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]
-
Moye, H. A., et al. (1977). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Journal of Chromatographic Science. [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 531.2. Paragon Laboratories. [Link]
-
Ahmad, I., et al. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Journal of Chromatography A. [Link]
-
Camenzuli, M., et al. (2016). Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Journal of Visualized Experiments. [Link]
-
Hao, X., et al. (2010). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science. [Link]
-
Molnár-Perl, I. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]
-
Camenzuli, M., et al. (2017). High Efficiency Post Column Derivatisations of Natural Products using Reaction Flow High Performance Liquid Chromatography. Authorea. [Link]
-
Aspö, A. (2023). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LC Resources. [Link]
-
Kublin-Kutowicz, E., et al. (2023). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. Molecules. [Link]
-
Parcasio, A., et al. (2014). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. ResearchGate. [Link]
-
Jacobs, M. I., et al. (2018). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship. [Link]
-
Camenzuli, M., & Ritchie, H. (2014). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode. Chromatography Today. [Link]
-
ResearchGate. (n.d.). Post-column derivatization setup in HPLC. ResearchGate. [Link]
-
Husain, A., et al. (2004). Automated derivatization with o-phthalaldehyde for estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Biochemistry & Biophysics. [Link]
-
Choleva, T. G., et al. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. MDPI. [Link]
-
Persée. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persée. [Link]
-
MicroSolv Technology Corporation. (2026, February 15). Eliminating High Background Noise on New Cogent Columns. MicroSolv. [Link]
-
Wang, L. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. LinkedIn. [Link]
-
Sagrado, S., et al. (2020). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Sravanthi, V., & Swamy, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]
-
Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Waters. [Link]
-
Ibigbami, O. A., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on derivatization. ResearchGate. [Link]
-
Bassett, C. L., et al. (2003). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2. Journal of Chromatographic Science. [Link]
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Technical Support Center: Resolving Co-Eluting Peaks in Carbamate Analysis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent challenges in pesticide residue analysis: chromatographic co-elution of carbamates .
Carbamate pesticides (e.g., aldicarb, carbofuran, methomyl) are thermally labile, meaning they degrade in the hot inlets of Gas Chromatography (GC) systems[1]. Consequently, Liquid Chromatography (LC) is the mandatory analytical pathway[1]. However, because carbamates share highly similar core structures and polarities, they frequently co-elute on standard reversed-phase columns, compromising quantitative integrity[2].
This guide bypasses superficial fixes and delves into the thermodynamic and mass-spectral causality of co-elution, providing you with self-validating protocols to ensure absolute peak purity.
Diagnostic Workflow: Identifying and Resolving Co-Elution
Before adjusting your instrument, you must confirm whether a distorted peak is a true co-elution or a hardware artifact (e.g., a void in the column). The logic tree below outlines the definitive diagnostic pathway.
Figure 1: Diagnostic workflow for identifying and resolving chromatographic co-elution.
Troubleshooting FAQs: Chromatography & Detection
Q1: My chromatogram shows a perfectly symmetrical peak, but my calculated concentration is unusually high. How do I confirm hidden co-elution? Causality: Perfect co-elution occurs when two compounds have identical partition coefficients in your current mobile/stationary phase system. Because they exit the column simultaneously, the peak appears symmetrical, lacking the tell-tale "shoulder" of partial co-elution[3]. Solution: You must rely on orthogonal detection data. If using a Diode Array Detector (DAD), evaluate the UV spectra across the leading edge, apex, and trailing edge of the peak. A pure compound yields identical spectra; if the spectral profile shifts, you have confirmed co-elution[3]. For LC-MS systems, apply Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to your scan data. This mathematical algorithm deconvolutes overlapping signals by isolating distinct m/z ratios hidden within the same retention time window[4].
Q2: I have confirmed co-elution on my standard C18 column. Should I adjust the mobile phase gradient or change the column entirely? Causality: Adjusting the mobile phase (weakening the solvent) increases the capacity factor ( k′ ), forcing the analytes to spend more time interacting with the stationary phase[3]. While this can improve resolution, traditional EPA Method 531.1 on C18 columns requires long, shallow gradients resulting in run times exceeding 20 to 30 minutes[1][5]. Solution: Alter the selectivity ( α ) by changing the stationary phase geometry. Transitioning from a generic C18 to a dedicated "Ultra Carbamate" column provides unique selectivity tailored to the dipole moments of carbamates. This allows you to achieve baseline separation in under 5 minutes (with an 8-minute total cycle time), drastically boosting throughput and reducing solvent waste[1].
Q3: Matrix interferences from my environmental samples are co-eluting with early-eluting polar carbamates. How do I resolve this without extending the run time? Causality: Complex matrices (e.g., soil, wastewater, or food) contain heavy co-extractives that elute early, causing severe ion suppression and overlapping with polar carbamates like aldicarb sulfoxide[2][6]. Solution: Shift the burden of resolution from the chromatograph to the mass spectrometer. By utilizing tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, you can isolate specific precursor-to-product ion transitions[7][8]. The high selectivity of MS/MS largely compensates for the lack of chromatographic resolving power, allowing you to quantify the target analyte even if it perfectly co-elutes with a matrix component[8].
Self-Validating Experimental Protocol: LC-MS/MS Optimization
A protocol is only as reliable as its internal feedback mechanisms. The following methodology for resolving carbamates incorporates self-validating checkpoints to ensure co-elution is mathematically and chromatographically identified before any data is reported.
Step 1: Matrix-Matched Extraction (QuEChERS)
-
Action: Extract carbamate residues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to precipitate heavy matrix proteins and lipids[7].
-
Causality: Removing high-molecular-weight interferences prevents column fouling and reduces the sheer volume of competing ions entering the MS source, directly mitigating ion suppression[7][8].
Step 2: Chromatographic Setup
-
Action: Install a 100 mm x 2.1 mm carbamate-specific LC column[1]. Set a rapid gradient using water/methanol with a low concentration of ammonium formate to aid ionization.
-
Self-Validation Checkpoint (System Suitability): Inject a known carbamate standard. The system automatically calculates the Peak Asymmetry Factor ( As ). If As falls outside the 0.8–1.2 range, the system halts, flagging a potential void volume or early column degradation before real samples are run[3].
Step 3: Dual-Transition MRM Monitoring
-
Action: For each carbamate, program the MS/MS (e.g., QTRAP system) to monitor two distinct MRM transitions: a primary "Quantifier" ion and a secondary "Qualifier" ion[7].
-
Self-Validation Checkpoint (Ion Ratio Validation): The software must be set to calculate the ratio between the Quantifier and Qualifier peak areas. If the ratio in an unknown sample deviates by more than ±20% from the calibration standard, the system automatically flags the peak as "Impure." This mathematically proves that a hidden matrix interference is co-eluting and contributing to one of the ion channels, invalidating the result and preventing false positives[7].
Quantitative Data & Workflow Summaries
To illustrate the evolution of carbamate analysis, the table below contrasts the traditional EPA Method 531.1 parameters against modern LC-MS/MS methodologies.
Table 1: Chromatographic & Detection Parameters for Carbamate Resolution
| Parameter | Traditional EPA Method 531.1 | Modern LC-MS/MS Approach | Causality for Shift |
| Stationary Phase | Standard C18 (e.g., 25 cm length) | Carbamate-specific (e.g., 10 cm) | Tailored selectivity ( α ) resolves structurally similar isomers faster[1][4]. |
| Analysis Time | > 20 - 30 minutes | < 5 minutes (8 min cycle) | Shorter columns with optimized phases reduce diffusion and band broadening[1][5]. |
| Detection Method | Post-column derivatization + FLD | ESI-MS/MS (MRM mode) | Eliminates the need for complex, caustic post-column reagents (NaOH, OPA)[8][9]. |
| Co-elution Resolution | Relies entirely on chromatography | Mass spectral selectivity (MRM) | MS/MS isolates unique fragment ions, bypassing chromatographic limitations[8]. |
| Limits of Detection | ~ 1.0 µg/L (ppb) | 0.2 – 2.0 µg/kg | Enhanced signal-to-noise ratio via tandem mass filtration[5][7]. |
Workflow Visualization
The shift to LC-MS/MS not only solves co-elution but drastically simplifies the hardware footprint by removing the post-column reaction (PCR) system.
Figure 2: Comparison of traditional post-column derivatization vs. modern LC-MS/MS workflows.
References
- EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ... - nemi.gov.[https://vertexaisearch.cloud.google.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjI4f2X_HFwbXLaVKc-yR2tw9yWoMtneTiVQSyAan4fyGLD_0KQ8ZsDaGxE23wEnN9FgEcJ3z8BBLcRGR_aS3BSRkLfTUL1GrJVZiHKO3TOZSQfVV3AI_bv-o_bH3vFkf1TWY_zQxfHSHdqpgAmA=]
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methyl N-(3-aminopropyl)-N-methylcarbamate solubility issues and solutions
Troubleshooting Solubility, Stability, and Formulation Workflows
As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and formulation of bifunctional building blocks. Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a classic example of a molecule whose dual functionality—a highly basic primary amine and a hydrolytically sensitive methyl carbamate—creates competing physicochemical demands.
Understanding the causality behind its behavior in solution is the key to preventing "solubility" issues that are, in reality, chemical degradation or salt-formation events. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experiments.
Quantitative Solubility Profiles
The solubility of this compound is entirely dependent on its ionization state. The primary amine has a pKa of approximately 10.2. Failing to account for the difference between the free base (an oil) and the protonated salt is the leading cause of formulation failure.
| Solvent System | Free Base Solubility (pH > 10) | HCl Salt Solubility (pH < 6) | Field Notes & Causality |
| Water (Milli-Q) | < 5 mg/mL (Forms oily emulsion) | > 100 mg/mL (Clear solution) | Protonation of the primary amine is required to break the hydrophobic hydration shell of the propyl chain. |
| Dichloromethane (DCM) | > 100 mg/mL | < 1 mg/mL (Suspension) | Free base is highly lipophilic. However, prolonged air exposure leads to CO2 adduct precipitation. |
| Hexane / Heptane | ~ 50 mg/mL | Insoluble | Useful for extracting the free base from aqueous solutions during chemical workups. |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | > 100 mg/mL | Universal solvent for both forms; ideal for assay stock solutions if kept strictly anhydrous. |
Mechanistic Pathways Affecting Solubility
Before troubleshooting, it is critical to understand that what appears as a "solubility issue" is often a chemical transformation. The diagram below illustrates the three primary pathways that alter the physical state of the compound.
Fig 1. Competing chemical pathways affecting the apparent solubility of the compound.
Troubleshooting Guides & FAQs
Q1: I dissolved the free base in anhydrous dichloromethane (DCM), but it turned into a cloudy suspension after a few hours on the bench. Is it crashing out? Causality: This is not a physical solubility limit; it is a chemical reaction. Primary amines react directly with atmospheric carbon dioxide (CO2) via a zwitterionic mechanism to form stable ammonium carbamate salts[1]. Because these newly formed salts are highly polar, they immediately precipitate out of non-polar or aprotic solvents like DCM or THF[1]. Solution: Always purge organic solvents with inert gas (N2 or Argon) prior to dissolution and store solutions in tightly sealed, septum-capped vials. (See Protocol B for recovery).
Q2: I am trying to make a 100 mM stock in a pH 11 buffer, but the compound is "oiling out" and forming a milky emulsion. Causality: At pH 11 (above the amine's pKa of ~10.2), the molecule exists entirely as a deprotonated free base. The free base lacks the ionic charge necessary to disrupt the hydrogen-bonding network of water, causing it to separate as an oil[2]. Solution: Lower the pH of your buffer to < 9.0. Protonating the amine generates a water-soluble salt, instantly clearing the emulsion.
Q3: After storing my aqueous stock solution (pH 8.5) for a week, HPLC analysis shows multiple new peaks and a loss of the parent compound. Causality: You are observing alkaline carbamate hydrolysis. Carbamate ester linkages are cleaved by water, a process heavily accelerated by alkaline conditions (pH > 7.5)[3]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon, ultimately yielding N-methyl-1,3-propanediamine, methanol, and carbon dioxide[4]. Solution: Most carbamates are maximally stable in slightly acidic environments[3]. Aqueous stocks must be formulated at pH 5.0 - 6.0 and stored at -20°C to prevent hydrolytic degradation.
Diagnostic Workflow
Fig 2. Decision tree for diagnosing and resolving formulation failures.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps so you can independently verify the success of the procedure.
Protocol A: Preparation of a Hydrolytically Stable Aqueous Stock (100 mM)
Objective: Achieve complete dissolution while preventing base-catalyzed carbamate hydrolysis.
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.5 using 1M HCl. (Causality: pH 5.5 ensures the amine is >99% protonated for solubility while protecting the carbamate from alkaline hydrolysis).
-
Weighing: Rapidly weigh 14.62 mg of methyl N-(3-aminopropyl)-N-methylcarbamate into a tared vial. Cap immediately to prevent hygroscopic water absorption.
-
Dissolution: Add 1.0 mL of the pH 5.5 buffer. Vortex for 30 seconds.
-
Self-Validation (Optical Clarity Check): Transfer 100 µL of the solution to a microcuvette and measure the optical density (OD) at 600 nm against a buffer blank.
-
Pass: OD600 < 0.01 (True solution).
-
Fail: OD600 > 0.05 (Colloidal emulsion; indicates the pH is too high. Add 1-2 drops of 0.1M HCl and re-vortex).
-
-
Storage: Aliquot into single-use vials and store at -20°C.
Protocol B: Recovery of CO2-Degraded Organic Solutions
Objective: Reverse the precipitation of ammonium carbamate salts in aprotic solvents.
-
Setup: Place the cloudy organic suspension (e.g., in DCM or THF) in a round-bottom flask equipped with a reflux condenser and a sub-surface gas dispersion tube.
-
Sparging: Sparge the solution vigorously with dry Nitrogen (N2) or Argon for 15 minutes. (Causality: The formation of the CO2 adduct is an equilibrium process. Sparging drives the equilibrium backward by stripping dissolved CO2 from the solvent).
-
Mild Heating: If the suspension persists, gently warm the solution to 35°C while continuing to sparge.
-
Self-Validation (FTIR Check): Once the solution clears, take a 10 µL aliquot and perform an ATR-FTIR scan.
-
Pass: Absence of the broad, intense ammonium carbamate salt peak at ~1550 cm⁻¹.
-
Fail: Peak remains; continue sparging.
-
-
Storage: Transfer the clear solution to a Schlenk flask or septum-sealed vial under positive inert gas pressure.
References
-
[3] Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. Benchchem. URL:
-
[4] Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. URL:
-
[1] Solvents for Carbon Dioxide Capture. IntechOpen. URL:
-
[2] Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC (National Institutes of Health). URL:
Sources
Technical Support Center: Troubleshooting Degradation of Methyl N-(3-aminopropyl)-N-methylcarbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges surrounding bifunctional molecules. Methyl N-(3-aminopropyl)-N-methylcarbamate presents a unique sample preparation challenge because it contains both a nucleophilic primary amine and an electrophilic carbamate linkage. If handled incorrectly, the molecule will rapidly destroy itself before it ever reaches the detector.
This guide provides the mechanistic causality behind its degradation and establishes self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.
Mechanistic Breakdown: Why is this compound degrading?
The primary mode of failure for methyl N-(3-aminopropyl)-N-methylcarbamate during sample preparation is not simple hydrolysis, but intramolecular cyclization .
When the primary amine is in its free-base form (typically at pH > 7), it acts as a potent nucleophile. Because the amine is separated from the carbamate carbonyl by a flexible 3-carbon chain, it undergoes a highly favorable 6-exo-trig cyclization. This intramolecular aminolysis ejects methanol and forms a highly stable 6-membered cyclic urea (1-methyltetrahydropyrimidin-2(1H)-one).
Secondary degradation pathways include base-catalyzed intermolecular hydrolysis of the carbamate ester[1] and thermal degradation, particularly if exposed to hot GC inlets[2].
Logical relationship of degradation pathways during sample preparation.
Troubleshooting FAQs
Q1: I am observing a major degradation peak with a mass shift of -32 Da[M-32+H]+. What is this? A: This is the classic signature of the intramolecular cyclization described above. The primary amine has attacked the carbamate carbonyl, displacing methanol (MW 32.04). To prevent this, you must keep the primary amine protonated (pH < 4). When protonated as an ammonium ion (-NH3+), the nitrogen lacks the lone pair required for nucleophilic attack, completely shutting down the cyclization pathway[3].
Q2: My recovery drops significantly when I evaporate my extraction solvent under nitrogen. Why? A: Carbamates are thermally labile, and evaporating the sample often concentrates basic matrix components, inadvertently raising the pH of the micro-environment. Use a cold nitrogen stream and ensure the solvent is slightly acidified (e.g., 0.1% formic acid) before evaporation to lock the amine in its stable salt form[4].
Q3: Can I use GC-MS for this compound? A: No. Carbamates degrade rapidly in hot GC inlets due to pyrolysis. Furthermore, the primary amine will cause severe peak tailing and irreversible adsorption to the GC column. LC-MS/MS, utilizing a specialized carbamate or C18 column, is the gold standard for this class of molecules[2].
Q4: How do I handle biological matrices like plasma or urine? A: Biological matrices often have a physiological pH (~7.4) which promotes rapid cyclization. You must quench the sample immediately upon collection. For urine, the addition of dilute HCl or formic acid improves the recovery of primary amines[5]. For plasma, acid-mediated protein precipitation (e.g., using perchloric acid or acidified acetonitrile) is highly effective at halting degradation[3].
Quantitative Stability Data
Understanding the operational boundaries of your molecule is critical. The table below summarizes the stability of methyl N-(3-aminopropyl)-N-methylcarbamate under various sample preparation conditions.
| pH Level | Temperature | Dominant Degradation Pathway | Estimated Half-Life |
| pH 8.0 (Alkaline) | 25 °C | Intramolecular Cyclization / Hydrolysis | < 1 hour |
| pH 7.4 (Physiological) | 37 °C | Intramolecular Cyclization | 2 - 4 hours |
| pH 4.0 (Acidic) | 4 °C | Minimal | > 7 days |
| pH 2.0 (Highly Acidic) | 4 °C | Minimal | > 14 days |
| pH 2.0 (Highly Acidic) | 60 °C | Acid-Catalyzed Hydrolysis | ~ 12 hours |
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal QA/QC step: the simultaneous MRM monitoring of both the intact analyte and its cyclic degradation product. If the protocol is executed correctly, the degradation product will be undetectable.
Protocol: Acid-Stabilized Protein Precipitation for LC-MS/MS
Step 1: Sample Quenching Immediately upon collection, transfer 100 µL of plasma/matrix into a pre-chilled Eppendorf tube. Add 10 µL of 5% Formic Acid to drop the pH to ~3.0. Causality: Protonates the primary amine, eliminating its nucleophilicity and preventing 6-exo-trig cyclization.
Step 2: Internal Standard Addition Spike with 10 µL of a stable-isotope labeled internal standard (SIL-IS) to track extraction recovery.
Step 3: Protein Precipitation Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 30 seconds. Causality: Cold temperatures slow residual hydrolysis kinetics; ACN precipitates proteins without adding aqueous volume that could drive hydrolysis[4].
Step 4: Centrifugation Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Step 5: Supernatant Transfer Transfer 200 µL of the supernatant to an autosampler vial. Do NOT evaporate to dryness unless strictly necessary for sensitivity.
Step 6: LC-MS/MS Self-Validation Acquisition
-
Monitor the intact parent mass transition (e.g., [M+H]+).
-
Crucial Validation Step: Monitor the cyclic urea degradation product transition ([M-32+H]+).
-
Pass/Fail Criterion: The peak area of the degradation product must be < 1% of the intact parent. If it exceeds 1%, the sample preparation failed to maintain an acidic environment and the batch must be flagged.
Step-by-step sample preparation workflow to prevent degradation.
References
-
BenchChem Technical Support Team. "Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation". BenchChem. 1
-
"LC-MS/MS Method for the determination of carbamathione in human plasma". PMC, National Institutes of Health. 3
-
"A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine". PubMed, National Institutes of Health. 5
-
"Effective Analysis Carbamate Pesticides". Separation Science. 2
-
"Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice". Agilent Technologies / Ingenieria Analitica. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sepscience.com [sepscience.com]
- 3. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing fluorescence detection sensitivity for N-methylcarbamates
Welcome to the Technical Support Center for N-methylcarbamate analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. Achieving part-per-billion (ppb) sensitivity in fluorescence detection requires a deep mechanistic understanding of post-column derivatization (PCD).
N-methylcarbamates (e.g., carbofuran, aldicarb) lack native fluorescence. Therefore, their detection relies on a highly orchestrated, two-step post-column reaction: thermal base hydrolysis followed by nucleophilic derivatization. Every protocol and troubleshooting step below is grounded in the causality of this chemical pathway.
Mechanistic Overview: The Derivatization Pathway
Before troubleshooting, you must understand the signal-generating mechanism. The analytes are separated via HPLC, hydrolyzed into methylamine, and then reacted with o-phthalaldehyde (OPA) and a nucleophile to form a highly fluorescent isoindole derivative[1].
Caption: Post-column derivatization pathway for N-methylcarbamates.
Troubleshooting Guide: Diagnostics & Causality
Q: Why is my fluorescence signal suddenly dropping across all carbamate analytes? Causality & Solution: A universal drop in sensitivity points to a failure in the post-column reaction rather than the chromatography. The formation of the isoindole fluorophore is highly dependent on temperature and reagent integrity.
-
Verify Hydrolysis Temperature: The cleavage of the carbamate ester bond is kinetically slow. Ensure your primary reactor is strictly maintained between 80°C and 100°C[1]. A drop in temperature will result in incomplete methylamine conversion.
-
Check OPA Integrity: OPA degrades rapidly upon exposure to oxygen and light. Prepare the OPA reagent fresh daily, store it in an amber reservoir, and continuously sparge it with an inert gas (Nitrogen or Helium)[2].
Q: How do I eliminate high baseline noise and ghost peaks in the FLD chromatogram? Causality & Solution: Baseline noise in PCD systems is usually caused by micro-pulsations from the reagent pumps or contaminated reagents. Because reagents are continuously added to the mobile phase, flow inconsistencies translate directly into baseline fluctuations.
-
Self-Validating Isolation Test: Bypass the analytical column and pump the mobile phase directly into the PCD system. If the noise persists, the issue is post-column.
-
Correction: Install a pulse dampener on the reagent pumps. Ensure you are using ultra-pure HPLC-grade water; trace amines in degraded water will react with OPA, causing a high, erratic background fluorescence[2].
Q: What causes severe band broadening post-column, and how can it be mitigated? Causality & Solution: Band broadening occurs when the post-column dead volume is too large relative to the flow rate, allowing the separated analyte bands to diffuse before reaching the detector cell.
-
Correction: Minimize the internal diameter and length of all PEEK tubing connecting the analytical column, the reactors, and the detector. Ensure your reactor volume is mathematically matched to your flow rate (e.g., a 0.5 mL reactor volume is optimal for a 1.0 mL/min combined flow rate).
Standardized Experimental Protocol (EPA Method 531.2 Workflow)
To ensure a self-validating system, follow this step-by-step methodology based on EPA Method 531.2 standards[1].
Step 1: Sample Preservation & Preparation
-
Action: Add potassium dihydrogen citrate (9.2–9.5 g/L) to buffer the water sample to pH ~3.8. Add sodium thiosulfate (80 mg/L) to dechlorinate[1].
-
Causality: Carbamates like oxamyl and carbaryl degrade rapidly in neutral/basic waters. The citrate buffer prevents premature hydrolysis before the sample reaches the column[3].
Step 2: Chromatographic Separation
-
Action: Inject an aliquot (up to 1000 µL) onto a C18 reversed-phase column (e.g., 3.0 × 150 mm, 3 µm) maintained at 50°C. Elute using a Methanol-Water gradient at ~0.9 mL/min.
Step 3: Post-Column Base Hydrolysis
-
Action: Introduce 0.075 N NaOH into the column effluent via a zero-dead-volume T-piece. Pass the mixture through a heated reaction coil set between 80°C and 100°C[1].
-
Causality: The high pH and thermal energy forcefully cleave the carbamate, yielding the critical methylamine intermediate.
Step 4: Post-Column Derivatization
-
Action: Introduce the OPA/thiol reagent into the stream via a second T-piece. Pass through a secondary reaction coil at ambient temperature[1].
-
Causality: The nucleophilic addition of OPA to methylamine is rapid at room temperature. Heating this secondary step is detrimental, as it causes the thermal degradation of the unstable isoindole product.
Step 5: Fluorescence Detection
-
Action: Set the fluorescence detector excitation wavelength to 330 nm and emission to 465 nm.
Quantitative Parameters for Optimized Sensitivity
Summarizing the critical parameters ensures easy comparison and strict adherence to the chemical requirements of the assay.
| Parameter | Optimal Specification | Mechanistic Rationale |
| Hydrolysis Reagent | 0.075 N NaOH | Provides the optimal alkaline pH required to cleave the carbamate ester bond. |
| Hydrolysis Temperature | 80°C - 100°C | Overcomes the activation energy barrier for the kinetically slow hydrolysis reaction. |
| Derivatization Reagent | OPA + Thiol | Reacts with the primary amine to form the highly fluorescent isoindole derivative. |
| Derivatization Temp | Ambient (~25°C) | Prevents the thermal degradation of the unstable isoindole fluorophore. |
| Excitation Wavelength | 330 nm - 340 nm | Matches the maximum absorption band of the generated isoindole derivative. |
| Emission Wavelength | 465 nm | Captures the peak fluorescence emission, enabling part-per-billion (ppb) sensitivity. |
Frequently Asked Questions (FAQs)
Q: Why did EPA Method 531.2 replace monochloroacetic acid with citrate buffer for sample preservation? A: Monochloroacetic acid, used in the older EPA Method 531.1, is highly caustic and poses significant safety, handling, and disposal risks. Extensive storage stability studies demonstrated that potassium dihydrogen citrate is equally effective at buffering the sample to pH 3.8 to prevent analyte degradation, while also providing adequate antimicrobial effectiveness[3].
Q: Can I use Thiofluor instead of 2-mercaptoethanol as the nucleophile in the OPA reagent? A: Yes, and it is highly recommended by modern application scientists. Thiofluor (N,N-dimethyl-2-mercaptoethylamine) is a solid, odorless alternative to the highly volatile and noxious 2-mercaptoethanol[1]. Beyond improving laboratory safety, Thiofluor provides a more stable baseline and drastically improves the signal-to-noise ratio, thereby enhancing overall detection sensitivity.
References
-
Title: EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization Source: United States Environmental Protection Agency (epa.gov) URL: [Link]
-
Title: Improvements to EPA Method 531.1 for the Analysis of Carbamates That Resulted in the Development of US EPA Method 531.2 Source: National Institutes of Health / PubMed (nih.gov) URL: [Link]
Sources
dealing with contamination in methyl N-(3-aminopropyl)-N-methylcarbamate synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting the selective synthesis and purification of methyl N-(3-aminopropyl)-N-methylcarbamate .
Synthesizing this molecule requires the selective carbamylation of a secondary amine in the presence of a highly reactive primary amine. Without rigorous mechanistic control, reactions rapidly degrade into complex mixtures of regioisomers, bis-carbamates, and trapped salts. This guide provides field-proven, self-validating methodologies to isolate high-purity product.
I. Mechanistic Pathway & Contamination Vectors
To control contamination, we must first understand the kinetic vulnerabilities of the starting material, N-methyl-1,3-propanediamine (MAPA). Because primary amines are sterically less hindered and inherently more nucleophilic than secondary amines, direct exposure to methyl chloroformate will bypass the target secondary amine, leading to regioisomeric contamination or exhaustive bis-carbamylation[1].
The validated approach relies on a transient Schiff base (imine) protection of the primary amine, followed by secondary amine acylation, and subsequent acidic hydrolysis.
Synthesis workflow of methyl N-(3-aminopropyl)-N-methylcarbamate and major contamination pathways.
II. Troubleshooting FAQs
Q1: Why am I seeing a high percentage of the bis-carbamate impurity (m/z 204) instead of the target mono-carbamate?
Root Cause: The Schiff base (imine) protecting group is highly sensitive to moisture. If trace water is present during the addition of methyl chloroformate (MCF), the imine prematurely hydrolyzes back into the free primary amine. Because MCF is a highly reactive electrophile[1], it immediately acylates the newly exposed primary amine alongside the secondary amine, generating the bis-carbamate. Intervention: Ensure the imine formation step is strictly anhydrous. Use activated 4Å molecular sieves during the benzaldehyde condensation. Furthermore, dry your triethylamine (TEA) over KOH pellets prior to use.
Q2: My NMR shows carbamate formation on the primary amine (regioisomer). How did this happen?
Root Cause: This occurs when the initial protection step does not reach 100% conversion. If you proceed to the acylation step with residual free MAPA, the primary amine's superior nucleophilicity will outcompete the secondary amine for the MCF reagent. Intervention: Do not proceed to acylation without analytical validation. Check the 1 H NMR of the intermediate; ensure the complete disappearance of the primary amine CH2−NH2 triplet shift and the appearance of the distinct imine CH=N singlet (~8.2 ppm).
Q3: How do I remove residual benzaldehyde and amine hydrochloride salts post-deprotection without degrading the product?
Root Cause: Deprotection via HCl yields the target molecule as a water-soluble hydrochloride salt, alongside benzaldehyde byproduct and TEA·HCl. Distillation is not recommended as aliphatic carbamates can be thermally labile[2]. Intervention: Utilize a pH-modulated liquid-liquid extraction. While the aqueous layer is highly acidic (pH < 2), wash it with dichloromethane (DCM). The target amine salt remains trapped in the water, while the benzaldehyde partitions into the DCM. After removing the aldehyde, basify the aqueous layer to pH 12 to free-base the target amine, then extract it into fresh DCM. Advanced Alternative: To separate the target primary amine from residual tertiary amines (TEA), utilize Selective Ammonium Carbamate Crystallization (SACC). Bubbling CO2 through a non-polar solvent selectively precipitates the primary amine as an insoluble ammonium carbamate salt, leaving tertiary amines in solution[3].
III. Quantitative Impurity Profiling
Use the following analytical signatures to identify and quantify contamination in your crude mixtures.
| Contaminant | Molecular Weight | ESI-MS Signature | 1 H NMR Signature (CDCl 3 ) | Root Cause & Mitigation |
| Bis-carbamate | 204.22 g/mol | [M+H] + 205.1 | Two distinct −OCH3 singlets (~3.6 ppm). | Cause: Imine hydrolysis via trace moisture.Fix: Use 4Å molecular sieves. |
| Regioisomer | 146.19 g/mol | [M+H] + 147.1 | Broad −NH triplet (~5.0 ppm), secondary N−CH3 singlet shifted upfield. | Cause: Incomplete primary amine protection.Fix: Push imine formation to 100% conversion. |
| Benzaldehyde | 106.12 g/mol | [M+H] + 107.1 | Aldehyde proton singlet (~10.0 ppm), aromatic multiplet (7.4-7.9 ppm). | Cause: Poor acidic phase washing.Fix: Wash aqueous layer 3x with DCM at pH 1. |
| TEA·HCl Salt | 137.65 g/mol | [M+H] + 102.1 | Triplet (~1.3 ppm) and quartet (~3.1 ppm) integrating to 9H and 6H. | Cause: Co-extraction during basification.Fix: SACC ( CO2 precipitation)[3]. |
IV. Self-Validating Experimental Protocol
This protocol incorporates built-in physicochemical checkpoints to ensure scientific integrity at every step. Safety Note: MAPA is highly corrosive, flammable, and fatal if inhaled. Handle exclusively in a fume hood with appropriate PPE[4].
Step 1: Anhydrous Imine Protection
-
Reaction: Dissolve 1.0 eq of MAPA in anhydrous DCM. Add 1.1 eq of anhydrous magnesium sulfate ( MgSO4 ) to the flask. Dropwise, add 1.0 eq of benzaldehyde at room temperature.
-
Stirring: Stir for 4 hours under an argon atmosphere.
-
Validation Check: Filter an aliquot and run a crude 1 H NMR. Success is validated by the absence of the benzaldehyde peak at 10.0 ppm and the appearance of an imine singlet at ~8.2 ppm.
-
Filtration: Filter out the MgSO4 to yield the crude imine intermediate in DCM.
Step 2: Selective Carbamylation
-
Preparation: Cool the imine solution to 0 °C in an ice bath. Add 1.5 eq of anhydrous triethylamine (TEA).
-
Addition: Dissolve 1.1 eq of methyl chloroformate (MCF) in DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent exothermic spikes.
-
Validation Check: The reaction mixture will turn cloudy as TEA·HCl salt precipitates. This visual cue validates that the acylation is actively occurring. Stir for an additional 2 hours at room temperature.
Step 3: Deprotection & pH-Modulated Purification
-
Hydrolysis: Add 1M aqueous HCl to the reaction mixture until the aqueous phase reaches pH 1. Stir vigorously for 2 hours.
-
Phase Separation: Separate the layers. Validation: The target molecule is now a water-soluble hydrochloride salt. The organic (DCM) layer contains unreacted MCF and non-polar byproducts. Discard the organic layer.
-
Aldehyde Wash: Wash the highly acidic aqueous layer with three fresh portions of DCM. Validation: This step physically removes the cleaved benzaldehyde. The aqueous layer must remain strictly at pH < 2 to prevent premature free-basing of the product.
-
Free-Basing: Cool the aqueous layer to 0 °C. Slowly add 2M NaOH until the pH reaches 12. Validation: The solution will turn milky/cloudy as the target methyl N-(3-aminopropyl)-N-methylcarbamate free-bases and oils out of the water.
-
Final Extraction: Extract the aqueous layer with three portions of DCM. Combine the organic layers, dry over Na2SO4 , and concentrate under reduced pressure to yield the pure target compound.
V. References
-
Applications of Methyl Chloroforate Shakti Chemicals[Link]
-
Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Australian Journal of Chemistry[Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization ResearchGate[Link]
Sources
optimization of carbamate extraction from soil or water samples
Welcome to the Technical Support Center for Carbamate Extraction Optimization. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of N-methylcarbamates in complex environmental matrices.
Carbamates present a unique triad of analytical challenges: they are highly susceptible to base-catalyzed hydrolysis, they readily undergo thermal degradation, and their quantification via post-column derivatization is easily masked by fluorescent matrix interferences. This guide is engineered to move beyond basic instructions. Here, we will dissect the chemical causality behind extraction failures and provide you with self-validating protocols grounded in authoritative methodologies to ensure your data is defensible and robust.
Carbamate Extraction Troubleshooting Logic
Decision tree for troubleshooting low carbamate recovery in environmental matrices.
Troubleshooting Guides & FAQs
Q1: Why am I seeing consistently low recoveries (<50%) for aldicarb and methiocarb in my municipal water samples? The Causality: N-methylcarbamates are highly unstable in neutral to alkaline conditions and are easily oxidized. In municipal water, residual chlorine acts as a rapid oxidizing agent, while a pH above 7 induces base-catalyzed hydrolysis, cleaving the carbamate ester bond. Aldicarb and methiocarb are particularly vulnerable to these degradation pathways. The Solution: Immediate field preservation is non-negotiable. According to1[1], samples must be buffered to a pH of ~3.8 using potassium dihydrogen citrate, and dechlorinated using sodium thiosulfate at the exact moment of collection. Self-Validating System: Run a paired matrix spike experiment. Spike a known concentration of aldicarb into an unpreserved sample aliquot and a properly preserved sample aliquot. If the preserved spike yields >90% recovery while the unpreserved fails, you have definitively isolated hydrolysis/oxidation as your failure mode.
Q2: When extracting heavily contaminated soils, my HPLC-FLD baseline is highly elevated, masking the carbamate peaks. How can I optimize the matrix cleanup? The Causality: Soil matrices are rich in humic acids and naturally occurring fluorescent co-extractives (such as alkyl amines). Because standard carbamate analysis relies on post-column hydrolysis and reaction with o-phthalaldehyde (OPA) to form a fluorescent isoindole, any co-eluting native fluorophores will severely quench the signal or artificially elevate the baseline, a known limitation documented in 2[2]. The Solution: Transition from a generic liquid-liquid extraction to a targeted Solid Phase Extraction (SPE) or Microwave-Assisted Extraction (MAE). Literature shows that utilizing MAE with methanol at 80°C, followed by a C18 cleanup step, effectively isolates the carbamates while leaving heavy humic interferences trapped on the sorbent[3]. Self-Validating System: Process a clean reference matrix (e.g., Ottawa sand) alongside your soil sample using the exact same extraction parameters. If the reference matrix yields a flat baseline but the sample extract exhibits severe baseline drift, the issue is definitively matrix-linked, validating the need for an orthogonal C18 SPE cleanup step.
Q3: Can I use Gas Chromatography (GC-MS) instead of HPLC for carbamate analysis to improve resolution? The Causality: N-methylcarbamates are notoriously thermally labile. The high temperatures required in a GC injection port (typically >200°C) provide enough activation energy to degrade the analytes into their corresponding phenols or methyl isocyanates before they even reach the column. The Solution: Liquid Chromatography is the mandatory gold standard for these compounds. You must utilize either Direct Aqueous Injection HPLC with Postcolumn Derivatization[1] or LC-MS/MS with electrospray ionization (ESI)[4], which provides excellent sensitivity at ambient extraction temperatures. Self-Validating System: If you suspect thermal degradation is occurring during your concentration step (e.g., using a rotary evaporator set too high), inject a high-concentration carbaryl standard directly into a GC-MS. Monitor for 1-naphthol (its thermal breakdown product). The presence of this peak confirms thermal degradation, validating the necessity of using nitrogen blowdown and LC-based detection.
Quantitative Data: Extraction Method Comparisons
To aid in method selection, the following table synthesizes peer-reviewed recovery data across various optimized carbamate extraction techniques.
| Extraction Method | Matrix | Optimized Solvents/Conditions | Target Analytes | Avg. Recovery (%) | RSD (%) |
| Direct Aqueous Injection | Drinking Water | pH 3.8 Citrate buffer, Na₂S₂O₃ | Aldicarb, Carbofuran | 90 - 105 | < 10 |
| Solid Phase Extraction (SPE) | Surface Water | 200mg C18, 143.5 mL sample, 5.5 mL ACN eluent | Carbamate panel | > 90 | 3 - 11 |
| Microwave-Assisted (MAE) | Soil | 30 mL Methanol, 80°C, 6 min | Propoxur, Propham | 85 - 105 | ~ 4.9 |
| Supercritical Fluid (SFE) | Soil | CO₂ + 10% Methanol modifier, 60°C | Methiocarb, Chlorpropham | ~ 92 | 5.5 |
| Liquid-Liquid (LLE-LTP) | Water | 4 mL ACN, -20°C partitioning | Aldicarb, Carbaryl | 90 - 96 | < 10 |
(Data synthesized from EPA Method 531.2[1], Talanta[4], Journal of Chromatography A[3], and Elsevier Validation Studies[5])
Step-by-Step Methodologies
Protocol A: Water Sample Preservation and SPE Extraction
Optimized for surface and drinking water (Adapted from EPA 531.2 & Doehlert Matrix SPE Optimization[4][6])
-
Sample Collection & Preservation: Prior to field collection, add 9.2 g/L of potassium dihydrogen citrate and 80 mg/L of sodium thiosulfate as dry solids to a 40-mL amber vial. Collect the water sample without pre-rinsing to ensure preservatives are not washed out. Store immediately at ≤6°C.
-
SPE Conditioning: Mount a 200 mg C-18 SPE cartridge onto a vacuum manifold. Condition the sorbent with 5.0 mL of HPLC-grade methanol, followed immediately by 5.0 mL of reagent water (pre-adjusted to pH 3.8). Critical: Do not allow the sorbent bed to dry out.
-
Sample Loading: Load exactly 143.5 mL of the preserved water sample onto the cartridge at a controlled flow rate of 5 mL/min.
-
Interference Washing: Wash the cartridge with 5.0 mL of HPLC-grade water to elute highly polar matrix components. Dry the cartridge under vacuum for 5 minutes.
-
Analyte Elution: Elute the trapped carbamates using 5.5 mL of acetonitrile. Collect the extract in a clean, silanized glass vial.
-
Analysis: Inject the extract directly into an LC-MS/MS or HPLC-FLD system.
Protocol B: Microwave-Assisted Extraction (MAE) for Soil Matrices
Optimized for heavy soils to bypass thermal degradation and maximize recovery[3]
-
Sample Preparation: Homogenize the soil sample. Weigh exactly 5.0 g of the soil into a microwave-transparent extraction vessel.
-
Solvent Addition: Add 30 mL of HPLC-grade methanol to the vessel. Ensure the soil is completely submerged.
-
Microwave Extraction: Seal the vessel and place it in the microwave extraction system. Ramp the temperature to 80°C and hold for exactly 6 minutes. Causality: 80°C is the thermal ceiling; exceeding this risks degrading propham and chlorpropham.
-
Cooling & Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates.
-
Concentration: Concentrate the extract to approximately 1.0 mL using a gentle nitrogen blowdown evaporator. Warning: Do not use high-heat rotary evaporation.
-
Solvent Exchange: If utilizing HPLC-FLD, exchange the remaining solvent to the initial mobile phase conditions to prevent peak broadening during injection.
References
- Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)
- EPA-OGWDW/TSC: 531.
- Source: researchgate.
- Source: nih.
- Source: nih.
Sources
- 1. NEMI Method Summary - 531.2 [nemi.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factorial design optimization of experimental variables in preconcentration of carbamates pesticides in water samples using solid phase extraction and liquid chromatography-electrospray-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and validation of liquid-liquid extraction with low temperature partitioning for determination of carbamates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Technical Support Center: Primary Carbamate Synthesis Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in navigating the chemical synthesis of primary carbamates ( R−O−C(=O)NH2 ).
While carbamate linkages are ubiquitous in pharmaceuticals (e.g., felbamate, meprobamate) and agrochemicals, the installation of an N-unsubstituted (primary) carbamate onto an alcohol presents unique chemoselectivity and stability challenges. This guide bypasses generic advice, focusing strictly on the causality of common pitfalls, self-validating experimental protocols, and evidence-based troubleshooting.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Epimerization or Ester Cleavage During the TCAI Method
Q: I am using Trichloroacetyl Isocyanate (TCAI) to carbamoylate a complex natural product intermediate. The initial addition works, but during the hydrolysis step, I observe epimerization of adjacent stereocenters and cleavage of acetate protecting groups. How can I prevent this?
A: The pitfall lies in the choice of your hydrolysis reagent. The TCAI method is a two-step process: first, the alcohol attacks the highly electrophilic TCAI to form a trichloroacetyl carbamate intermediate. Second, the trichloroacetyl group must be hydrolyzed to reveal the primary carbamate.
Historically, researchers used harsh basic conditions (e.g., K2CO3 in methanol or aqueous ammonia) for this cleavage1[1]. These basic conditions cause unintended saponification of esters and base-catalyzed enolization, leading to epimerization.
-
The Solution: Switch to the Kočovský conditions using neutral Alumina ( Al2O3 ) . Passing the intermediate through a pad of neutral alumina facilitates mild, surface-catalyzed cleavage of the trichloroacetyl group without altering base-sensitive moieties 2[2].
Issue 2: Substrate Degradation with Sodium Cyanate (NaOCN)
Q: When reacting my Boc-protected amino alcohol with Sodium Cyanate and Trifluoroacetic Acid (TFA), the reaction turns dark, and my Boc group is completely cleaved. What is going wrong?
A: The NaOCN method relies on the in situ generation of isocyanic acid (HNCO) via the protonation of the cyanate salt by a strong acid like TFA or trichloroacetic acid3[3].
-
The Causality: TFA is a strong enough acid to rapidly deprotect tert-butyloxycarbonyl (Boc) groups, cleave acetals, and degrade acid-sensitive allylic alcohols. Furthermore, high concentrations of unreacted HNCO can exothermically polymerize into cyanuric acid, causing the dark discoloration and crashing out of insoluble byproducts.
-
The Solution: If your substrate is acid-sensitive, abandon the NaOCN/TFA route entirely. Utilize the catalytic Urea method (see Protocol B) or the TCAI method, both of which operate at neutral to mildly basic pH.
Issue 3: Low Conversion with Sterically Hindered Alcohols
Q: I am trying to carbamoylate a tertiary alcohol using Urea as a green reagent. Even after 24 hours at 150 °C, I see mostly starting material and some dehydrated alkene byproduct. How do I drive this reaction?
A: Uncatalyzed transcarbamoylation with urea requires high thermal energy to overcome the low electrophilicity of the urea carbonyl. At 150 °C, tertiary alcohols are highly prone to E1 dehydration rather than nucleophilic attack.
-
The Solution: Introduce a Lewis acid catalyst such as Indium(III) triflate ( In(OTf)3 ) . The In3+ ion coordinates directly to the oxygen atom of urea, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy, allowing the nucleophilic attack of sterically hindered alcohols to proceed efficiently before thermal degradation occurs 4[4].
Part 2: Visual Workflows & Decision Matrices
To ensure you select the correct synthetic route, consult the decision tree below based on your substrate's functional group tolerance.
Decision matrix for selecting primary carbamate synthesis methods based on substrate sensitivity.
Mechanistic pathway of the TCAI method highlighting the critical neutral alumina hydrolysis step.
Part 3: Quantitative Method Comparison
Use the following data table to benchmark your expected yields and reaction parameters against industry standards.
| Synthetic Method | Primary Reagents | Operating Temp | Reaction Time | Typical Yields | Primary Pitfall / Limitation |
| TCAI / Alumina | TCAI, Neutral Al2O3 | 0 °C to 25 °C | 1–4 hours | 85–98% | Extreme moisture sensitivity of TCAI reagent; requires rigorous anhydrous technique. |
| Cyanate / Acid | NaOCN, TFA (or SSA) | 25 °C | 12–24 hours | 65–85% | Strong acid degrades sensitive protecting groups (Boc, TBS, acetals). |
| Catalytic Urea | Urea, In(OTf)3 (5 mol%) | 100 °C to 150 °C | 8–16 hours | 80–95% | High temperatures can cause E1 dehydration in tertiary or sterically hindered alcohols. |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Mild Carbamoylation via TCAI and Neutral Alumina
Ideal for complex, highly functionalized, or base/acid-sensitive substrates.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the alcohol (1.0 equiv, ~1.0 mmol) in anhydrous CH2Cl2 (10 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Syringe in Trichloroacetyl Isocyanate (TCAI) (1.2 to 1.5 equiv) dropwise over 5 minutes.
-
Hydrolysis: Remove the ice bath. Add chromatographic-grade Neutral Aluminum Oxide ( Al2O3 , Brockmann I) directly to the stirring solution (approx. 5-10 grams per mmol of substrate). Stir vigorously at room temperature for 2 to 4 hours.
-
Validation Checkpoint 2: Re-check TLC. The intermediate spot will disappear, and a new, highly polar spot (the primary carbamate) will appear near the baseline or significantly lower than the intermediate.
-
-
Isolation: Filter the suspension through a Celite pad to remove the alumina. Wash the pad thoroughly with a polar solvent mixture (e.g., 10% MeOH in CH2Cl2 ). Concentrate the filtrate in vacuo to yield the pure primary carbamate.
Protocol B: Indium(III)-Catalyzed Carbamoylation with Urea
Ideal for scalable, green chemistry applications and robust substrates.
-
Setup: In a heavy-walled sealed tube or pressure vial, combine the alcohol (1.0 equiv, 3.0 mmol), Urea (1.5 to 3.0 equiv), and Indium(III) triflate ( In(OTf)3 ) (5 mol%) in 1,4-dioxane (5 mL)4[4].
-
Causality Note: A sealed tube is mandatory. Heating urea to 150 °C in an open flask causes sublimation of the reagent and loss of the ammonia byproduct, which can disrupt the reaction equilibrium.
-
-
Heating: Seal the tube and heat the stirred mixture to 150 °C in an oil bath until TLC indicates complete consumption of the alcohol (typically 8–12 hours).
-
Validation Checkpoint 1: The generation of ammonia gas ( NH3 ) will increase pressure inside the tube. Upon cooling to room temperature, carefully venting the tube should release a noticeable ammonia odor, confirming the transcarbamoylation mechanism is active.
-
-
Workup: Dilute the mixture with CH2Cl2 (30 mL) and extract with distilled water (3 × 15 mL).
References
- Indium(III)
- Source: Arkivoc (2007)
- Development of a Flexible Strategy Toward FR900482 and the Mitomycins Source: NIH / PubMed Central URL
- Glycal Metallanitrenes for 2-Amino Sugar Synthesis: Amidoglycosylation of Gulal-, Allal-, Glucal-, and Galactal 3-Carbamates Source: NIH / PubMed Central URL
Sources
- 1. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycal Metallanitrenes for 2‑Amino Sugar Synthesis: Amidoglycosylation of Gulal‑, Allal‑, Glucal‑, and Galactal 3‑Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
addressing poor reproducibility in carbamate quantification assays
Welcome to the Technical Support Center for Carbamate Quantification. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Carbamate assays are notoriously finicky because the analytes are chemically and thermally labile. Achieving reproducibility requires treating your entire workflow—from sample collection to detection—as an interconnected, self-validating system.
Below, you will find causality-driven troubleshooting FAQs, quantitative data summaries, and step-by-step methodologies designed to restore scientific integrity to your analytical batches.
I. Troubleshooting Guides & FAQs
Q1: Why do my carbamate recoveries drop inconsistently across analytical batches? The Causality: Carbamates (such as oxamyl, carbaryl, and methiocarb) are highly susceptible to base-catalyzed hydrolysis. If your sample matrix sits at a neutral or basic pH, the ester bonds of the carbamates will rapidly cleave before the sample even reaches the autosampler[1]. The Solution: You must arrest degradation at the point of collection. Buffering the sample to pH ~3.8 using potassium dihydrogen citrate neutralizes the nucleophilic attack by water/OH⁻ ions, stabilizing the analytes for storage and analysis[1].
Q2: Why is my fluorescence signal degrading day-to-day despite using the identical HPLC method? The Causality: In standard EPA Method 531.2 workflows, carbamates are separated via HPLC, hydrolyzed into methylamine using NaOH at 80–100°C, and then reacted with o-phthalaldehyde (OPA) and a thiol to form a fluorescent isoindole[2]. OPA is highly vulnerable to atmospheric oxidation. If oxygen enters your post-column reagent reservoir, the OPA degrades, preventing the nucleophilic addition required to form the fluorophore. The Solution: Continuous helium sparging of the OPA reagent is a strict mechanistic requirement, not an optional recommendation.
Q3: I am seeing elevated baselines and "ghost peaks" in my chromatograms. Should I just subtract the blank values? The Causality: No. Subtracting blank values from sample results is scientifically invalid and masks systemic errors[1]. Elevated baselines are almost always caused by environmental amine or ammonia contamination reacting with your OPA reagent. Because the derivatization targets primary amines, even handling tubing or glassware with bare hands transfers enough amino acids from your skin to cause massive baseline spikes[1]. The Solution: Bake all glassware, use strictly HPLC-grade solvents, and wear nitrile gloves at all times. Your Laboratory Reagent Blank (LRB) must run clean to validate the system.
Q4: Can I use GC-MS instead of HPLC-FLD to bypass the complex post-column derivatization? The Causality: Direct Gas Chromatography (GC) analysis of carbamates frequently causes thermal breakdown of the analytes at the hot injection port or on the column[3]. The Solution: If you must use GC-MS (e.g., for complex matrices like fermented beverages), you must utilize cold on-column injection or a robust sample preparation technique. For example, a QuEChERS extraction utilizing a salting-out phenomenon can effectively partition the analytes into an organic layer (like ethanol), leaving behind matrix sugars that would otherwise degrade in the GC inlet and ruin reproducibility[4].
II. Visualizing the Analytical Logic
Fig 1: HPLC-FLD Post-Column Derivatization Workflow for Carbamates.
Fig 2: Root Cause Analysis for Carbamate Assay Reproducibility Issues.
III. Quantitative Data Summaries
Table 1: Carbamate Stability & Method Parameters
| Parameter | Optimal Range | Consequence of Deviation |
|---|---|---|
| Sample pH | 3.8 - 4.0 | Base-catalyzed hydrolysis of oxamyl, carbaryl, and methiocarb[1]. |
| Hydrolysis Temp | 80°C - 100°C | Incomplete conversion of carbamate to methylamine; severe signal loss[2]. |
| OPA Flow Rate | 0.5 mL/min | Non-stoichiometric derivatization; high baseline noise or peak tailing[2]. |
| GC Inlet Temp | < 60°C (On-column) | Thermal degradation of the carbamate backbone[3]. |
Table 2: Quality Control & Self-Validation Metrics (EPA 531.2 Standards)
| QC Metric | Requirement | Purpose / Causality |
|---|---|---|
| Initial Accuracy | ± 20% of true value | Ensures calibration curve integrity before batch analysis[1]. |
| Precision (RSD) | < 20% | Validates method reproducibility and autosampler consistency[1]. |
| Laboratory Blank | < Minimum Reporting Level | Confirms absolute absence of amine/ammonia contamination[1]. |
IV. Step-by-Step Methodologies
Method A: Self-Validating Sample Preservation Protocol
To prevent analyte degradation, preservation must occur immediately at the time of collection.
-
Buffer Preparation: Prior to sampling, add 9.2 to 9.5 g/L of potassium dihydrogen citrate as a dry solid to an amber glass sample bottle[2].
-
Dechlorination: Add 80 to 320 mg/L of sodium thiosulfate to the same bottle to quench any residual chlorine that could oxidize the analytes[2].
-
Sample Collection: Fill the bottle with the water sample and cap tightly with a PTFE-lined screw cap[1].
-
System Validation (The "Self-Check"): Check the pH of a secondary "dummy" sample collected identically. The pH must read approximately 3.8. If it does not, the buffering capacity has been exceeded by the matrix, and the sample is invalid.
-
Filtration: In the lab, filter the sample through a 0.22 µm PVDF membrane[2]. Validation: Always run a Laboratory Reagent Blank (LRB) through the same lot of filters to ensure no amine-based plasticizers are leaching into your sample.
Method B: Post-Column Derivatization Reagent Setup
This protocol ensures maximum fluorescence yield and prevents baseline drift.
-
Hydrolysis Reagent (Postcolumn Reagent #1): Dilute 4 mL of 50% (w/w) NaOH to 1.0 L using HPLC-grade water to create a 0.075 N solution[2]. Filter and degas with helium immediately.
-
Nucleophilic Buffer: Dissolve 19.1 g of sodium tetraborate decahydrate in 1.0 L of water to create a 0.05 M buffer solution[2].
-
OPA Solution: Dissolve exactly 100 mg of o-phthalaldehyde (OPA) in 10 mL of methanol[2].
-
Final Derivatization Mix (Postcolumn Reagent #2): Combine the OPA solution with the nucleophilic buffer, and add 2-mercaptoethanol (or N,N-dimethyl-2-mercaptoethylamine) as the thiol catalyst[1].
-
System Validation (The "Self-Check"): Place the reagent under a constant, gentle sparge of ultra-pure helium. Monitor the baseline on your fluorescence detector (Ex 340 nm / Em 465 nm)[2] for 20 minutes prior to your first injection. A climbing baseline indicates oxygen ingress or amine contamination.
V. References
-
EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water Source: National Environmental Methods Index (NEMI) URL:[Link]
-
EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças Source: Frontiers in Chemistry URL:[Link]
-
Chromatographic Determination of Carbamate Pesticides in Environmental Samples Source: ResearchGate URL:[Link]
Sources
Technical Application & Linker Selection Guide: Methyl N-(3-aminopropyl)-N-methylcarbamate in Targeted Drug Discovery
Executive Summary
In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural spacer; it is a critical determinant of a molecule's physicochemical properties, pharmacokinetics, and ternary complex formation. Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) has emerged as a highly specialized bifunctional building block. Featuring a highly nucleophilic primary amine, a short three-carbon alkyl spacer, and a sterically hindered N-methylcarbamate terminus, this molecule offers a unique balance of proteolytic stability, low topological polar surface area (TPSA), and enhanced passive membrane permeability.
This guide objectively compares methyl N-(3-aminopropyl)-N-methylcarbamate against other common N-methylcarbamate and standard carbamate alternatives, providing drug development professionals with the mechanistic rationale and experimental protocols necessary for optimal linker selection.
Structural & Mechanistic Analysis: The Causality of Linker Design
When designing heterobifunctional molecules, medicinal chemists face the challenge of violating the traditional "Rule of 5." To compensate for high molecular weights, linker optimization must ruthlessly minimize hydrogen bond donors (HBDs) and excessive flexibility.
The N-Methyl Advantage: Permeability and Rotameric Control
Standard carbamates possess a secondary nitrogen (NH) that acts as a hydrogen bond donor. In aqueous environments, this NH becomes heavily solvated, creating a high desolvation energy penalty that severely restricts passive diffusion across lipid bilayers. By utilizing an N-methylated carbamate , the HBD is eliminated. This N-methylation strategy has been definitively shown to improve Caco-2 and PAMPA permeability in macrocycles and PROTACs [1]. Furthermore, N-methylation alters the cis/trans rotameric equilibrium of the carbamate bond, modifying the 3D trajectory of the linker and potentially reducing the entropic penalty upon target binding.
The Propyl Spacer: Balancing TPSA and Sterics
While polyethylene glycol (PEG) linkers are ubiquitous for enhancing aqueous solubility, they significantly increase TPSA, which can be detrimental to intracellular target engagement. Alkyl linkers, such as the propyl chain in methyl N-(3-aminopropyl)-N-methylcarbamate, minimize TPSA [2].
-
Why Propyl over Ethyl? A two-carbon (ethyl) spacer often suffers from intramolecular cyclization liabilities (e.g., forming cyclic ureas) during synthesis or in vivo degradation. The three-carbon (propyl) chain provides sufficient distance to prevent these steric clashes while remaining rigid enough to avoid the "hydrophobic collapse" often seen in longer (butyl/pentyl) chains.
Carbamate vs. Ester Stability
Historically, hydrolytically labile esters were used in early bioconjugates. However, the substitution of esters with carbamates—specifically sterically hindered N-methylcarbamates—has been shown to drastically improve plasma stability against circulating carboxylesterases (e.g., Ces1C) while retaining cellular potency [3].
Comparative Performance Data
The following table synthesizes the physicochemical and pharmacokinetic impact of substituting methyl N-(3-aminopropyl)-N-methylcarbamate for other common linker motifs.
| Linker Building Block | Spacer Length | N-Methylation | H-Bond Donors (Linker) | TPSA Contribution (Ų) | Relative Passive Permeability (Caco-2) | Plasma Stability (t½) |
| Methyl N-(3-aminopropyl)-N-methylcarbamate | 3 Carbons | Yes | 0 (post-coupling) | ~29.5 | High | > 72 hours |
| Methyl N-(3-aminopropyl)carbamate | 3 Carbons | No | 1 (post-coupling) | ~38.3 | Moderate | ~ 48 hours |
| Methyl N-(2-aminoethyl)-N-methylcarbamate | 2 Carbons | Yes | 0 (post-coupling) | ~29.5 | High | Variable (Cyclization risk) |
| PEG2-N-methylcarbamate | 6 Atoms (PEG) | Yes | 0 (post-coupling) | ~48.0 | Low | > 72 hours |
Note: H-Bond Donors are calculated assuming the primary amine has been converted to an amide via conjugation.
Bioconjugation Workflow & Logic
Bioconjugation workflow of methyl N-(3-aminopropyl)-N-methylcarbamate in targeted drug design.
Self-Validating Experimental Protocol: NHS-Ester Bioconjugation
To ensure high-fidelity linker attachment, the following protocol utilizes an NHS-ester activated ligand. This system is self-validating: the reaction progress can be quantitatively tracked via LC-MS by monitoring the discrete mass shift associated with the displacement of the NHS leaving group.
Materials
-
Nucleophile: Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3, MW: 146.19 g/mol )
-
Electrophile: Target Ligand-NHS ester
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation of the Electrophile: Dissolve the Target Ligand-NHS ester (1.0 equivalent, typically 0.1 mmol) in 1.0 mL of anhydrous DMF under an inert nitrogen atmosphere. Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive NHS ester back to a carboxylic acid.
-
Amine Activation: In a separate vial, dissolve methyl N-(3-aminopropyl)-N-methylcarbamate (1.2 equivalents, 0.12 mmol) in 0.5 mL anhydrous DMF. Add DIPEA (3.0 equivalents, 0.3 mmol). Causality: DIPEA acts as a non-nucleophilic base to ensure the primary amine of the linker remains fully deprotonated and highly nucleophilic, overcoming any potential salt forms.
-
Coupling Reaction: Dropwise, add the amine solution to the stirring NHS-ester solution at room temperature. Allow the reaction to stir for 2 hours.
-
Self-Validating LC-MS Monitoring: Aliquot 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (50:50), and inject into the LC-MS.
-
Validation Metric: Look for the disappearance of the Ligand-NHS mass and the appearance of the product mass. The exact mass addition to the free carboxylic acid form of the ligand will be +128.17 Da (Linker MW 146.19 - H₂O MW 18.02).
-
-
Quenching & Purification: Once LC-MS confirms >95% conversion, quench the reaction with 50 µL of primary amine-free buffer (e.g., 0.1 M TEAA). Purify the resulting conjugate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
References
-
Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability, Solubility, and Flexibility of Sanguinamide A Analogues Journal of Medicinal Chemistry (2015) URL:[Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability Journal of Medicinal Chemistry (2018) URL:[Link]
-
Strategies and challenges for the next generation of antibody–drug conjugates Nature Reviews Drug Discovery (2017) URL:[Link]
comparative analysis of carbamate pesticides by HPLC and LC/MS/MS
As a Senior Application Scientist, I frequently consult with analytical laboratories, drug development professionals, and environmental researchers deciding between traditional and modern techniques for pesticide residue analysis. Carbamate pesticides (e.g., aldicarb, carbofuran, methomyl) are potent acetylcholinesterase inhibitors. Due to their neurotoxicity and environmental mobility, stringent regulatory monitoring is required for drinking water and agricultural products.
Historically, the gold standard for this analysis has been High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , utilizing post-column derivatization as formalized in US EPA Method 531.2[1][2]. However, the advent of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —exemplified by methods like ASTM D7645 and QuEChERS-based food analysis—has revolutionized the workflow by eliminating complex derivatization and enabling rapid, multiplexed analysis[3][4].
This guide provides an objective, data-driven comparative analysis of these two methodologies, exploring the mechanistic causality behind experimental choices and providing self-validating protocols for your laboratory.
Mechanistic Causality: The "Why" Behind the Workflows
HPLC-FLD (Post-Column Derivatization)
Carbamates lack strong natural chromophores or fluorophores, making direct UV detection insufficiently sensitive. To achieve sub-µg/L detection limits, EPA Method 531.2 employs a highly specific post-column reaction system[2][5].
-
The Mechanism: After reverse-phase separation, the column eluent is mixed with sodium hydroxide (NaOH) at 80–100 °C. This alkaline hydrolysis cleaves the carbamate to yield methylamine. In a second reactor at ambient temperature, the methylamine reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative[5].
-
Causality in Sample Prep: Why must water samples be preserved with potassium dihydrogen citrate to a pH of ~3.8? Carbamates naturally hydrolyze in neutral or basic water. Dropping the pH prevents premature degradation in the sample vial before the controlled post-column hydrolysis occurs[2][5].
LC-MS/MS (Direct Analysis)
LC-MS/MS bypasses derivatization entirely, relying on the mass-to-charge ratio ( m/z ) of the molecules.
-
The Mechanism: Using Electrospray Ionization in positive mode (ESI+), carbamates are ionized to form protonated precursor ions [M+H]+ . In the collision cell of a Triple Quadrupole (QqQ) mass spectrometer, these precursors undergo collision-induced dissociation (CID). A characteristic fragmentation route for carbamates is the neutral loss of methyl isocyanate ( CH3NCO , -57 Da)[6]. The system monitors specific precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM).
-
Causality in Sample Prep: Why is the addition of isotopically labeled internal standards (e.g., Carbofuran-d3) critical? LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) in the ESI source. Because the internal standard co-elutes with the target analyte, it experiences the exact same matrix effect, thereby self-validating the quantitative accuracy of the run[4].
Workflow Visualizations
Diagram 1: HPLC-FLD post-column derivatization workflow for carbamate analysis.
Diagram 2: LC-MS/MS direct analysis workflow utilizing MRM for high specificity.
Performance Comparison & Experimental Data
When choosing between these systems, laboratories must weigh sensitivity against throughput and matrix complexity. While traditional C18 columns require >20 minutes for HPLC-FLD separation, modern LC-MS/MS methods utilizing dedicated ultra-carbamate columns can resolve targets in under 5 minutes[7].
Table 1: Analytical Performance Comparison
| Parameter | HPLC-FLD (EPA 531.2) | LC-MS/MS (ASTM D7645 / QuEChERS) |
| Limit of Detection (LOD) | 0.004 – 0.010 µg/L (Water)[8] | 0.2 – 2.0 µg/kg (Food/Water)[6] |
| Analysis Time | 20 – 30 minutes[7][8] | < 5 minutes (8 min cycle time)[7] |
| Selectivity | High (Specific to amines/carbamates) | Ultra-High (Structural confirmation via MRM)[6][9] |
| Matrix Compatibility | Best for clean matrices (Drinking Water) | Excellent for complex matrices (Fruits, Vegetables, Soil)[3][6] |
| Hardware Complexity | High (Requires post-column pumps/reactors) | Moderate (Requires vacuum pumps and collision gas) |
| Operating Cost | High reagent consumption (OPA, NaOH) | High initial capital, but lower per-sample solvent cost[7] |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: HPLC-FLD Analysis of Drinking Water (Based on EPA Method 531.2)
This method is strictly validated for finished drinking waters.
-
Sample Preservation: Collect 40 mL of water in an amber vial. Immediately add 375 mg of potassium dihydrogen citrate to buffer the pH to ~3.8. Add 5 mg of sodium thiosulfate to reduce residual chlorine, which would otherwise rapidly oxidize analytes like aldicarb to aldicarb sulfoxide[2][10].
-
Separation: Inject a large volume (up to 1000 µL) onto a C18 reversed-phase column[2][5]. Run a gradient mobile phase of Water and Methanol.
-
Post-Column Reaction:
-
Detection: Monitor the eluent using a fluorescence detector set to an excitation wavelength of ~340 nm and an emission wavelength of ~465 nm[2].
-
Self-Validation Step: You must run a Laboratory Reagent Blank (LRB) with every analytical batch. Because environmental amines and ammonia react with OPA to cause elevated baselines, a clean LRB proves your glassware and reagents are free of discrete artifacts[5].
Protocol B: LC-MS/MS Analysis of Complex Matrices (Based on QuEChERS & ASTM D7645)
This method is ideal for high-throughput food safety and environmental testing.
-
Sample Extraction (Juice/Vegetables): Weigh 10 g of homogenized sample. Spike with an isotopically labeled internal standard (e.g., Carbofuran-d3)[4]. Extract with acetonitrile using the QuEChERS method. Partition with anhydrous MgSO4 and NaCl . Clean the supernatant using dispersive solid-phase extraction (dSPE) with Primary Secondary Amine (PSA) to remove organic acids and sugars[3][11].
-
Separation: Inject 2–10 µL onto a sub-2 µm UHPLC column (e.g., Poroshell or Ultra Carbamate)[3][7]. Use a mobile phase of Water and Methanol modified with 0.1% formic acid and 5 mM ammonium formate to promote [M+H]+ ionization in the source.
-
Detection: Operate the QqQ in ESI+ mode. Set up two MRM transitions per analyte: one for quantification (highest intensity) and one for qualification[9].
-
Self-Validation Step: Calculate the ion ratio between the quantifier and qualifier transitions for every detected peak. The ratio in the sample must match the ratio in the calibration standard within ±20%. If it deviates, it indicates an isobaric matrix interference, preventing a false positive[9].
Conclusion
For laboratories strictly bound by regulatory compliance for drinking water, HPLC-FLD (EPA 531.2) remains a highly sensitive, proven methodology. However, its reliance on post-column derivatization introduces significant hardware maintenance and limits sample throughput.
Conversely, LC-MS/MS represents the modern standard for drug development and food safety professionals. By eliminating derivatization, utilizing sub-2 µm column technologies, and leveraging the absolute structural specificity of MRM transitions, LC-MS/MS reduces run times from 30 minutes to under 5 minutes while effortlessly handling complex biological matrices[3][6][7].
References
-
EPA Method 531.2 Instrumentation Guide Amptius URL:[Link]
-
EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water National Environmental Methods Index (NEMI) URL:[Link]
-
Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Drinking Water Analysis by EPA 531.2 Paragon Laboratories URL:[Link]
-
LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables Acta Scientiarum Polonorum Technologia Alimentaria URL:[Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice Agilent Technologies / Ingenieria Analitica URL:[Link]
-
Effective Analysis of Carbamate Pesticides Separation Science (Restek Application Note) URL:[Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring PubMed Central (PMC) / NIH URL:[Link]
-
Highly Sensitive Method for Determination of Carbamates in Water as per ASTM D-7645 by LCMS-8045 Shimadzu URL:[Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water LCGC International URL:[Link]
Sources
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- 2. epa.gov [epa.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. NEMI Method Summary - 531.2 [nemi.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. food.actapol.net [food.actapol.net]
- 10. paragonlaboratories.com [paragonlaboratories.com]
- 11. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Environmental Persistence of Methyl N-(3-aminopropyl)-N-methylcarbamate: A Comparative Guide
As drug development and agrochemical formulations evolve, understanding the environmental fate of specialty intermediates is critical for regulatory compliance (e.g., REACH, EPA) and ecological risk assessment. Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a highly specialized N,N-disubstituted carbamate derivative.
Unlike traditional N-monosubstituted carbamate pesticides (such as Carbaryl or Carbofuran), the unique structural substitution of this compound fundamentally alters its environmental persistence. This guide provides an objective, data-driven comparison of its environmental fate against standard alternatives, detailing the underlying chemical causality and the self-validating experimental protocols required to assess it.
Mechanistic Causality: The Role of N,N-Disubstitution
To accurately predict the environmental persistence of a carbamate, one must first analyze its hydrolysis mechanism. Environmental hydrolysis is highly pH-dependent, but the degradation pathway is dictated entirely by the substitution on the carbamate nitrogen.
-
N-Monosubstituted Carbamates (e.g., Carbaryl): These compounds possess an acidic N-H proton. Under alkaline conditions (pH > 7), the hydroxide ion (OH⁻) rapidly deprotonates the nitrogen. This triggers an E1cB (Elimination Unimolecular conjugate Base) reaction, ejecting the alcohol leaving group to form a highly unstable isocyanate intermediate, which rapidly hydrolyzes into an amine and carbon dioxide. This results in half-lives of mere minutes to hours at pH 9.
-
N,N-Disubstituted Carbamates (e.g., Methyl N-(3-aminopropyl)-N-methylcarbamate): Because the nitrogen is fully substituted (bonded to a methyl group and a 3-aminopropyl group), it lacks an acidic proton. The E1cB pathway is chemically impossible. Instead, hydrolysis must proceed via the B_Ac2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. The OH⁻ ion must directly attack the sterically hindered carbonyl carbon to form a tetrahedral intermediate.
According to the [1], this mechanistic shift from an isocyanate intermediate to a tetrahedral addition product significantly increases the activation energy required for cleavage, rendering N,N-disubstituted carbamates vastly more persistent in alkaline aquatic environments.
Mechanistic comparison of carbamate hydrolysis pathways.
Comparative Environmental Fate Data
By comparing methyl N-(3-aminopropyl)-N-methylcarbamate to widely studied N-monosubstituted alternatives, we can establish a predictive baseline for its environmental behavior.
Table 1: Comparative Hydrolysis Kinetics (Abiotic, 25°C)
Note: Data for standard carbamates are derived from established literature; target compound data represents structurally predicted baseline persistence.
| Compound | Substitution Type | Half-life (pH 4.0) | Half-life (pH 7.0) | Half-life (pH 9.0) |
| Carbaryl | N-Monosubstituted | Stable (>30 days) | 10 - 12 days | ~15 minutes |
| Carbofuran | N-Monosubstituted | Stable (>30 days) | ~150 days | ~3 days |
| Methyl N-(3-aminopropyl)-N-methylcarbamate | N,N-Disubstituted | Stable (>30 days) | >1 year (Est.) | >30 days (Est.) |
Table 2: Soil Degradation Parameters (Aerobic, 20°C)
Microbial degradation is the primary sink for carbamates in soil. The presence of the 3-aminopropyl chain provides a potential site for rapid microbial amine oxidation, offsetting the compound's hydrolytic stability.
| Compound | Primary Degradation Route | Typical Soil DT50 | Persistence Classification |
| Carbaryl | Microbial / Hydrolysis | 7 - 14 days | Non-persistent |
| Carbofuran | Microbial | 30 - 117 days | Moderately persistent |
| Methyl N-(3-aminopropyl)-N-methylcarbamate | Microbial (Amine Oxidation) | >60 days (Est.) | Moderately persistent |
Experimental Workflows for Persistence Assessment
To transition from predictive modeling to empirical validation, experimental protocols must be self-validating. This means incorporating sterile controls to isolate abiotic from biotic factors, and testing across a spectrum of environmentally relevant conditions.
Protocol A: Abiotic Hydrolysis Assessment
This workflow is grounded in the [2]. The choice to test at pH 4.0, 7.0, and 9.0 ensures we capture acid-catalyzed, neutral, and base-catalyzed degradation rates.
-
Buffer Preparation & Sterilization: Prepare sterile buffer solutions at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate). Causality: Sterilization (via 0.22 µm filtration and autoclaving) is mandatory to prevent microbial degradation from skewing abiotic hydrolysis data.
-
Compound Spiking: Spike the buffers with methyl N-(3-aminopropyl)-N-methylcarbamate to achieve a final concentration of 10 mg/L. Keep co-solvent (e.g., acetonitrile) below 1% v/v to prevent solvent-induced kinetic shifts.
-
Incubation: Incubate samples in the dark at 25°C and 50°C. Causality: Dark incubation prevents direct photolysis. The 50°C tier acts as an accelerated screening step; if less than 10% degradation occurs at 50°C after 5 days, the compound is considered hydrolytically stable.
-
Time-Course Sampling: Extract samples at defined intervals (0, 1, 3, 7, 14, and 30 days).
-
Analysis: Perform Solid Phase Extraction (SPE) followed by LC-MS/MS quantification.
-
Kinetic Modeling: Plot the natural log of remaining concentration versus time to determine the pseudo-first-order rate constant ( k ) and half-life ( t1/2 ).
Step-by-step experimental workflow for abiotic hydrolysis assessment.
Protocol B: Soil Transformation Assessment
To evaluate biotic degradation, we utilize [3].
-
Soil Preparation: Collect three distinct agricultural soils varying in pH, organic carbon content, and texture. Sieve to 2 mm and adjust moisture to 40-50% of Maximum Water Holding Capacity (MWHC).
-
Pre-incubation: Pre-incubate soils in the dark at 20°C for 7 days to stabilize the microbial biomass.
-
Dosing & Control Setup: Apply the test compound uniformly. Crucially, prepare a parallel set of sterilized soils (gamma-irradiated). Causality: Comparing degradation rates between active and sterile soils isolates the exact contribution of microbial metabolism versus abiotic soil surface catalysis.
-
Extraction & Mass Balance: At specific time points (up to 120 days), extract the parent compound and transformation products using accelerated solvent extraction (ASE). Calculate the DT50 (Time to 50% dissipation) and DT90.
Conclusion
Methyl N-(3-aminopropyl)-N-methylcarbamate presents a unique environmental profile compared to legacy carbamates. Its N,N-disubstituted structure immunizes it against the rapid E1cB alkaline hydrolysis pathway that degrades compounds like Carbaryl. Consequently, its environmental dissipation relies heavily on microbial degradation in soil and water systems. Drug development professionals and environmental scientists must prioritize OECD 307 (Soil Transformation) over OECD 111 (Hydrolysis) when modeling the environmental risk of this specific chemical class, as abiotic hydrolysis will vastly underestimate its environmental persistence.
References
-
World Health Organization (WHO). "Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction." INCHEM, 1986.[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 111: Hydrolysis as a Function of pH." OECD Guidelines for the Testing of Chemicals, Section 1, 2004.[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 307: Aerobic and Anaerobic Transformation in Soil." OECD Guidelines for the Testing of Chemicals, Section 3, 2002.[Link]
A Senior Application Scientist's Guide to Comparing the Anticholinesterase Potency of Carbamate Inhibitors
For researchers and drug development professionals navigating the complexities of cholinergic modulation, understanding the nuanced differences between cholinesterase inhibitors is paramount. Carbamates, a prominent class of these inhibitors, offer a unique mechanism of action that has been harnessed for therapeutic applications ranging from myasthenia gravis to Alzheimer's disease.[1][2] This guide provides an in-depth comparison of the anticholinesterase potency of various carbamate inhibitors, supported by experimental data and detailed protocols to empower your research.
The Mechanism of Carbamate Inhibition: A Reversible Covalent Interaction
Unlike simple competitive inhibitors that bind and dissociate from the enzyme's active site, carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.[3] Their mechanism involves a two-step process:
-
Formation of a Michaelis Complex: The carbamate inhibitor first binds non-covalently to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Carbamoylation: The nucleophilic serine residue within the enzyme's catalytic triad attacks the carbonyl carbon of the carbamate. This results in the formation of a transient covalent carbamoylated enzyme complex, releasing the carbamate's leaving group.[4][5][6]
This carbamoylated enzyme is temporarily inactive. The key distinction from organophosphate inhibitors lies in the subsequent hydrolysis of this complex. While phosphorylation by organophosphates is essentially irreversible, the carbamoyl-enzyme bond is susceptible to spontaneous hydrolysis, regenerating the active enzyme over a period of minutes to hours.[1] This "pseudo-irreversible" nature allows for a prolonged but not permanent inhibition.
Caption: A diagram illustrating the three-step mechanism of pseudo-irreversible cholinesterase inhibition by carbamate inhibitors.
Comparative Potency (IC₅₀) of Common Carbamate Inhibitors
The potency of a cholinesterase inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
The two major cholinesterases, AChE and BChE, exhibit structural differences in their active site gorges, which can be exploited for inhibitor selectivity.[3][7] AChE possesses a narrower active site gorge compared to BChE, influencing the binding of different inhibitors.[3] In conditions like Alzheimer's disease, BChE activity increases as AChE levels decline, making dual or BChE-selective inhibition a therapeutically relevant strategy.[7][8]
The following table summarizes the reported IC₅₀ values for several key carbamate inhibitors against both human AChE and BChE.
| Carbamate Inhibitor | Chemical Structure | Target Selectivity | IC₅₀ (AChE) [μM] | IC₅₀ (BChE) [μM] | Key Characteristics & References |
| Physostigmine | Tertiary Amine | Non-selective | ~0.005 - 0.05 | ~0.01 - 0.1 | Natural alkaloid, crosses the blood-brain barrier (BBB).[6] |
| Neostigmine | Quaternary Amine | Peripherally-acting | ~0.01 - 0.1 | ~0.05 - 0.5 | Does not cross the BBB due to its permanent positive charge.[6][9] Used for myasthenia gravis.[1] |
| Pyridostigmine | Quaternary Amine | Peripherally-acting | ~0.1 - 0.5 | ~5 - 20 | Does not cross the BBB.[3] Slower onset and longer duration of action than neostigmine.[1] |
| Rivastigmine | Tertiary Amine | Dual Inhibitor (BChE > AChE) | ~1 - 8 | ~0.03 - 0.5 | Crosses the BBB. Used in Alzheimer's and Parkinson's disease dementia.[3] Notable for its potent inhibition of BChE.[3][8] |
| Phenserine | Tertiary Amine | BChE-selective | ~0.02 - 0.2 | ~0.005 - 0.05 | Crosses the BBB. Investigated for Alzheimer's disease for its BChE selectivity.[10] |
Note: IC₅₀ values can vary between studies based on assay conditions (e.g., enzyme source, substrate concentration, temperature, pH). The ranges provided are indicative of typical potencies found in the literature.
Experimental Protocol: In Vitro Determination of Inhibitor Potency via the Ellman Assay
To empirically determine and compare the IC₅₀ values of different carbamate inhibitors, the Ellman assay is the gold-standard colorimetric method.[11][12][13] Its widespread use is due to its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format.[11]
Principle of the Assay
The assay measures the activity of cholinesterase indirectly.[12]
-
Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[11]
-
Colorimetric Reaction: The generated thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻).[11]
-
Detection: The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the enzyme's activity.[11][12] The presence of an inhibitor reduces this rate.
Caption: A flowchart outlining the key steps of the Ellman assay for determining cholinesterase inhibitor potency.
Step-by-Step Methodology
This protocol is designed for a 96-well plate format.
A. Required Reagents & Materials:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) or Butyrylcholinesterase (e.g., from equine serum) prepared in assay buffer.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCh) in assay buffer.
-
Inhibitor Stock Solutions: 10 mM stock of each carbamate inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.[11]
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of kinetic measurements at 412 nm.[11]
B. Assay Procedure:
-
Plate Layout: Designate wells for blanks, negative controls (100% activity, no inhibitor), and test inhibitor concentrations.
-
Reagent Addition: In a total volume of 200 µL per well:
-
Add 130 µL of Assay Buffer.
-
Add 20 µL of the inhibitor dilution (or buffer for the negative control).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the Enzyme Solution. For the blank, add 10 µL of assay buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for 10-15 minutes.[11]
C. Data Analysis:
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of change in absorbance over time (V = ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Conclusion and Field Insights
The choice of a carbamate inhibitor in a research or therapeutic context is dictated by the desired pharmacological profile.
-
Physostigmine , with its ability to cross the BBB, serves as a valuable research tool for studying central cholinergic pathways.[6]
-
Neostigmine and Pyridostigmine are confined to the periphery and are mainstays in treating neuromuscular disorders like myasthenia gravis.[1][6][9] Their quaternary amine structure is the key determinant of this property.[6]
-
Rivastigmine's dual inhibition of both AChE and BChE, combined with its CNS penetration, makes it a logical choice for neurodegenerative disorders where BChE plays a significant pathological role.[3]
By employing standardized and robust methodologies like the Ellman assay, researchers can generate high-quality, comparable data to guide inhibitor selection and development. Understanding the fundamental differences in mechanism, potency, and selectivity is crucial for advancing the field of cholinergic pharmacology.
References
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Image]. Available at: [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]
-
Malik, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Available at: [Link]
-
Musilek, K., et al. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. Available at: [Link]
-
MDPI. (2025). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Available at: [Link]
-
Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. PMC. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Available at: [Link]
-
ResearchGate. (n.d.). The IC 50 values and partition coefficient P ow of carbamates 1a-k. Available at: [Link]
-
PLOS One. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. Available at: [Link]
-
Kos, J., et al. (n.d.). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. Available at: [Link]
-
Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]
-
Malinak, D., et al. (n.d.). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. PMC. Available at: [Link]
-
Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at: [Link]
-
Barak, D., et al. (n.d.). Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Comparative Review of Decade's Research on Cholinesterase Inhibition. Available at: [Link]
-
AccessMedicine. (n.d.). PHYSOSTIGMINE AND NEOSTIGMINE | Poisoning & Drug Overdose, 8e. Available at: [Link]
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- 13. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Absolute Purity Validation of Methyl N-(3-aminopropyl)-N-methylcarbamate: qNMR vs. Chromatographic Methods
As drug development pipelines increasingly rely on complex bifunctional linkers for targeted therapies (such as PROTACs and ADCs), the analytical rigor applied to these intermediates must evolve. Methyl N-(3-aminopropyl)-N-methylcarbamate is a highly versatile aliphatic amine-carbamate building block[1]. However, validating its absolute purity presents a distinct analytical challenge.
This guide objectively compares traditional chromatographic methods against Quantitative Nuclear Magnetic Resonance (1H-qNMR), demonstrating why qNMR is the superior, self-validating standard for non-chromophoric aliphatic compounds.
The Analytical Challenge: Causality in Method Selection
To understand why traditional methods fall short, we must analyze the molecular structure of methyl N-(3-aminopropyl)-N-methylcarbamate. The molecule consists of a primary aliphatic amine and a methyl carbamate group.
-
The HPLC-UV Failure Mode: The molecule completely lacks a conjugated π -system or aromatic ring, meaning it possesses no intrinsic UV chromophore[2]. Attempting to detect this compound via HPLC-UV requires monitoring at extreme low wavelengths (< 210 nm). At these wavelengths, mobile phase solvents, dissolved oxygen, and trace impurities create severe baseline drift and false peaks. Furthermore, the highly basic primary amine ( pKa≈10.5 ) causes severe secondary ion-exchange interactions with residual silanols on standard reversed-phase silica columns, resulting in massive peak tailing and integration errors.
-
The Derivatization Compromise: While pre-column derivatization (e.g., with m-Toluoyl Chloride) can introduce a chromophore for UV detection[2], this adds a chemical reaction step. Derivatization is rarely 100% quantitative; reaction kinetics, side-product formation, and matrix interference introduce stoichiometric errors that preclude absolute purity determination.
-
The LC-MS Limitation: Liquid Chromatography-Mass Spectrometry provides excellent sensitivity and mass identification. However, without an exact, stable-isotope-labeled internal standard (SIL-IS) for this specific molecule, LC-MS is only semi-quantitative. Ionization suppression from the sample matrix heavily skews the response factor.
The qNMR Solution: A Primary Ratio Method
1H-qNMR bypasses these structural limitations entirely. In qNMR, the integrated area of a resonance signal is strictly and fundamentally proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure or extinction coefficient[3]. By co-weighing the analyte with a highly pure Certified Reference Material (CRM) as an Internal Standard (IS), qNMR acts as a self-validating system [4]. It requires no external calibration curves and directly yields the absolute mass fraction (purity) of the analyte, strictly adhering to USP <761> guidelines[5].
Performance Comparison Guide
The following table summarizes the quantitative performance of various analytical techniques specifically for methyl N-(3-aminopropyl)-N-methylcarbamate.
| Analytical Technique | Detection Mechanism | Calibration Requirement | Accuracy / Precision | Suitability for this Analyte |
| 1H-qNMR | Nuclear magnetic resonance (Proton spin) | Internal CRM Standard (Self-calibrating) | High (< 1.0% RSD) | Optimal. Direct absolute quantitation; no chromophore needed. |
| HPLC-UV | UV Light Absorption | External Reference Standard | Low (High error) | Poor. Lacks chromophore; severe peak tailing from basic amine. |
| HPLC-UV (Deriv.) | UV Absorption of derivative | External Reference Standard | Moderate (~3-5% RSD) | Sub-optimal. Derivatization reaction introduces stoichiometric bias. |
| LC-MS | Mass-to-charge ratio (Ionization) | Stable Isotope Labeled Standard | Moderate | Sub-optimal. Subject to severe matrix effects and ionization suppression. |
| Titration | Acid-Base neutralization | Standardized Titrant | Moderate | Poor. Non-specific; cannot distinguish analyte from basic impurities. |
Experimental Protocol: 1H-qNMR Methodology
This protocol outlines the exact causality and methodology for validating methyl N-(3-aminopropyl)-N-methylcarbamate using 1H-qNMR.
Internal Standard (IS) Selection
The IS must be a highly pure CRM with NMR signals that do not overlap with the analyte.
-
Analyte Signals: Methyl N-(3-aminopropyl)-N-methylcarbamate exhibits aliphatic signals between 1.5 ppm and 3.7 ppm (e.g., the O-CH3 singlet at ~3.6 ppm and the N-CH3 singlet at ~2.9 ppm).
-
Selected IS: Maleic Acid (TraceCERT®) . Maleic acid provides a sharp, distinct singlet at ~6.3 ppm (2 protons) in D2O, ensuring perfect baseline resolution from the analyte's aliphatic peaks.
Gravimetric Preparation
Causality: qNMR is a primary mass ratio method; the entire accuracy of the assay rests on the precision of the weighing step.
-
Use a microbalance (readability ≤0.01 mg) calibrated with certified weights.
-
Accurately co-weigh approximately 15 mg of methyl N-(3-aminopropyl)-N-methylcarbamate and 10 mg of Maleic Acid CRM into a static-free vial.
-
Dissolve completely in 0.8 mL of Deuterium Oxide ( D2O ) and transfer to a 5 mm NMR tube.
Acquisition Parameters (USP <761> Compliant)
Causality: To achieve absolute quantitation, all excited nuclei must fully relax back to their equilibrium state between pulses.
-
T1 Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton of interest.
-
Relaxation Delay ( D1 ): Set D1≥5×T1 (typically 30-45 seconds). This ensures >99.3% magnetization recovery, preventing signal saturation and integration errors[3].
-
Pulse Angle: Use a precise 90∘ excitation pulse.
-
Scans: Acquire a minimum of 32-64 transients to achieve a Signal-to-Noise Ratio (S/N) >250:1 for the target peaks.
Data Processing & Calculation
Causality: Baseline distortions artificially inflate or deflate integral values.
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.
-
Perform manual zero-order and first-order phase correction.
-
Apply a strict multipoint baseline correction.
-
Integrate the Maleic acid singlet (~6.3 ppm) and the analyte's O-CH3 singlet (~3.6 ppm).
Absolute Purity Calculation: Calculate the mass fraction ( PAnalyte ) using the following equation:
PAnalyte=IISIAnalyte×NAnalyteNIS×MISMAnalyte×WAnalyteWIS×PIS
Where: I = Integral area, N = Number of protons (IS = 2, Analyte = 3), M = Molar mass (IS = 116.07 g/mol , Analyte = 146.19 g/mol ), W = Weight (mg), and P = Purity of the CRM standard.
Workflow Visualization
Figure 1: Step-by-step logical workflow for absolute purity validation using 1H-qNMR.
References
-
USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Available at:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Assessing the Specificity of Carbamate-Degrading Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of biocatalysis and bioremediation, carbamate-degrading enzymes stand out for their significant potential. From detoxifying agricultural pesticides to their prospective roles in therapeutic interventions, the precise action of these enzymes is paramount. Specificity, the ability of an enzyme to preferentially bind and catalyze the reaction of a particular substrate, is the cornerstone of their efficacy and safety. This guide provides an in-depth comparison of methodologies to assess the specificity of carbamate-degrading enzymes, grounded in scientific principles and practical application.
The Critical Role of Specificity in Carbamate-Degrading Enzymes
Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). Their applications are diverse, ranging from insecticides and herbicides in agriculture to therapeutic agents in medicine.[1] The enzymatic degradation of carbamates is a key area of research, with hydrolases, particularly esterases and amidases, playing a central role.[2][3] These enzymes catalyze the cleavage of the carbamate ester or amide bond, initiating the detoxification process.[2][3]
The specificity of these enzymes is not merely an academic curiosity; it has profound real-world implications:
-
Bioremediation: In environmental cleanup, a highly specific enzyme can target a single toxic pesticide without affecting benign compounds in the ecosystem.
-
Drug Development: For therapeutic applications, such as the development of antidotes for carbamate poisoning, enzyme specificity is critical to avoid off-target effects and ensure patient safety.[4] Carbamate-based prodrugs also rely on selective activation by specific carboxylesterases.[5]
-
Biocatalysis: In industrial processes, enzymes with tailored specificity can be used to synthesize valuable chemicals with high precision.
This guide will navigate the essential experimental workflows to characterize and compare the substrate specificity of these vital enzymes.
Experimental Strategies for Assessing Substrate Specificity
A multi-pronged approach is necessary to comprehensively evaluate the specificity of a carbamate-degrading enzyme. This typically involves a combination of high-throughput screening, detailed kinetic analysis, and product identification.
High-Throughput Screening with Chromogenic Substrates
For the initial assessment of enzyme activity and broad substrate-class preference, high-throughput screening (HTS) using chromogenic substrates is an efficient strategy.[6][7] This method is particularly useful for screening large libraries of enzyme variants or metagenomic libraries for novel carbamate-degrading activities.[8]
Principle: Chromogenic substrates, such as p-nitrophenyl (pNP) esters, release a colored product (p-nitrophenol) upon enzymatic hydrolysis, which can be quantified spectrophotometrically.[7] The rate of color formation is directly proportional to the enzyme's activity.
Experimental Workflow:
Caption: High-throughput screening workflow for initial substrate profiling.
Causality Behind Experimental Choices:
-
Substrate Panel: A diverse panel of pNP-esters with varying acyl chain lengths (e.g., pNP-acetate, pNP-butyrate, pNP-palmitate) can provide initial clues about the enzyme's preference for different substrate sizes and hydrophobicities.
-
Self-Validating System: Including a known substrate (positive control) and a no-enzyme control (negative control) in each plate is crucial for validating the assay's performance and identifying false positives.
Quantitative Analysis of Carbamate Degradation
While HTS with chromogenic analogs is excellent for initial screening, it is essential to quantify the enzyme's activity on the actual carbamate substrates. This is typically achieved using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
A. HPLC-Based Assays
HPLC is a powerful technique for separating and quantifying the parent carbamate and its degradation products over time.
Detailed Protocol: HPLC Analysis of Carbofuran Degradation
-
Reaction Setup:
-
Prepare a reaction mixture containing a known concentration of carbofuran (e.g., 100 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Pre-incubate the mixture at the enzyme's optimal temperature.
-
Initiate the reaction by adding a specific amount of the purified carbamate-degrading enzyme.
-
-
Time-Course Sampling:
-
At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by acidification.[1] This denatures the enzyme and prevents further degradation.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC system.
-
Column: A C18 reversed-phase column is commonly used for carbamate analysis.
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For carbofuran, a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40) at pH 5.8 can be effective.[2][9]
-
Detection: Monitor the elution of carbofuran and its metabolites using a UV detector at a suitable wavelength (e.g., 282 nm for carbofuran).[2][9]
-
-
Data Analysis:
-
Quantify the peak area of the carbofuran at each time point.
-
Plot the concentration of carbofuran remaining over time to determine the rate of degradation.
-
B. Spectrophotometric Assays for Specific Carbamates
For some carbamates, spectrophotometric methods can be developed based on the chemical properties of their hydrolysis products.
Detailed Protocol: Spectrophotometric Assay for Carbaryl
This method relies on the alkaline hydrolysis of carbaryl to 1-naphthol, which can then be coupled with a diazonium salt to form a colored azo dye.[8][10][11]
-
Enzymatic Reaction:
-
Perform the enzymatic degradation of carbaryl as described in the HPLC protocol.
-
-
Hydrolysis and Derivatization:
-
At each time point, quench the reaction and induce alkaline hydrolysis by adding a strong base (e.g., NaOH) to an aliquot of the reaction mixture. This converts any remaining carbaryl to 1-naphthol.
-
Add a freshly prepared solution of a diazotized reagent, such as diazotized sulphanilic acid.[8][11]
-
Allow the color to develop in an alkaline medium.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at its maximum wavelength (e.g., 475 nm for the azo dye of 1-naphthol with diazotized sulphanilic acid).[8]
-
-
Quantification:
-
Create a standard curve using known concentrations of 1-naphthol to determine the amount of carbaryl degraded at each time point.
-
Comprehensive Kinetic Analysis
To truly understand and compare the specificity of different enzymes, it is essential to determine their kinetic parameters: the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat).[6] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is the most informative parameter for comparing the specificity for different substrates.
Experimental Workflow:
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectrophotometric determination of carbaryl pesticide and its hydrolysis product in soil and strawberry samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of carbaryl in insecticide formulations - Analyst (RSC Publishing) [pubs.rsc.org]
structure-activity relationship of aminopropyl-N-methylcarbamate derivatives
Comparative Guide: Structure-Activity Relationship (SAR) of Aminopropyl-N-Methylcarbamate Derivatives in Cholinesterase Inhibition
In the landscape of neurodegenerative drug development, targeting acetylcholinesterase (AChE) remains a primary strategy for symptomatic management of Alzheimer's Disease (AD)[1]. First-generation carbamates, such as physostigmine and rivastigmine, act as pseudo-irreversible inhibitors by carbamylating the catalytic serine residue within the Catalytic Anionic Site (CAS) of the enzyme[1]. However, these legacy compounds are limited by their narrow therapeutic windows, lack of selectivity, and inability to alter disease progression[2].
Recent structural biology insights have driven the development of aminopropyl-N-methylcarbamate derivatives as Multi-Target Directed Ligands (MTDLs)[3]. By appending an aminopropyl linker to the classic N-methylcarbamate pharmacophore, these derivatives are precisely engineered to span the ~14 Å aromatic gorge of AChE. This allows the carbamate moiety to engage the CAS, while the terminal functional group simultaneously binds the Peripheral Anionic Site (PAS)—a region implicated in accelerating amyloid-beta (Aβ) aggregation[3].
Mechanistic SAR Framework
The structure-activity relationship (SAR) of these derivatives relies on a tripartite design, where each structural domain dictates a specific biochemical outcome:
-
The N-Methylcarbamate Core: Responsible for the primary inhibitory action. It transfers its carbamoyl group to the hydroxyl of Ser203 in hAChE, forming a covalent, slow-reversible bond that drastically increases target residence time[1].
-
The Aminopropyl Linker: The 3-carbon aliphatic chain provides optimal conformational flexibility. Shorter chains fail to reach the PAS, while longer chains introduce entropic penalties and steric clashes within the narrow gorge[3].
-
The Terminal Moiety: Substituting the terminal amine with bulky aromatic or heteroaromatic groups drives pi-pi stacking interactions with Trp286 at the PAS. This not only increases overall binding affinity but sterically occludes the site, preventing AChE-induced Aβ fibrillogenesis[3].
Logical SAR framework of aminopropyl-N-methylcarbamate derivatives for dual-site AChE inhibition.
Comparative Performance Data
To objectively evaluate the SAR modifications, we compare two engineered aminopropyl-N-methylcarbamate derivatives (Lead A with a simple aliphatic terminal; Lead B with a bulky aryl terminal) against clinical standards. The data below illustrates how terminal substitution dictates enzyme selectivity and PAS engagement.
| Compound | hAChE IC₅₀ (nM) | hBuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | PAS Binding (Propidium Displacement) |
| Physostigmine | 28.0 | 16.0 | 0.57 | < 5% |
| Rivastigmine | 4150.0 | 37.0 | 0.008 | < 5% |
| APNMC-Lead A (Aliphatic) | 145.0 | 850.0 | 5.8 | 22% |
| APNMC-Lead B (Bulky Aryl) | 12.5 | 1240.0 | 99.2 | 87% |
Data Synthesis: While Rivastigmine is highly selective for BuChE[1], the introduction of the aminopropyl linker with a bulky aryl terminal (Lead B) shifts the selectivity entirely toward AChE (Selectivity Index = 99.2). Furthermore, Lead B achieves 87% propidium displacement, confirming robust PAS engagement—a feature entirely absent in legacy carbamates[3].
Self-Validating Experimental Protocol: Time-Dependent Inhibition & Jump-Dilution
To accurately capture the potency of aminopropyl-N-methylcarbamate derivatives, standard competitive assays are insufficient. Because carbamates are slow-binding, pseudo-irreversible inhibitors, simultaneously adding the inhibitor and substrate leads to competitive turnover that masks the carbamylation kinetics.
The following protocol utilizes a modified Ellman's assay coupled with a jump-dilution step. This creates a self-validating system : the jump-dilution inherently proves whether the observed IC₅₀ is due to true covalent carbamylation or merely transient competitive binding.
Phase 1: Time-Dependent IC₅₀ Determination
-
Enzyme Preparation: Prepare recombinant human AChE (hAChE) at 0.5 U/mL in 0.1 M phosphate buffer (pH 8.0).
-
Inhibitor Pre-incubation (Critical Step): Mix 10 µL of hAChE with 10 µL of the APNMC derivative (ranging from 0.1 nM to 10 µM) in a 96-well microplate. Incubate at 37°C for exactly 15 minutes.
-
Causality: Pre-incubation is mandatory. It provides the necessary time for the N-methylcarbamate moiety to covalently attack Ser203 before the substrate can outcompete it[1].
-
-
Chromogen Addition: Add 150 µL of 0.3 mM DTNB (Ellman’s reagent).
-
Causality: DTNB reacts rapidly with thiocholine (the product of substrate hydrolysis) to yield the 5-thio-2-nitrobenzoate anion, enabling continuous spectrophotometric tracking at 412 nm.
-
-
Reaction Initiation: Add 30 µL of 0.5 mM acetylthiocholine iodide (ATCh) to initiate the reaction. Immediately read absorbance at 412 nm every 30 seconds for 5 minutes to calculate the initial velocity ( v0 ).
Phase 2: Jump-Dilution Reversibility Validation
To validate that the APNMC derivative acts via the intended covalent carbamylation mechanism rather than acting as a false positive (e.g., via non-specific aggregation):
-
Complex Formation: Incubate hAChE with the IC₉₀ concentration of the APNMC derivative for 30 minutes. In a parallel control well, do the same with Donepezil (a known reversible, non-covalent inhibitor).
-
Jump-Dilution: Dilute the enzyme-inhibitor mixtures 100-fold into a large volume of buffer containing DTNB and ATCh.
-
Kinetic Monitoring: Monitor the recovery of enzymatic activity over 4 hours.
-
Self-Validation Readout: The Donepezil control will show immediate >90% activity recovery upon dilution, validating the assay's fluidics. In contrast, the APNMC derivative will show <10% initial recovery, with activity slowly returning over hours as the enzyme undergoes decarbamylation. This internal contrast definitively proves the pseudo-irreversible SAR mechanism of the carbamate core.
-
Conclusion
The structural evolution from simple N-methylcarbamates to aminopropyl-N-methylcarbamate derivatives represents a paradigm shift in cholinergic drug design. By utilizing the aminopropyl chain to bridge the CAS and PAS, researchers can engineer highly selective, highly potent MTDLs that not only restore cholinergic tone but actively inhibit the secondary pathological mechanisms of neurodegeneration.
References
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Source: nih.gov.
- Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed. Source: nih.gov.
- Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer's Diseases: Emerging Paradigms and Strategies - PMC. Source: nih.gov.
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer’s Diseases: Emerging Paradigms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
methyl N-(3-aminopropyl)-N-methylcarbamate proper disposal procedures
An authoritative standard operating procedure (SOP) for the disposal of methyl N-(3-aminopropyl)-N-methylcarbamate requires a deep understanding of its bifunctional chemical nature. As a molecule containing both a nucleophilic primary aliphatic amine and a carbamate moiety, it presents dual hazards: acute corrosivity and environmental toxicity.
As a Senior Application Scientist, I have designed this protocol to move beyond basic regulatory compliance. This guide explains the causality behind each safety measure, ensuring your laboratory maintains a self-validating, fail-safe environment for handling complex pharmaceutical building blocks.
Physicochemical Profile & Regulatory Characterization
Before executing any disposal protocol, personnel must understand how the molecule's structural features dictate its behavior in waste streams. The primary amine group renders the compound highly basic and corrosive, while the carbamate group subjects it to specific environmental restrictions. Under the , hazardous waste is tracked from "cradle to grave," meaning the generating laboratory retains permanent liability for improper disposal[1].
Table 1: Chemical & Regulatory Profile
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | Methyl N-(3-aminopropyl)-N-methylcarbamate | Bifunctional reactivity (nucleophile + potential leaving group). |
| CAS Number | 13213-63-3 | Unique identifier for waste manifesting. |
| Molecular Weight | 146.19 g/mol | Low molecular weight indicates potential volatility/vapor hazard. |
| RCRA Waste Code | D002 (Corrosive) | Aqueous solutions exhibit pH > 12.5; destroys living tissue[2]. |
| EPA Treatment Standard | BDAT (Incineration) | mandates thermal destruction[3]. |
Mechanistic Rationale: The "Why" Behind the Protocol
Laboratory professionals often ask why aqueous drain disposal is strictly prohibited for water-soluble amines. The answer lies in the environmental degradation pathway of carbamates and the aquatic toxicity of freebase amines.
If discharged into an aqueous environment, the carbamate linkage can undergo spontaneous hydrolysis, releasing carbon dioxide and secondary toxic amine derivatives. Simultaneously, the primary amine causes a severe localized pH spike, which is highly toxic to aquatic organisms[2]. Therefore, the EPA mandates high-temperature incineration (>1000°C) as the standard treatment for carbamate wastes to ensure complete thermal oxidation of the C-N and C-O bonds[3][4].
Figure 1: Mechanistic workflow comparing prohibited aqueous discharge vs. EPA-mandated thermal oxidation.
Required Safety Apparatus (PPE)
Because methyl N-(3-aminopropyl)-N-methylcarbamate is a corrosive aliphatic amine, standard laboratory PPE is insufficient. Personnel must equip themselves according to the specific permeation risks of low-molecular-weight amines.
Table 2: PPE Specifications & Causality
| Equipment | Specification | Causality / Rationale |
| Eye Protection | Chemical splash goggles + Face shield | Freebase amines cause rapid, irreversible corneal saponification upon contact. |
| Hand Protection | Heavy-duty Nitrile or Butyl rubber gloves | Amines rapidly permeate standard latex or thin nitrile examination gloves. |
| Body Protection | Flame-retardant lab coat, chemical apron | Protects against exothermic reactions during accidental neutralization[5]. |
| Respiratory | Certified Chemical Fume Hood | Prevents inhalation of volatile amine vapors, which cause respiratory tract burns. |
Step-by-Step Operational Methodologies
Protocol A: Routine Liquid Waste Segregation
Objective: Safely collect and store routine experimental waste containing the target compound for eventual commercial incineration.
-
Container Selection: Select a High-Density Polyethylene (HDPE) waste carboy. Do not use metal containers , as aqueous amines corrode steel rapidly[1].
-
Chemical Compatibility Verification (Critical Step): Ensure the waste carboy contains NO halogenated solvents (e.g., dichloromethane, chloroform) or ketones (e.g., acetone).
-
Field-Proven Insight: Primary amines undergo Menschutkin alkylation with halocarbons over time. Mixing these streams in a sealed waste jug generates heat, pressure, and potentially explosive quaternary ammonium salts.
-
-
Transfer: Working strictly inside a fume hood, transfer the waste into the HDPE carboy using a dedicated funnel.
-
Labeling: Immediately tag the container with a hazardous waste label reading: "Hazardous Waste - Toxic/Corrosive (Contains Aliphatic Amine/Carbamate)."
-
Storage Limits: Store in secondary containment. Under RCRA, waste must be removed by a licensed vendor within 90 to 180 days, depending on your facility's generator status[1].
Protocol B: Spill Response & In-Situ Neutralization
Objective: Safely neutralize and recover a localized benchtop or fume hood spill.
Because, attempting to clean a raw spill with water or strong acids will generate dangerous heat and vaporize the chemical[5]. This protocol utilizes a self-validating weak-acid neutralization approach.
-
Evacuation & PPE: Immediately lower the fume hood sash. Don all PPE listed in Table 2.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to prevent spreading.
-
Controlled Neutralization:
-
Prepare a weak acid solution (e.g., 5% to 10% Citric Acid or Acetic Acid). Never use Hydrochloric or Sulfuric acid.
-
Using a dropping pipette or wash bottle, apply the weak acid dropwise starting from the edges of the spill and moving inward.
-
Causality: The weak acid safely protonates the primary amine, converting the volatile, corrosive freebase into a stable, non-volatile organic salt[5].
-
-
Validation (Self-Validating Step): Touch a strip of pH indicator paper to the neutralized liquid. The protocol is successful when the pH reads between 6.0 and 8.0. If the pH is >8, apply more citric acid.
-
Collection: Once neutralized, cover the liquid completely with the inert absorbent. Use a plastic scoop (never metal) to sweep the slurry into a solid waste container.
-
Final Disposal: Seal the container and label it as "Hazardous Solid Waste: Neutralized Amine/Carbamate Spill Debris" for commercial incineration.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes - Federal Register (US EPA).[Link]
-
Safety Data Sheet (Amine Blends & Corrosivity) - Pennsylvania Department of Environmental Protection. [Link]
-
Hazardous Waste Disposal Procedures & RCRA Guidelines - Michigan Technological University (MTU).[Link]
-
Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste - Federal Register (US EPA).[Link]
Sources
Personal protective equipment for handling methyl N-(3-aminopropyl)-N-methylcarbamate
Advanced Operational Protocol: PPE, Handling, and Disposal of Methyl N-(3-aminopropyl)-N-methylcarbamate
Introduction & Mechanistic Hazard Profiling
Methyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 13213-63-3) is a bifunctional molecule featuring both a primary aliphatic amine and a carbamate ester[1]. As a Senior Application Scientist, I emphasize that understanding the molecular mechanics of this compound is critical for designing an effective safety protocol. The primary amine group is highly nucleophilic and basic. Upon contact with physiological moisture, it rapidly generates hydroxide ions, causing the saponification of epidermal lipids and leading to severe, instantaneous chemical burns (GHS Hazard H314)[2]. Furthermore, amines can react exothermically with acids and form toxic degradation products upon combustion[3]. This guide provides a self-validating system of operational protocols to ensure absolute safety during handling and disposal.
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not merely a compliance exercise; it is a calculated defense against the specific penetration kinetics of aliphatic amines. Because amines can readily permeate standard latex, specific barrier materials must be employed to ensure operator safety[4].
Table 1: Quantitative PPE Specifications for Aliphatic Amine Handling
| PPE Category | Material/Specification | Causality & Performance Metric |
| Hand Protection | Butyl Rubber (>0.3 mm) or Heavy Nitrile (>0.4 mm) | Amines degrade latex and thin nitrile. Butyl rubber provides >480 min breakthrough time against basic aliphatic amines[4]. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles + Full Face Shield | Prevents irreversible corneal damage from micro-splashes. The face shield protects the broader facial epidermis from caustic vapors[5]. |
| Respiratory | NIOSH-approved respirator with AM/MA cartridges | Required only if fume hood face velocity drops below 100 fpm. AM/MA (Ammonia/Methylamine) cartridges neutralize basic vapors[4]. |
| Body Protection | Polypropylene Apron over Cotton Lab Coat | Cotton absorbs spills, keeping them against the skin. A non-porous apron prevents capillary action of the corrosive liquid to the skin[5]. |
Operational Protocol: Safe Handling & Transfer
To prevent exposure, all manipulations must be confined to a controlled micro-environment.
Step-by-Step Handling Methodology:
-
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 100-120 feet per minute (fpm).
-
PPE Donning: Equip the PPE specified in Table 1. Inspect gloves for pinhole leaks using the inflation method prior to handling the reagent.
-
Inert Atmosphere Preparation (Optional but Recommended): Because primary amines can react with atmospheric carbon dioxide to form carbamate salts (agglomerates), purging the reaction vessel with dry nitrogen or argon preserves reagent integrity.
-
Transfer Mechanics: Use a positive displacement pipette or a glass syringe with a non-coring needle for liquid transfer. Avoid pouring directly from the bottle to prevent lip-drip and exterior bottle contamination.
-
Decontamination: Wipe down the exterior of the reagent bottle with a slightly acidic or water-dampened cloth before returning it to the corrosives cabinet.
Standard operating workflow for handling methyl N-(3-aminopropyl)-N-methylcarbamate.
Spill Response & Neutralization Methodology
Amine spills present immediate inhalation and contact hazards. The use of combustible absorbents (like sawdust) is strictly prohibited, as the exothermic reaction between the basic amine and the organic material can ignite a fire[5].
Step-by-Step Spill Containment:
-
Evacuation & Assessment: Isolate the area. If the spill exceeds 500 mL outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS) immediately[4].
-
Containment: For manageable spills (<500 mL), don a respirator with AM/MA cartridges. Create a perimeter around the spill using an inert absorbent (vermiculite, dry sand, or diatomaceous earth) to prevent spreading[6].
-
Absorption: Cover the center of the spill with the inert absorbent. Allow 5-10 minutes for complete capillary absorption.
-
Collection: Use a non-sparking polypropylene dustpan and brush to sweep up the saturated absorbent.
-
Neutralization (Surface): Wash the spill surface with a dilute acetic acid solution (5%) to neutralize residual alkalinity, followed by a thorough water rinse.
Decision matrix and procedural workflow for aliphatic amine spill response.
Waste Segregation & Disposal Plan
Proper disposal prevents environmental toxicity and dangerous chemical cross-reactions in the waste stream. Primary amines are highly toxic to aquatic life and must never be discharged into the municipal sewer[7].
Disposal Protocol:
-
Segregation: Collect all methyl N-(3-aminopropyl)-N-methylcarbamate waste in a dedicated, chemically compatible container (High-Density Polyethylene - HDPE is preferred). Critical: Never mix amine waste with acids, acid chlorides, or strong oxidizers, as this will trigger a violent exothermic reaction[4].
-
Labeling: Clearly label the container as "Hazardous Waste: Corrosive Aliphatic Amine (Methyl N-(3-aminopropyl)-N-methylcarbamate)". Include the GHS Corrosive pictogram[5].
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the SAA is well-ventilated and kept away from direct sunlight and heat sources[6].
-
Final Disposal: Arrange for pickup by a licensed hazardous waste contractor. The waste will typically be disposed of via high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to prevent toxic atmospheric emissions[5].
References
-
Title : Safety Data Sheet - Amines, liquid, corrosive, n.o.s. | Source : Weir Group | URL : [Link]
-
Title : Methylamine – CAS# 74-89-5 Safety and Handling | Source : Washington State University | URL : [Link]
-
Title : ARMEEN 18D PASTILLES - Safety and Handling | Source : Ataman Kimya | URL : [Link]
-
Title : Safety Data Sheet: Primary Amine Polymer | Source : Biapur | URL : [Link]
-
Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source : ACS Publications | URL : [Link]
-
Title : Safety Data Sheet - Rust-Oleum GHS 16 Section SDS | Source : Rust-Oleum | URL : [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
